molecular formula C9H21NO4 B1677522 m-PEG4-Amine CAS No. 85030-56-4

m-PEG4-Amine

Cat. No.: B1677522
CAS No.: 85030-56-4
M. Wt: 207.27 g/mol
InChI Key: DQTQYVYXIOQYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG4-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQYVYXIOQYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234099
Record name 3,6,9,12-Tetraoxatridecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85030-56-4
Record name 3,6,9,12-Tetraoxatridecan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85030-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatridecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatridecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraoxatridecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Structure, Synthesis, and Application of m-PEG4-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-Amine is a discrete polyethylene (B3416737) glycol (dPEG®) reagent characterized by a methoxy (B1213986) group at one terminus and a primary amine at the other, connected by a four-unit ethylene (B1197577) glycol chain. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its well-defined structure provides a precise spacer arm, enhancing the solubility and stability of conjugated molecules while minimizing steric hindrance. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its utility in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Structure and Physicochemical Properties

The fundamental structure of this compound consists of a short, hydrophilic poly(ethylene glycol) chain, which imparts favorable pharmacokinetic properties to the molecules it modifies. The terminal amine group serves as a reactive handle for conjugation to various functional groups, including carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters).

Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Chemical Formula C₉H₂₁NO₄
Molecular Weight 207.27 g/mol
CAS Number 85030-56-4
Appearance Colorless to pale yellow liquid
Purity >95% (typically assessed by HPLC)
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C, protected from light

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from tetraethylene glycol monomethyl ether (m-PEG4-OH). A general synthetic workflow is outlined below.

G start m-PEG4-OH step1 Tosylation (p-toluenesulfonyl chloride, base) start->step1 intermediate m-PEG4-OTs step1->intermediate step2 Amination (Ammonia or Phthalimide Gabriel Synthesis) intermediate->step2 product This compound step2->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, HPLC, MS) purification->characterization

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

A representative, non-optimized protocol for the synthesis of this compound is as follows:

  • Tosylation of m-PEG4-OH:

    • Dissolve tetraethylene glycol monomethyl ether (1.0 eq) in dichloromethane (B109758) (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (B128534) (1.5 eq) and p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG4-OTs.

  • Amination of m-PEG4-OTs:

    • Dissolve the crude m-PEG4-OTs (1.0 eq) in a solution of ammonia (B1221849) in methanol (B129727) (e.g., 7N).

    • Transfer the solution to a sealed pressure vessel.

    • Heat the reaction to 60-80°C and stir for 24-48 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

    • After cooling to room temperature, carefully vent the pressure vessel.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane and methanol to afford pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.64 (m, 12H, -O-CH₂-CH₂-O-), 3.53 (t, 2H, -O-CH₂-), 3.37 (s, 3H, CH₃-O-), 2.84 (t, 2H, -CH₂-NH₂), 1.5-2.0 (br s, 2H, -NH₂).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 73.3, 71.9, 70.6, 70.5, 70.3, 70.2, 69.9, 59.0, 41.7.
Mass Spectrometry (ESI+) Calculated for C₉H₂₂NO₄⁺ [M+H]⁺: 208.1543; Found: 208.1545.
HPLC Purity >95% (as determined by reverse-phase HPLC with UV or ELSD detection).

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its role as a hydrophilic linker. The terminal amine allows for its covalent attachment to biomolecules and small molecule drugs, a process often referred to as PEGylation.

Reaction with Activated Esters

A common application of this compound is its reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This is a widely used strategy for labeling proteins and other biomolecules.

G start Protein with NHS-ester modification reaction Conjugation Reaction (pH 7.2-8.5, Room Temp) start->reaction reagent This compound reagent->reaction product PEGylated Protein reaction->product purification Purification (SEC, IEX, HIC) product->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

An In-depth Technical Guide to m-PEG4-Amine: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-Amine (methoxy-polyethylene glycol-amine) is a heterobifunctional linker molecule integral to modern bioconjugation and drug development. Its structure, featuring a methoxy-terminated tetra-polyethylene glycol (PEG) chain and a terminal primary amine, provides a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide offers a comprehensive overview of the chemical properties, specifications, and common applications of this compound, complete with detailed experimental protocols and visual workflows to support researchers in their laboratory work.

The primary amine group serves as a versatile reactive handle for conjugation to various functional groups, including carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making this compound a valuable tool in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Specifications

This compound is a well-defined, monodisperse compound, ensuring reproducibility in conjugation reactions. Its key properties and specifications, compiled from various suppliers, are summarized below.

Chemical Identity
PropertyValue
Chemical Name 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
Synonyms Methoxy-PEG4-Amine, (2-{2-[2-(2-Aminoethoxy)ethoxy]ethoxy}ethoxy)methane
CAS Number 85030-56-4[1]
Molecular Formula C₉H₂₁NO₄[1]
Molecular Weight 207.27 g/mol [2]
Physicochemical Properties
PropertyValue
Appearance Colorless to pale yellow oil or liquid[2]
Purity Typically >95% to >98%[1]
Solubility Soluble in water, DMSO, DMF, DCM, THF, and Acetonitrile[2]
Storage Recommended storage at -20°C, protected from light[1][3]

Key Applications and Experimental Protocols

The primary amine of this compound is a nucleophile that readily participates in several conjugation reactions. Below are detailed protocols for its most common applications.

Amide Bond Formation with Carboxylic Acids (EDC/NHS Coupling)

This is a widely used method to conjugate this compound to proteins, surfaces, or molecules containing carboxylic acid groups. The reaction proceeds via the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive intermediate.

Materials:

  • This compound

  • Carboxylated surface (e.g., nanoparticles, beads)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20

Procedure:

  • Surface Preparation: Suspend the carboxylated surface in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the surface suspension. A typical starting molar ratio is a 10-fold excess of EDC and a 25-fold excess of Sulfo-NHS relative to the carboxyl groups on the surface.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the activated surface and wash 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation:

    • Immediately resuspend the activated surface in Conjugation Buffer.

    • Add this compound to the suspension. A 10- to 50-fold molar excess of this compound relative to the carboxyl groups is a good starting point.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes at room temperature to block any unreacted NHS-ester sites.

  • Final Washes: Wash the conjugated surface 3-4 times with Wash Buffer to remove unreacted this compound and quenching reagents.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_quenching Quenching Step Carboxylated_Surface Carboxylated Surface EDC_SulfoNHS EDC + Sulfo-NHS (Activation Buffer, pH 6.0) Carboxylated_Surface->EDC_SulfoNHS Activated_Surface NHS-activated Surface EDC_SulfoNHS->Activated_Surface 15-30 min, RT mPEG4_Amine This compound (Conjugation Buffer, pH 7.2-7.5) Activated_Surface->mPEG4_Amine PEGylated_Surface PEGylated Surface mPEG4_Amine->PEGylated_Surface 2 hours, RT Quenching_Buffer Quenching Buffer (e.g., Tris or Hydroxylamine) PEGylated_Surface->Quenching_Buffer Final_Product Final PEGylated Surface Quenching_Buffer->Final_Product 30 min, RT

EDC/NHS Coupling Workflow
Reaction with Activated NHS Esters

This compound reacts efficiently with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This reaction is highly specific for primary amines and proceeds under mild conditions. The optimal pH for this reaction is typically between 7 and 9.[4]

Materials:

  • This compound

  • Molecule containing an NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reactants:

    • Dissolve the NHS-ester-containing molecule in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-50 mM).

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation:

    • Add the NHS ester stock solution to the this compound solution. A 1.1 to 2-fold molar excess of the NHS ester is a common starting point. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation if working with proteins.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques like HPLC or mass spectrometry.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis for larger molecules, or reverse-phase HPLC for smaller conjugates.

G NHS_Ester Molecule with NHS Ester Reaction_Mix Reaction Mixture (PBS, pH 7.4-8.0) NHS_Ester->Reaction_Mix mPEG4_Amine This compound mPEG4_Amine->Reaction_Mix Conjugate Amide Bond Formation Reaction_Mix->Conjugate 1-2h, RT Quench Quenching (Tris Buffer) Conjugate->Quench 30 min Purification Purification (e.g., HPLC, SEC) Quench->Purification Final_Product Purified Conjugate Purification->Final_Product

NHS Ester Reaction Workflow
Reductive Amination with Aldehydes and Ketones

This compound can be conjugated to molecules containing aldehydes or ketones through reductive amination. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced to a stable secondary amine using a mild reducing agent.

Materials:

Procedure:

  • Reaction Setup: Dissolve the aldehyde/ketone-containing molecule (1 equivalent) and this compound (1.2 equivalents) in the reaction solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A small amount of acetic acid can be added to catalyze imine formation.

  • Reduction: Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_reaction One-Pot Reaction cluster_purification Work-up & Purification Aldehyde_Ketone Aldehyde or Ketone Imine_Formation Imine Intermediate (Schiff Base) Aldehyde_Ketone->Imine_Formation 1-2h, RT mPEG4_Amine This compound mPEG4_Amine->Imine_Formation 1-2h, RT Reduction Stable Secondary Amine Imine_Formation->Reduction Add Reducing Agent (e.g., STAB) 2-24h, RT Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography Workup->Purification Final_Product Final Conjugate Purification->Final_Product

Reductive Amination Logical Flow

Application in Drug Development

This compound is a crucial building block in the synthesis of complex biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used as a component of a larger linker structure that connects a monoclonal antibody to a potent cytotoxic payload. The PEG component can improve the solubility and stability of the ADC.[3] The amine functionality allows for its incorporation into the linker through amide bond formation.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation Linker_Precursor Linker Precursor (e.g., with NHS ester) Linker_PEG4 Linker-PEG4-Amine Linker_Precursor->Linker_PEG4 Amide Coupling mPEG4_Amine This compound mPEG4_Amine->Linker_PEG4 Linker_Payload Linker-PEG4-Payload Linker_PEG4->Linker_Payload Payload Attachment Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC

Generalized ADC Synthesis Workflow
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound is an ideal building block for constructing these linkers due to its defined length, flexibility, and hydrophilicity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3]

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Intermediate1 POI-Linker-PEG4-Amine POI_Ligand->Intermediate1 Step 1: Coupling E3_Ligand E3 Ligase Ligand (with reactive group) PROTAC Final PROTAC E3_Ligand->PROTAC mPEG4_Amine This compound Bifunctional_Linker Activated Bifunctional Linker (e.g., NHS-PEG4-X) mPEG4_Amine->Bifunctional_Linker Linker Synthesis Intermediate1->PROTAC Step 2: Coupling

Generalized PROTAC Synthesis Workflow

Conclusion

This compound is a versatile and valuable reagent for researchers in chemistry, biology, and drug development. Its well-defined structure, combined with the reactivity of its terminal amine and the beneficial properties of the PEG spacer, makes it a powerful tool for creating novel bioconjugates and therapeutic agents. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in a variety of research settings. As with any chemical reaction, optimization of the specific conditions for each unique application is recommended to achieve the desired outcome.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol-amine (m-PEG4-Amine), a valuable heterobifunctional linker used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines a reliable synthetic route from the corresponding hydroxyl-terminated precursor, details purification methodologies, and presents expected analytical data.

Introduction

This compound (CAS No: 85030-56-4) is a short, discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal methoxy (B1213986) group and a primary amine.[1][2] The methoxy group provides stability and reduces non-specific binding, while the primary amine serves as a versatile reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters.[1] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

This guide focuses on a common and efficient two-step synthetic pathway starting from the readily available m-PEG4-alcohol (m-PEG4-OH). The described methodology involves the activation of the terminal hydroxyl group followed by a nucleophilic substitution to introduce the amine functionality.

Synthesis of this compound

The preferred synthetic strategy detailed herein is a high-yielding, two-step process that proceeds via an azide (B81097) intermediate. This method is favored due to its high conversion rates and the mild conditions of the final reduction step.

Synthetic Pathway Overview

The overall synthesis can be visualized as a two-stage process:

  • Activation of the Hydroxyl Group and Azidation: The terminal hydroxyl group of m-PEG4-OH is first converted into a good leaving group, typically a mesylate. This is followed by a nucleophilic substitution with sodium azide to yield m-PEG4-azide.

  • Reduction of the Azide: The terminal azide is then reduced to a primary amine using a mild reducing agent, such as triphenylphosphine (B44618) (in a Staudinger reaction), to afford the final product, this compound.

// Nodes start [label="m-PEG4-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="m-PEG4-OMs", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="m-PEG4-N3", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="m-PEG4-NH2", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> intermediate1 [label=" MsCl, Et3N, DCM ", color="#4285F4"]; intermediate1 -> intermediate2 [label=" NaN3, DMF ", color="#4285F4"]; intermediate2 -> product [label=" PPh3, THF/H2O ", color="#34A853"]; } .dot Caption: Synthetic pathway for this compound from m-PEG4-OH.

Experimental Protocols

Step 1: Synthesis of m-PEG4-Mesylate (m-PEG4-OMs)

This procedure details the conversion of the terminal hydroxyl group to a mesylate, a highly effective leaving group.

  • Materials:

    • m-PEG4-OH

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (B128534) (Et3N), distilled

    • Methanesulfonyl chloride (MsCl)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve m-PEG4-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield m-PEG4-OMs as an oil. The crude product is often used in the next step without further purification.

Step 2: Synthesis of m-PEG4-Azide (m-PEG4-N3)

This step involves the nucleophilic displacement of the mesylate group with an azide.

  • Materials:

    • m-PEG4-OMs (from Step 1)

    • Anhydrous Dimethylformamide (DMF)

    • Sodium azide (NaN3)

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve the crude m-PEG4-OMs (1.0 eq.) in anhydrous DMF under an inert atmosphere.

    • Add sodium azide (1.5 - 2.0 eq.) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After cooling to room temperature, add deionized water to the reaction mixture.

    • Extract the product with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain m-PEG4-N3. This intermediate can be purified by column chromatography if necessary, but is often used directly in the final step.

Step 3: Synthesis of this compound (m-PEG4-NH2) via Staudinger Reduction

The final step is the mild reduction of the azide to the primary amine.

  • Materials:

    • m-PEG4-N3 (from Step 2)

    • Tetrahydrofuran (THF)

    • Triphenylphosphine (PPh3)

    • Deionized water

  • Procedure:

    • Dissolve m-PEG4-N3 (1.0 eq.) in THF.

    • Add triphenylphosphine (1.1 - 1.2 eq.) to the solution. The reaction is typically exothermic and may result in gas evolution (N2).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Add a small amount of deionized water and continue stirring for another 1-2 hours to hydrolyze the intermediate iminophosphorane.

    • Remove the solvent under reduced pressure. The crude product will contain the desired this compound and triphenylphosphine oxide as a byproduct.

Purification of this compound

The purification of the final product is crucial to remove the triphenylphosphine oxide byproduct and any unreacted starting materials. Column chromatography is the most effective method.

Purification Workflow

// Nodes crude [label="Crude this compound\n(with PPh3=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; column [label="Silica Gel Column Chromatography", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; elution [label="Elution with DCM/MeOH/NH4OH gradient", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; fractions [label="Fraction Collection and TLC Analysis", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; pooling [label="Pooling of Pure Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; evaporation [label="Solvent Evaporation", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges crude -> column [color="#4285F4"]; column -> elution [color="#4285F4"]; elution -> fractions [color="#4285F4"]; fractions -> pooling [color="#34A853"]; pooling -> evaporation [color="#34A853"]; evaporation -> final_product [color="#34A853"]; } .dot Caption: General workflow for the purification of this compound.

Experimental Protocol for Purification
  • Materials:

  • Procedure:

    • Column Preparation: Prepare a slurry of silica gel in DCM and pack a chromatography column.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Load this onto the top of the prepared column.

    • Elution: Elute the column with a gradient solvent system. Start with 100% DCM and gradually increase the polarity by adding a mixture of methanol and a small percentage of ammonium hydroxide (e.g., a stock solution of 95:5 MeOH:NH4OH). A typical gradient might be from 0% to 10% of the MeOH/NH4OH mixture in DCM. The ammonium hydroxide is crucial to prevent the basic amine from tailing on the acidic silica gel.[3]

    • Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a suitable stain (e.g., ninhydrin (B49086) for the amine and potassium permanganate).

    • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield pure this compound as a colorless to pale yellow oil.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reagent Stoichiometry and Reaction Conditions

StepReactant 1Reactant 2ReagentSolventTemperatureTime (h)
1. Mesylation m-PEG4-OH (1.0 eq.)MsCl (1.2 eq.)Et3N (1.5 eq.)DCM0 °C to RT2-4
2. Azidation m-PEG4-OMs (1.0 eq.)NaN3 (1.5-2.0 eq.)-DMF60-80 °C12-24
3. Reduction m-PEG4-N3 (1.0 eq.)PPh3 (1.1-1.2 eq.)H2OTHFRT3-6

Table 2: Product Characterization and Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
This compound C9H21NO4207.27>85 (overall)>95

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides confirmation of the chemical structure. The expected chemical shifts (in CDCl₃) are approximately:

    • δ 3.64 (m, 12H, -OCH₂CH₂O-)

    • δ 3.53 (t, 2H, -CH₂CH₂NH₂)

    • δ 3.38 (s, 3H, CH₃O-)

    • δ 2.85 (t, 2H, -CH₂NH₂)

    • δ 1.5-2.0 (br s, 2H, -NH₂)

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected m/z for the protonated molecule [M+H]⁺ is approximately 208.16.[4]

Conclusion

This technical guide provides a detailed and reliable methodology for the synthesis and purification of this compound, a key building block in modern bioconjugation and drug delivery research. The described two-step synthesis via an azide intermediate is a robust and high-yielding approach. Proper purification by column chromatography is essential to obtain the high-purity product required for sensitive downstream applications. The provided experimental protocols and characterization data will be a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Solubility and Stability of m-PEG4-Amine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of methoxy-polyethylene glycol-4-amine (m-PEG4-Amine). As a discrete PEG linker, this compound is a critical component in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs) and PROTACs. Its solubility and stability in aqueous buffers are paramount to ensuring successful conjugation, purification, and the ultimate efficacy and safety of the final product.

This document outlines the fundamental physicochemical properties of this compound, presents detailed experimental protocols for assessing its solubility and stability, and discusses potential degradation pathways. All quantitative data, while representative of expected values for a short-chain amino-PEG linker, should be understood as illustrative due to the limited availability of specific public data for this compound.

Physicochemical Properties and Solubility Profile

This compound (Molecular Formula: C₉H₂₁NO₄, MW: 207.27 g/mol ) is a hydrophilic molecule characterized by a short, discrete tetra-ethylene glycol spacer, a terminal methoxy (B1213986) group, and a primary amine. The PEG backbone imparts significant water solubility, while the primary amine provides a reactive handle for conjugation to various functional groups such as carboxylic acids and activated esters.

General Solubility Characteristics

The presence of the ethylene (B1197577) glycol units and the terminal polar amine group makes this compound highly soluble in water and a range of polar organic solvents. This high aqueous solubility is advantageous for bioconjugation reactions, which are typically performed in buffered aqueous solutions to maintain the stability and activity of biomolecules like proteins and antibodies.

Quantitative Solubility in Aqueous and Organic Solvents

While precise solubility limits can vary with buffer composition, ionic strength, and temperature, the following table summarizes the expected quantitative solubility of this compound in common laboratory solvents.

Disclaimer: The following data is illustrative and represents typical expected values based on the physicochemical properties of short-chain PEG amines. Empirical determination is recommended for specific applications.

Table 1: Illustrative Quantitative Solubility of this compound

Solvent / Buffer SystempHTemperature (°C)Expected Solubility (mg/mL)
Deionized Water~7.025> 200
Phosphate-Buffered Saline (PBS)7.425> 200
Acetate Buffer (50 mM)5.025> 200
Borate Buffer (50 mM)9.025> 200
Dimethyl Sulfoxide (DMSO)N/A25> 200
Dimethylformamide (DMF)N/A25> 200
Dichloromethane (DCM)N/A25> 200
EthanolN/A25> 200

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound. The shake-flask method is the gold standard for this determination.

Materials
  • This compound (solid)

  • Selected aqueous buffers (e.g., 50 mM Sodium Acetate, pH 5.0; 1X PBS, pH 7.4; 50 mM Sodium Borate, pH 9.0)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker/incubator

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, low protein binding)

  • HPLC vials

  • Analytical instrumentation for quantification (e.g., HPLC with Charged Aerosol Detector [CAD] or Evaporative Light Scattering Detector [ELSD], as this compound lacks a strong UV chromophore)

Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. A starting point is to add ~50 mg of the solid to 1 mL of the selected buffer. This ensures that undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to confirm equilibrium by taking measurements at both 24 and 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature for at least 1 hour to allow larger particles to settle. Centrifuge the samples at a high speed (e.g., 14,000 x g) for 20 minutes at the same constant temperature to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particulates. Adsorption to the filter should be checked and accounted for if significant.

  • Dilution: Accurately dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-CAD or HPLC-ELSD method to determine the concentration of dissolved this compound.

  • pH Verification: Measure the pH of the remaining saturated solution to ensure it has not changed during the experiment.

  • Calculation: Calculate the equilibrium solubility in mg/mL by multiplying the measured concentration by the dilution factor. Perform the experiment in triplicate for each buffer condition.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to buffer in vial prep2 Agitate at constant T (e.g., 24-48 hours) prep1->prep2 sep1 Centrifuge at constant T to pellet solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm filter) sep2->sep3 quant1 Accurately dilute filtrate sep3->quant1 quant2 Analyze via HPLC-CAD/ELSD quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Stability of this compound in Aqueous Buffers

The stability of this compound is crucial for its storage and use in conjugation reactions. The primary amine is a stable functional group, and the ether linkages of the PEG backbone are generally resistant to hydrolysis. However, oxidative degradation of the PEG chain is a known potential liability.

Potential Degradation Pathways

The principal degradation pathway for PEG compounds under aggressive conditions is oxidation of the polyether backbone.[1] This process can be initiated by heat, light, or the presence of transition metal ions and reactive oxygen species (ROS). The reaction proceeds via a radical mechanism, leading to chain cleavage and the formation of various degradation products, including formaldehyde (B43269) and formic acid. These byproducts can subsequently react with the primary amine of an intact this compound molecule or other amines in the reaction, leading to N-formylation or N-methylation.

G cluster_main Oxidative Degradation Pathway cluster_products Degradation Products start This compound (R-O-CH₂-CH₂-NH₂) radical Formation of Ether Radical (R-O-CH•-CH₂-NH₂) start->radical H• abstraction stress Stress Conditions (Heat, Light, Metal Ions, ROS) stress->start peroxy Reaction with O₂ (Peroxy Radical) radical->peroxy cleavage Chain Cleavage peroxy->cleavage prod1 Formaldehyde (HCHO) cleavage->prod1 prod2 Formic Acid (HCOOH) cleavage->prod2 prod3 Shorter PEG fragments cleavage->prod3

Caption: Proposed Oxidative Degradation Pathway for this compound.

Stability Data in Aqueous Buffers

The stability of this compound is highly dependent on storage conditions, buffer pH, temperature, and the presence of oxidizing agents or metal contaminants. Under standard storage conditions (solid, -20°C, desiccated), the compound is stable for over a year. In aqueous solution, stability decreases at elevated temperatures.

Disclaimer: The following data is illustrative and represents a hypothetical stability profile. Empirical determination is required for specific applications.

Table 2: Illustrative Stability of this compound (1 mg/mL) in Aqueous Buffer (pH 7.4) at 40°C

Time (Days)% this compound Remaining
0100.0
799.5
1498.9
3097.2
6094.5
9091.8

Experimental Protocol: Stability Assessment and Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The protocol should follow ICH Q1A(R2) guidelines.[2][3][4][5]

Materials
  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

  • HPLC-grade water, acetonitrile

  • Thermostatic oven, water bath, photostability chamber

Forced Degradation Procedure
  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in HPLC-grade water or a relevant buffer.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 2 hours. Withdraw samples at intervals, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 2 hours. Withdraw samples, neutralize with HCl, and dilute for analysis.

  • Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ (to achieve a final concentration of 3%). Keep at room temperature for 2 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Store the stock solution in a thermostatic oven at 70°C for 48 hours. Also, expose the solid powder to the same conditions.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below. The goal is to achieve 5-20% degradation to ensure that the method can adequately separate the parent compound from its degradants.[2][3]

Protocol for a Stability-Indicating HPLC Method

Since this compound lacks a UV chromophore, HPLC with CAD or ELSD is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable mode for retaining and separating this polar analyte.[6]

  • Instrumentation: HPLC or UPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: HILIC column with an amide or diol stationary phase (e.g., TSKgel Amide-80, 3 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to ~3.5 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to ~3.5 with Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 0% B

    • 1-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 0% B and equilibrate.

  • CAD/ELSD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Temperature: (As per manufacturer's recommendation)

    • Gas Flow (Nitrogen): (As per manufacturer's recommendation)

G cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_analysis Analysis & Validation stress_sample Prepare 1 mg/mL This compound Solution stress_cond Expose to Stress: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Heat (Thermal) - Light (Photolytic) stress_sample->stress_cond analysis_inject Inject Stressed and Control Samples stress_cond->analysis_inject hplc_setup HILIC Column Mobile Phase A/B Gradient Elution hplc_detect Detection: Charged Aerosol (CAD) or Evaporative Light Scattering (ELSD) hplc_setup->hplc_detect hplc_detect->analysis_inject analysis_eval Evaluate Peak Purity and Resolution of Parent Peak from Degradants (Rs > 2) analysis_inject->analysis_eval analysis_validate Validate Method (ICH Q2) analysis_eval->analysis_validate

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

This compound is a highly water-soluble PEG linker essential for modern bioconjugation. Its stability in aqueous solutions is generally robust under typical bioconjugation and storage conditions, with oxidative degradation of the PEG backbone being the primary long-term stability concern under harsh conditions. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the precise solubility and stability of this compound within their specific formulation buffers and processing conditions. The use of a properly developed and validated stability-indicating analytical method, such as HILIC with charged aerosol detection, is critical for accurately quantifying the molecule and ensuring the quality and consistency of resulting conjugates.

References

The Role of Polyethylene Glycol (PEG) Linkers in Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical role polyethylene (B3416737) glycol (PEG) linkers play in modern drug delivery systems. From enhancing the pharmacokinetic profiles of small molecules to enabling the targeted delivery of complex biologics, PEGylation has become a cornerstone of advanced drug development. This document details the fundamental properties of PEG linkers, their impact on drug efficacy and safety, and the experimental methodologies used in their application and characterization.

Core Principles of PEGylation in Drug Delivery

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer that, when attached to a therapeutic molecule—a process known as PEGylation—can significantly improve its pharmacological properties. PEG linkers act as flexible spacers, covalently conjugating the PEG polymer to the drug molecule. The resulting PEG-drug conjugate often exhibits enhanced stability, increased solubility, and a longer circulation half-life in the body.

The primary advantages of utilizing PEG linkers in drug delivery include:

  • Enhanced Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its rate of renal clearance, leading to a prolonged circulation time in the bloodstream. This allows for less frequent dosing, improving patient compliance.

  • Improved Stability: PEG chains can protect the conjugated drug from enzymatic degradation and proteolysis, increasing its stability in biological environments.

  • Increased Solubility: PEGylation can significantly enhance the solubility of hydrophobic drugs, facilitating their formulation and administration.

  • Reduced Immunogenicity: The PEG linker can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response.

  • Targeted Delivery: In the context of antibody-drug conjugates (ADCs) and nanoparticles, PEG linkers can facilitate the targeted delivery of cytotoxic payloads to tumor cells, minimizing off-target toxicity.

Quantitative Impact of PEG Linkers on Drug Properties

The physicochemical properties of the PEG linker, particularly its molecular weight and architecture (linear vs. branched), have a profound impact on the resulting drug conjugate's performance. The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on key drug parameters.

Table 1: Effect of PEG Linker Length on Circulation Half-Life
Drug/MoleculePEG Linker Molecular Weight (kDa)Circulation Half-Life (t½)Fold Increase vs. Non-PEGylatedReference
Affibody-MMAE Conjugate0 (Control)19.6 min1x
449.0 min2.5x
10219.5 min11.2x
Interferon-α0 (Control)~2-3 hours1x
12 (Linear)~20-30 hours~10x
40 (Branched)~50-70 hours~20-30x
Liposomes2Not specified-
5Not specified-
10Not specified (showed highest tumor accumulation)-
Table 2: Effect of PEGylation on In Vitro Cytotoxicity (IC50)
Drug ConjugatePEG Linker Molecular Weight (kDa)Cell LineIC50 (nM)Fold Decrease in Potency vs. Non-PEGylatedReference
ZHER2-SMCC-MMAE0 (Control)NCI-N870.231x
ZHER2-PEG4K-MMAE4NCI-N871.044.5x
ZHER2-PEG10K-MMAE10NCI-N875.0622x
Table 3: Impact of PEGylation on Solubility
MoleculePEGylation StatusLogD7.4Change in HydrophilicityReference
[68Ga]Ga-Flu-1Non-PEGylated-2.64 ± 0.25-
[68Ga]Ga-PP8-WDPEGylated-4.23 ± 0.26Increased

Experimental Protocols

The successful PEGylation of a therapeutic molecule requires carefully optimized experimental procedures. Below are detailed methodologies for the PEGylation of a protein and the subsequent characterization of the conjugate.

NHS-Ester Mediated PEGylation of a Model Protein (e.g., Lysozyme)

This protocol describes a common method for PEGylating proteins via primary amines (lysine residues and the N-terminus) using an N-Hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein (e.g., Lysozyme)

  • NHS-activated PEG (e.g., mPEG-NHS, MW 5 kDa)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Dialysis membrane or centrifugal ultrafiltration units for purification

  • DMSO or DMF (for dissolving PEG-NHS)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • PEG-NHS Solution Preparation: Immediately before use, dissolve the NHS-activated PEG in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Calculate the required amount of PEG-NHS to achieve the desired molar excess (e.g., 5-fold to 20-fold molar excess of PEG-NHS to protein).

    • Slowly add the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Reaction times and temperatures may need to be optimized for the specific protein.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM. This will consume any unreacted PEG-NHS. Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff (MWCO).

    • For higher purity, ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be used to separate mono-, di-, and poly-PEGylated species from the un-PEGylated protein.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.

Characterization of PEGylated Proteins

The characterization of PEGylated proteins is crucial to ensure product quality, consistency, and to understand its structure-activity relationship.

Methods:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the non-PEGylated protein, and different bands may be observed corresponding to different degrees of PEGylation.

  • Size-Exclusion Chromatography (SEC): Used to separate and quantify the different PEGylated species and to detect any aggregation. The hydrodynamic radius of the protein increases significantly upon PEGylation, leading to an earlier elution time compared to the unmodified protein.

  • Mass Spectrometry (MS): Provides detailed information on the molecular weight of the PEGylated protein and the degree of PEGylation.

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Can determine the average molecular weight of the conjugate and the distribution of PEGylated species.

    • Electrospray Ionization (ESI) MS: Can be coupled with liquid chromatography (LC-MS) for more detailed characterization of the different PEGylated forms.

  • Peptide Mapping: Following enzymatic digestion of the PEGylated protein, the resulting peptides are analyzed by LC-MS/MS to identify the specific sites of PEGylation on the protein.

Signaling Pathways and Experimental Workflows

PEG linkers play a crucial role in the design of targeted therapies such as antibody-drug conjugates (ADCs). The following diagrams illustrate a key signaling pathway affected by an ADC and a typical experimental workflow for the development of a PEGylated drug.

HER2 Signaling Pathway and ADC Intervention

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in certain types of cancer, leading to uncontrolled cell growth and proliferation. ADCs targeting HER2, such as those carrying the cytotoxic payload monomethyl auristatin E (MMAE), can effectively inhibit this pathway.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway Signaling Cascades cluster_effects Cellular Effects ADC Anti-HER2 ADC (e.g., with PEG Linker) HER2 HER2 Receptor ADC->HER2 Binding PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Internalization Internalization & Lysosomal Trafficking HER2->Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Payload_Release Cytotoxic Payload Release (e.g., MMAE) Internalization->Payload_Release Lysosomal Degradation Payload_Release->PI3K Inhibits Downstream Signaling Payload_Release->RAS Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Induces

Caption: HER2 signaling pathway and its inhibition by an anti-HER2 ADC.

Experimental Workflow for PEGylated Drug Development

The development of a PEGylated drug follows a structured workflow, from initial design and synthesis to preclinical evaluation.

PEGylated_Drug_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization & Purification cluster_evaluation In Vitro & In Vivo Evaluation cluster_optimization Optimization Drug_Selection 1. Drug Candidate Selection PEG_Linker_Design 2. PEG Linker Design (Length, Architecture) Drug_Selection->PEG_Linker_Design Conjugation_Chem 3. Selection of Conjugation Chemistry PEG_Linker_Design->Conjugation_Chem Synthesis 4. Synthesis of PEG-Drug Conjugate Conjugation_Chem->Synthesis Purification 5. Purification (SEC, IEX) Synthesis->Purification Characterization 6. Physicochemical Characterization (SDS-PAGE, MS) Purification->Characterization Stability 7. Stability Assessment Characterization->Stability In_Vitro_Activity 8. In Vitro Activity (e.g., IC50) Stability->In_Vitro_Activity In_Vivo_PK 9. In Vivo Pharmacokinetics (Half-life) In_Vitro_Activity->In_Vivo_PK In_Vivo_Efficacy 10. In Vivo Efficacy (e.g., Tumor Model) In_Vivo_PK->In_Vivo_Efficacy Toxicity 11. Toxicity Studies In_Vivo_Efficacy->Toxicity Optimization_Loop Optimization Needed? Toxicity->Optimization_Loop Optimization_Loop->Drug_Selection Yes, new candidate Optimization_Loop->PEG_Linker_Design Yes Optimization_Loop->In_Vivo_Efficacy No, proceed to preclinical development

Caption: A generalized workflow for the development of PEGylated drugs.

Conclusion

PEG linkers are indispensable tools in modern drug delivery, offering a versatile platform to enhance the therapeutic potential of a wide range of molecules. By carefully selecting the appropriate PEG linker and optimizing the conjugation strategy, researchers can overcome many of the challenges associated with drug stability, solubility, and pharmacokinetics. The continued development of novel PEGylation technologies, including site-specific conjugation and cleavable linkers, promises to further expand the applications of PEG linkers in creating safer and more effective therapies.

The Crucial Role of PEG4 in Advancing Antibody-Drug Conjugates: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload, rely heavily on the linker technology that bridges these two components. Among the various linker strategies, the incorporation of short-chain polyethylene (B3416737) glycol (PEG) moieties, particularly PEG4, has emerged as a critical design element to enhance the overall performance and therapeutic index of ADCs. This technical guide delves into the theoretical underpinnings of utilizing PEG4 in ADC design, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles: The Physicochemical Impact of PEG4 Linkers

The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a large, hydrophilic antibody can introduce a host of challenges, primarily related to the ADC's stability and pharmacokinetic profile. The inclusion of a PEG4 linker addresses these issues through two primary mechanisms: increased hydrophilicity and steric hindrance.[1][2]

  • Increased Hydrophilicity: The four repeating ethylene (B1197577) oxide units of a PEG4 linker are highly solvated in aqueous environments. This creates a hydration shell around the linker and the conjugated payload, effectively increasing the overall water solubility of the ADC.[2] This enhanced solubility is crucial for preventing the formation of both soluble and insoluble aggregates, which can compromise the efficacy and safety of the ADC.[3] By mitigating aggregation, PEG4 linkers can enable the use of more hydrophobic payloads and facilitate conjugation reactions in aqueous-based buffers, minimizing the need for organic co-solvents that could potentially denature the antibody.[4]

  • Steric Hindrance: The flexible and dynamic nature of the PEG4 chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules. This steric hindrance further reduces the propensity for intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).[2]

These fundamental properties of PEG4 translate into significant improvements in the pharmacokinetic (PK) profile of an ADC. By reducing aggregation, PEGylated ADCs are less likely to be rapidly cleared from circulation by the reticuloendothelial system, leading to a longer plasma half-life and increased exposure of the tumor to the therapeutic agent.[5][6] Shorter PEG chains, such as PEG4, are often favored as they provide a balance between improved stability and maintaining a molecular size that allows for efficient penetration into solid tumors.[2]

Quantitative Insights: The Impact of PEGylation on ADC Properties

While specific quantitative data can be proprietary and vary depending on the antibody, payload, and conjugation site, the general trends associated with the incorporation of PEG linkers are well-documented. The following tables summarize the expected impact of PEGylation on key ADC attributes.

PropertyImpact of PEGylationQuantitative Insights (General)
Aggregation DecreasedStudies have shown a significant reduction in aggregation for PEGylated ADCs compared to their non-PEGylated counterparts, particularly at higher DARs. The use of hydrophilic linkers containing PEG groups is a key strategy to reduce the likelihood of ADC aggregation.[3]
Solubility IncreasedThe enhanced hydrophilicity imparted by PEG linkers allows for the use of more hydrophobic payloads and enables conjugation in aqueous-based buffers. This can be critical for developing stable, high-concentration formulations.[6][]
Enables Higher DARs The mitigation of aggregation allows for the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical stability.[5]
Pharmacokinetics
Half-lifeModerate Increase (for short PEGs like PEG4)Short PEG chains like PEG4 provide a balance between improved stability and efficient tumor penetration, resulting in a moderate increase in plasma half-life.[2] Longer PEG chains can lead to a more significant increase in half-life but may impede tumor penetration.[8]
ClearanceDecreasedClearance rates tend to decrease with the inclusion of PEG linkers, with a more pronounced effect observed with longer PEG chains. ADCs with PEG linkers smaller than PEG8 have been shown to have rapidly increasing clearance rates.[8]
In Vivo EfficacyPotentially ImprovedBy enhancing stability and circulation time, PEG linkers can lead to greater tumor accumulation of the ADC and improved in vivo efficacy.[9]
TolerabilityImprovedStudies have shown that ADCs with PEG8 or PEG12 linkers have significantly better survival rates in animal models compared to those with no PEG or a PEG4 linker at high doses, suggesting improved tolerability.[9]

Experimental Protocols: Synthesis and Characterization of PEG4-ADCs

The successful development of a PEG4-containing ADC requires robust synthetic protocols and comprehensive analytical characterization. This section provides detailed methodologies for these key processes.

Synthesis of a PEG4-ADC using a DBCO-NHCO-PEG4-Acid Linker

This protocol outlines a two-step conjugation strategy involving the modification of an antibody with a DBCO-PEG4-linker, followed by a copper-free click chemistry reaction with an azide-functionalized payload.[10]

Step 1: Activation of DBCO-NHCO-PEG4-Acid Linker

  • Materials:

    • DBCO-NHCO-PEG4-Acid

    • N-hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Dissolve DBCO-NHCO-PEG4-acid and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.

    • Add DCC to the solution at a molar ratio of 1:1.1 relative to the linker.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the DBCO-PEG4-NHS ester.

Step 2: Antibody Modification with DBCO-PEG4-NHS Ester

  • Materials:

    • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

    • DBCO-PEG4-NHS ester solution from Step 1

    • DMSO or DMF

  • Procedure:

    • Add a 10-20 fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Purify the DBCO-functionalized antibody using size exclusion chromatography (SEC) to remove excess linker.

Step 3: Payload Conjugation via SPAAC

  • Materials:

    • DBCO-functionalized antibody

    • Azide-modified payload

  • Procedure:

    • Add the azide-modified payload to the purified DBCO-antibody solution at a 1.5 to 5-fold molar excess.

    • Incubate the reaction at room temperature for 2-24 hours.

    • Purify the final ADC product using SEC to remove unreacted payload.

    • Perform buffer exchange into a suitable formulation buffer.

Analytical Characterization of PEG4-ADCs

3.2.1. Size Exclusion Chromatography (SEC) for Aggregation Analysis

  • Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a UV detector.

  • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).[11]

  • Mobile Phase: A physiological buffer such as 0.2 M potassium phosphate (B84403) with 0.25 M potassium chloride, pH 6.95. For some ADCs, the addition of an organic modifier like 15% isopropanol (B130326) may be necessary to reduce hydrophobic interactions with the column stationary phase.[11]

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the ADC sample (typically 10-100 µg).

    • Run the separation under isocratic conditions.

    • Monitor the eluent at 280 nm.

    • Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.

3.2.2. Hydrophobic Interaction Chromatography (HIC) for DAR and Drug Distribution Analysis

  • Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: A HIC column with a stationary phase such as butyl or phenyl (e.g., MAbPac HIC-Butyl).[12]

  • Mobile Phase:

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0. A small percentage of an organic modifier like isopropanol may be included in Mobile Phase B to improve the elution of highly hydrophobic species.[11]

  • Procedure:

    • Equilibrate the column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample.

    • Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.

    • Monitor the eluent at 280 nm.

    • The peaks corresponding to different DAR species can be identified and their relative abundance calculated.

3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass and DAR Confirmation

  • Objective: To determine the precise molecular weight of the intact ADC and its different drug-loaded species to confirm the DAR.

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: A reversed-phase column suitable for large proteins (e.g., a C4 column) or a size-exclusion column.[13][14]

  • Mobile Phase (for Reversed-Phase LC):

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Procedure:

    • Inject the ADC sample.

    • Perform a gradient elution to separate the ADC species.

    • Acquire mass spectra in the positive ion mode.

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different DAR species.

    • Calculate the average DAR based on the relative abundance and mass of each species.

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Linker_Activation 1. Linker Activation (DBCO-PEG4-NHS ester formation) Antibody_Modification 2. Antibody Modification (Attachment of DBCO-PEG4) Linker_Activation->Antibody_Modification Activated Linker Purification_1 Purification (SEC) Antibody_Modification->Purification_1 Payload_Conjugation 3. Payload Conjugation (Click Chemistry) Purification_2 Purification (SEC) Payload_Conjugation->Purification_2 Purification_1->Payload_Conjugation DBCO-Antibody Final_ADC Purified PEG4-ADC Purification_2->Final_ADC SEC SEC (Aggregation) Final_ADC->SEC HIC HIC (DAR) Final_ADC->HIC LCMS LC-MS (Intact Mass, DAR) Final_ADC->LCMS

Caption: Workflow for the synthesis and characterization of a PEG4-ADC.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC PEG4-ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Antibody Degradation Cellular_Target Cellular Target (e.g., Microtubules, DNA) Payload_Release->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis

Caption: General mechanism of ADC internalization and payload release.

Payload_Signaling_Pathway cluster_payload_action Payload Mechanism of Action (e.g., MMAE) MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Pathway Caspase Activation & Apoptosis Mitotic_Arrest->Apoptosis_Pathway

Caption: Signaling pathway for a tubulin-inhibiting payload like MMAE.

Conclusion

The incorporation of PEG4 linkers represents a significant advancement in the design of antibody-drug conjugates. By enhancing hydrophilicity and providing steric hindrance, PEG4 linkers effectively mitigate the aggregation and stability issues that can plague ADCs, particularly those with hydrophobic payloads. This leads to improved pharmacokinetic properties, potentially enabling higher drug loading and a wider therapeutic window. A thorough understanding of the theoretical basis for using PEG4, coupled with robust synthetic and analytical methodologies, is essential for the successful development of the next generation of safe and effective ADC therapeutics.

References

The Amine Terminus of m-PEG4-Amine: A Technical Guide to its Functionality in Bioconjugation and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-amine (m-PEG-Amine) represents a cornerstone class of reagents in the fields of bioconjugation, drug delivery, and materials science. The terminal primary amine group is the linchpin of its utility, offering a versatile chemical handle for the covalent attachment of the polyethylene (B3416737) glycol (PEG) moiety to a vast array of molecules and surfaces. This guide provides an in-depth exploration of the function of the amine group in m-PEG4-Amine, a short, discrete PEG linker, detailing its reactivity, common conjugation protocols, and applications.

The primary amine (-NH2) of this compound is a potent nucleophile, readily participating in reactions with electrophilic functional groups to form stable covalent bonds. This reactivity is harnessed to modify proteins, peptides, oligonucleotides, nanoparticles, and surfaces, a process broadly known as PEGylation. The benefits of PEGylation are numerous and well-documented, including increased hydrodynamic size, enhanced aqueous solubility, reduced immunogenicity, and protection from proteolytic degradation of biotherapeutics.

Core Functionality of the Amine Group

The chemical behavior of this compound is dominated by its terminal primary amine. This group's high reactivity allows for efficient conjugation to various functional groups under mild reaction conditions, making it ideal for use with sensitive biological molecules. The two most prevalent conjugation strategies targeting the amine group of this compound are acylation to form amide bonds and alkylation to form secondary amine linkages.

Amide Bond Formation via EDC/NHS Chemistry

One of the most common methods for conjugating this compound is through the formation of a stable amide bond with a carboxyl group (-COOH). This is typically achieved using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate subsequently reacts with the primary amine of this compound to yield a stable amide linkage.

Secondary Amine Bond Formation via Reductive Amination

Reductive amination provides an alternative strategy to form a stable secondary amine linkage between this compound and an aldehyde or ketone. The reaction proceeds in two steps: the initial formation of a Schiff base (imine) between the amine and the carbonyl group, followed by the reduction of the imine to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN). This method is particularly useful for site-specific modifications, such as targeting the N-terminus of a protein.

Quantitative Data on Amine Group Reactivity

The efficiency of conjugation reactions involving the amine group is influenced by factors such as pH, temperature, and the molar ratio of reactants. While precise yields can vary depending on the specific substrates and reaction conditions, the following table summarizes typical quantitative data for common reactions.

Reaction TypeTarget Functional GroupKey ReagentsTypical pH RangeTypical Reaction TimeBond FormedReported Yield/Efficiency
EDC/NHS Coupling Carboxylic Acid (-COOH)EDC, NHS/Sulfo-NHS4.5-7.2 (activation), 7.2-8.5 (coupling)2-12 hoursAmideHigh (often >80%)
Reductive Amination Aldehyde (-CHO) or Ketone (C=O)Sodium Cyanoborohydride (NaBH3CN)6.0-8.02-24 hoursSecondary AmineGood to High (can be >90%)
NHS Ester Acylation Activated NHS Ester-7.0-9.030 minutes - 2 hoursAmideHigh (often >90%)

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Carboxylated Surface (e.g., Nanoparticles)

This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid groups.

Materials:

  • Carboxylated nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Particle Preparation: Resuspend the carboxylated nanoparticles in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical starting point is a 50-fold molar excess of EDC and Sulfo-NHS relative to the available carboxyl groups on the surface.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Centrifuge the activated nanoparticles and discard the supernatant. Wash the nanoparticles twice with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation:

    • Immediately resuspend the activated nanoparticles in Coupling Buffer.

    • Add this compound to the nanoparticle suspension. A 100 to 200-fold molar excess of this compound over the carboxyl groups is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to block any unreacted NHS-ester sites. Incubate for 30 minutes at room temperature.

  • Final Washing: Centrifuge the PEGylated nanoparticles and wash three times with Washing Buffer to remove unreacted this compound and quenching agent.

  • Storage: Resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Reductive Amination of a Protein with an Aldehyde-PEG-Amine Linker

This protocol outlines the conjugation of an amine-terminated PEG to a protein that has been engineered to contain an aldehyde group. For this compound, this protocol would be reversed, with the protein containing an aldehyde and reacting with the amine on the PEG.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • This compound

  • Sodium cyanoborohydride (NaBH3CN) solution (e.g., 1 M in 10 mM NaOH, prepare fresh)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add this compound to the protein solution. A 20-50 fold molar excess of the PEG-amine over the protein is a common starting point.

    • Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 100 mM to consume any unreacted aldehyde groups. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents using SEC. The column should be equilibrated with a suitable storage buffer for the protein.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method to determine the degree of PEGylation.

Visualization of Workflows and Logical Relationships

Amine Group Reactivity Pathways

The following diagram illustrates the primary reaction pathways for the amine group of this compound.

Amine_Reactivity mPEG4_Amine This compound (R-NH2) Amide_Bond Stable Amide Bond (R-NH-CO-R') mPEG4_Amine->Amide_Bond Secondary_Amine Stable Secondary Amine (R-NH-CH2-R'') mPEG4_Amine->Secondary_Amine Carboxylic_Acid Carboxylic Acid (R'-COOH) EDC_NHS EDC / NHS Carboxylic_Acid->EDC_NHS Activation EDC_NHS->Amide_Bond Coupling Aldehyde Aldehyde/Ketone (R''-CHO) Aldehyde->Secondary_Amine Schiff Base Formation & Reduction NaBH3CN NaBH3CN NaBH3CN->Secondary_Amine

Caption: Key reaction pathways of the this compound terminal amine group.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines a typical workflow for synthesizing an ADC where a drug is first conjugated to this compound, which is then attached to the antibody.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_adc_prep Antibody Conjugation & Purification Drug Drug with -COOH group EDC_NHS EDC/NHS Activation Drug->EDC_NHS mPEG4_Amine This compound mPEG4_Amine->EDC_NHS Linker_Drug Drug-PEG4-Amine Conjugate EDC_NHS->Linker_Drug ADC_Conjugation EDC/NHS Coupling Linker_Drug->ADC_Conjugation Antibody Antibody with -COOH group Antibody->ADC_Conjugation Crude_ADC Crude ADC ADC_Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Workflow for Biosensor Surface Functionalization

This diagram illustrates a general workflow for functionalizing a biosensor surface with a bioreceptor using this compound as a linker.

Biosensor_Functionalization Surface Sensor Surface with -COOH Activation EDC/NHS Activation Surface->Activation Activated_Surface NHS-activated Surface Activation->Activated_Surface PEG_Surface PEGylated Surface Activated_Surface->PEG_Surface Amine Coupling mPEG4_Amine This compound mPEG4_Amine->PEG_Surface Immobilization EDC/NHS Coupling PEG_Surface->Immobilization Bioreceptor Bioreceptor with -COOH (e.g., Antibody) Bioreceptor->Immobilization Functionalized_Sensor Functionalized Biosensor Immobilization->Functionalized_Sensor

Caption: General workflow for biosensor surface functionalization.

Conclusion

The terminal amine group of this compound is a powerful and versatile functional group that enables a wide range of bioconjugation applications. Its nucleophilic nature allows for efficient and stable bond formation with various electrophiles, most notably carboxylic acids and aldehydes, through well-established chemical reactions. This technical guide has provided an overview of the core function of this amine group, quantitative insights into its reactivity, detailed experimental protocols for its use, and visual workflows for its application in ADC synthesis and biosensor development. A thorough understanding of the principles and methodologies outlined herein will empower researchers to effectively utilize this compound and other amine-terminated PEGs to advance their work in drug development, diagnostics, and materials science.

An In-depth Technical Guide to the Hydrophilic Properties of the m-PEG4-Amine Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of the methoxy-polyethylene glycol-amine (m-PEG4-Amine) spacer, a critical component in modern bioconjugation and drug delivery systems. We will delve into the quantitative measures of its hydrophilicity, detailed experimental protocols for its characterization, and the logical workflows where it plays a pivotal role.

Core Concepts: Understanding the Hydrophilicity of this compound

The this compound spacer is a heterobifunctional linker consisting of a monodisperse tetra-ethylene glycol (PEG4) chain, capped with a methoxy (B1213986) group at one end and a primary amine at the other. The defining characteristic of this spacer is its pronounced hydrophilicity, a direct result of the repeating ethylene (B1197577) oxide units. These units readily form hydrogen bonds with water molecules, creating a hydration shell that imparts several advantageous properties to the molecules it modifies.

The primary amine functionality allows for covalent attachment to a variety of molecules, including proteins, peptides, and small molecule drugs, through reactions with carboxylic acids or activated esters. This process, known as PEGylation, is a widely adopted strategy to:

  • Increase aqueous solubility: The hydrophilic PEG chain can significantly enhance the solubility of hydrophobic molecules, preventing aggregation and improving their handling in physiological buffers.

  • Reduce non-specific binding: The hydration layer created by the PEG chain acts as a steric barrier, minimizing unwanted interactions with other proteins and surfaces.

  • Improve pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in vivo.

Quantitative Hydrophilic Properties of this compound

To provide a clear and comparative overview, the key quantitative parameters defining the hydrophilicity of this compound are summarized in the table below.

PropertyValue (this compound)Description
Molecular Weight 207.27 g/mol The mass of one mole of the this compound molecule.
Chemical Formula C₉H₂₁NO₄The elemental composition of the molecule.
Predicted logP -1.25The logarithm of the partition coefficient between octanol (B41247) and water. A negative value indicates a strong preference for the aqueous phase (hydrophilicity).
Water Solubility Estimated: >100 mg/mLThe maximum concentration of the substance that will dissolve in water at a given temperature. The value is estimated based on the high solubility of similar PEG amines.
Contact Angle (on modified surfaces) Expected to be low (e.g., < 40°)The angle where a liquid/vapor interface meets a solid surface. A low contact angle indicates high wettability and a hydrophilic surface. The exact value depends on the substrate and surface density.

Experimental Protocols for Characterizing Hydrophilicity

The hydrophilic nature of surfaces modified with this compound can be experimentally verified and quantified using several techniques. Below are detailed protocols for two common methods: contact angle measurement and surface plasmon resonance.

Surface Modification and Contact Angle Measurement

This protocol describes the modification of a carboxylated surface with this compound, followed by the measurement of the water contact angle to assess the change in surface hydrophilicity.

Materials:

  • Carboxyl-terminated substrate (e.g., self-assembled monolayer on a gold-coated slide)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M hydroxylamine (B1172632) or Tris buffer)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Contact angle goniometer

Procedure:

  • Preparation of this compound Solution:

    • Allow the this compound reagent to equilibrate to room temperature.

    • Prepare a stock solution (e.g., 100 mg/mL) by dissolving the this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylated Surface:

    • Immerse the carboxylated substrate in the Activation Buffer.

    • Add EDC (e.g., to a final concentration of 5 mM) and NHS (e.g., to 10 mM) to the buffer.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Surface Coupling with this compound:

    • Rinse the activated substrate with Coupling Buffer.

    • Immediately immerse the substrate in a solution of this compound in Coupling Buffer (e.g., 10-50 mg/mL).

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • Remove the substrate from the coupling solution.

    • Immerse the substrate in the Quenching solution for 15 minutes to deactivate any remaining active esters.

    • Wash the surface thoroughly with deionized water and dry with a stream of nitrogen.

  • Contact Angle Measurement:

    • Place the modified substrate on the stage of the contact angle goniometer.

    • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use the goniometer software to measure the static contact angle at the three-phase boundary.

    • Perform measurements at multiple locations on the surface to ensure reproducibility. A significantly lower contact angle compared to the unmodified carboxylated surface indicates successful PEGylation and increased hydrophilicity.

Surface Plasmon Resonance (SPR) Analysis of Bioconjugation

SPR can be used to monitor the binding of a target molecule to a ligand immobilized on a sensor chip. By modifying the ligand with this compound, the effect of the hydrophilic spacer on the binding kinetics and reduction of non-specific binding can be assessed.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip with a carboxymethylated dextran (B179266) surface)

  • This compound

  • Ligand with a primary amine for immobilization (e.g., an antibody)

  • Analyte that binds to the ligand

  • Amine coupling kit (containing EDC, NHS, and ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (specific to the ligand-analyte pair)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the ligand solution (at a suitable concentration in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The primary amines on the ligand will form covalent bonds with the activated esters.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

  • Conjugation of this compound (optional, for surface blocking):

    • To assess the ability of this compound to reduce non-specific binding, a control flow cell can be prepared where after ligand immobilization, a solution of this compound is injected to block any remaining reactive sites.

  • Kinetic Analysis:

    • Inject a series of concentrations of the analyte over the ligand-immobilized surface and the control surfaces.

    • Monitor the binding and dissociation in real-time as a change in resonance units (RU).

    • After each analyte injection, regenerate the surface using the appropriate regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the binding response on the this compound blocked surface to a standard blocked surface to quantify the reduction in non-specific binding.

Visualizing Workflows and Logical Relationships

Graphviz diagrams are provided below to illustrate the practical application and conceptual impact of the this compound spacer.

Bioconjugation_Workflow cluster_activation Surface/Molecule Activation cluster_coupling PEGylation cluster_result Final Product start Carboxylated Surface or Molecule activation Activate with EDC/NHS start->activation activated_intermediate NHS-ester Intermediate activation->activated_intermediate coupling Amine Coupling (Amide Bond Formation) activated_intermediate->coupling peg_amine This compound peg_amine->coupling quench Quench with Hydroxylamine/Tris coupling->quench final_product PEGylated Surface/ Molecule quench->final_product

Caption: A typical workflow for the bioconjugation of this compound to a carboxylated surface or molecule.

PEGylation_Impact cluster_molecule Core Molecule cluster_pegylation PEGylation Process cluster_properties Enhanced Properties cluster_outcomes Therapeutic Outcomes drug Hydrophobic Drug or Biomolecule pegylation Conjugation with This compound Spacer drug->pegylation hydrophilicity Increased Hydrophilicity pegylation->hydrophilicity steric_hindrance Steric Hindrance (Hydration Shell) pegylation->steric_hindrance circulation Prolonged Circulation Half-life pegylation->circulation immunogenicity Reduced Immunogenicity pegylation->immunogenicity solubility Improved Aqueous Solubility hydrophilicity->solubility aggregation Reduced Aggregation solubility->aggregation steric_hindrance->aggregation nonspecific_binding Decreased Non-specific Binding steric_hindrance->nonspecific_binding

Caption: Logical flow demonstrating the impact of this compound conjugation on drug properties and therapeutic outcomes.

This guide provides a foundational understanding of the hydrophilic properties of the this compound spacer, essential for its effective application in research and development. The provided data, protocols, and diagrams serve as a practical resource for scientists and professionals in the field of bioconjugation and drug delivery.

Methodological & Application

Application Notes and Protocols for the Reaction of m-PEG4-Amine with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of methoxy-polyethylene glycol-amine (m-PEG4-Amine) with N-hydroxysuccinimide (NHS) esters. This reaction is a cornerstone of bioconjugation, enabling the covalent attachment of a hydrophilic PEG spacer to various molecules, thereby enhancing their solubility, stability, and pharmacokinetic properties. The protocols provided are applicable for labeling proteins, peptides, small molecules, and surfaces functionalized with NHS esters.

Introduction

The reaction between a primary amine, such as the one on this compound, and an NHS ester proceeds via nucleophilic acyl substitution to form a stable amide bond.[1][2] This chemistry is widely employed in drug development, diagnostics, and life sciences research for the process of PEGylation.[3] The reaction is highly efficient and specific for primary amines under mild conditions, making it ideal for modifying sensitive biological molecules.[4][5] The efficiency of the conjugation is critically dependent on the reaction pH, which influences both the nucleophilicity of the amine and the hydrolytic stability of the NHS ester.[1][6]

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[7]

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products mPEG4_Amine This compound (R'-NH₂) Reaction_Conditions pH 7.2-9 Room Temp or 4°C Amine-free buffer mPEG4_Amine->Reaction_Conditions NHS_Ester NHS Ester (R-CO-O-NHS) NHS_Ester->Reaction_Conditions Conjugate PEGylated Molecule (R-CO-NH-R') Reaction_Conditions->Conjugate Stable Amide Bond Formation NHS_byproduct N-hydroxysuccinimide (NHS) Reaction_Conditions->NHS_byproduct Byproduct Release

Caption: General workflow of the this compound and NHS ester reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters influencing the reaction between this compound and an NHS ester.

Table 1: Effect of pH on NHS Ester Hydrolysis and Reaction Rate

pHNHS Ester Half-life (at 4°C)Amine ReactivityRecommended Use
< 7.0> 4-5 hoursLowSuboptimal for conjugation due to protonated amines.[1]
7.2-8.01-2 hoursModerateGood starting point for reactions with sensitive proteins.[5][8]
8.0-9.010-60 minutesHighOptimal for efficient conjugation, but requires prompt reaction and purification.[1][6]

Table 2: Recommended Molar Excess of Reactants for Protein Labeling

Protein ConcentrationRecommended Molar Excess of NHS Ester to Amine
> 5 mg/mL5-10 fold
1-5 mg/mL10-20 fold
< 1 mg/mL20-50 fold

Note: The optimal molar ratio may need to be determined empirically for each specific application.[8][9]

Experimental Protocols

Two primary protocols are provided below. The first details the conjugation of this compound to a molecule functionalized with an NHS ester. The second, more common, protocol describes the labeling of a protein with an amine-reactive PEG4-NHS ester.

Protocol 1: Conjugation of this compound to an NHS Ester-Functionalized Molecule

This protocol is suitable for situations where the molecule of interest is already activated with an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[4]

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS).[4][8] Crucially, avoid buffers containing primary amines like Tris or glycine. [5][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column).[7][8]

Procedure:

  • Preparation of Reactants:

    • Equilibrate the NHS ester-functionalized molecule and this compound to room temperature before opening the vials to prevent moisture condensation.[8][10]

    • Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4][8]

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the dissolved NHS ester-functionalized molecule.

    • If the NHS ester is in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid denaturation of proteins.[8]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[4][8] Longer incubation times may be necessary for less reactive molecules.[4]

  • Quenching the Reaction:

    • (Optional but recommended) Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.[9]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and reaction byproducts (e.g., hydrolyzed NHS ester) using dialysis, desalting columns, or size-exclusion chromatography (SEC).[8][] The choice of method depends on the size and properties of the final conjugate.

  • Storage:

    • Store the purified PEGylated product under conditions optimal for the non-PEGylated molecule. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Protocol 2: Labeling a Protein with an Amine-Reactive PEG4-NHS Ester

This is a standard protocol for the PEGylation of proteins or other amine-containing biomolecules.

Materials:

  • Protein or biomolecule with primary amines

  • m-PEG4-NHS Ester (or other PEG-NHS ester)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4][8]

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS).[4][8] Avoid amine-containing buffers. [5][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column).[7][8]

Procedure:

  • Preparation of Protein:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[1] If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.

  • Preparation of PEG-NHS Ester:

    • Equilibrate the PEG-NHS ester vial to room temperature before opening.[8][10]

    • Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[4][8] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[8]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (see Table 2).

    • Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent is less than 10%.[8]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4][8] The optimal time may vary depending on the protein and desired degree of labeling.

  • Quenching and Purification:

    • Follow steps 3 and 4 from Protocol 1 to quench the reaction and purify the PEGylated protein. Size-exclusion chromatography is highly effective for separating PEGylated proteins from unreacted protein and smaller molecules.[7][]

  • Characterization and Storage:

    • Analyze the extent of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.

    • Store the purified PEGylated protein under appropriate conditions.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Conjugation Yield Hydrolysis of NHS ester: Moisture in reagents or long incubation times at high pH.[2]Equilibrate reagents to room temperature before opening.[8] Use anhydrous solvents. Prepare NHS ester solution immediately before use.[8] Consider a lower pH (7.2-7.5).
Inactive amine: Reaction pH is too low, causing protonation of the amine.[1]Ensure the reaction buffer pH is between 7.2 and 9.0.[12]
Competing amines: Presence of Tris, glycine, or other primary amines in the buffer.[5][8]Exchange the sample into an amine-free buffer like PBS or HEPES before the reaction.[8]
Protein Precipitation High concentration of organic solvent: DMSO or DMF can denature proteins.Keep the final concentration of the organic solvent below 10%.[8]
Over-labeling: Excessive modification can alter protein structure and solubility.Reduce the molar excess of the NHS ester or shorten the reaction time.
Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the decision-making process and workflow for a typical protein PEGylation experiment.

PEGylation_Workflow Start Start: Protein PEGylation Buffer_Check Is protein in amine-free buffer? Start->Buffer_Check Buffer_Exchange Buffer Exchange (Dialysis / Desalting) Buffer_Check->Buffer_Exchange No Prepare_Protein Prepare Protein Solution (1-10 mg/mL) Buffer_Check->Prepare_Protein Yes Buffer_Exchange->Prepare_Protein Reaction Conjugation Reaction (RT for 30-60 min or 4°C for 2h) Prepare_Protein->Reaction Prepare_PEG Prepare fresh PEG-NHS Ester in DMSO/DMF Prepare_PEG->Reaction Quench Quench with Tris or Glycine (Optional) Reaction->Quench Purification Purify Conjugate (SEC / Dialysis) Quench->Purification Analysis Analyze PEGylation (SDS-PAGE, MS, HPLC) Purification->Analysis End End: Purified PEG-Protein Analysis->End

Caption: Decision and experimental workflow for protein PEGylation.

References

Application Notes and Protocols for the Bioconjugation of Proteins with m-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins, is a cornerstone of modern biotechnology and drug development. One common and highly effective strategy is PEGylation, the modification of proteins with polyethylene (B3416737) glycol (PEG) chains. This process can significantly enhance the therapeutic properties of a protein by increasing its hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and enhance solubility and stability.

This document provides detailed application notes and protocols for the bioconjugation of proteins with methoxy-PEG4-Amine (m-PEG4-Amine). This specific PEG linker possesses a terminal amine group, making it suitable for conjugation to the carboxyl groups of acidic amino acid residues (aspartic acid and glutamic acid) or the C-terminus of a protein. The most common and efficient method for this conjugation is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Principle of the Reaction

The conjugation of this compound to a protein's carboxyl groups is a two-step reaction facilitated by EDC and NHS.

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Stable Intermediate: This intermediate can react directly with the primary amine of this compound. However, to improve reaction efficiency and stability in an aqueous environment, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

  • Amine Coupling: The NHS ester readily reacts with the primary amine of this compound to form a stable and covalent amide bond, thus attaching the PEG linker to the protein.

The following diagram illustrates the chemical pathway for this bioconjugation reaction.

G Protein_COOH Protein-COOH O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester Protein-CO-NHS (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Conjugate Protein-CO-NH-PEG4-m NHS_ester->Conjugate + mPEG4_Amine m-PEG4-NH2 mPEG4_Amine->Conjugate

Caption: Chemical pathway of EDC/NHS mediated protein conjugation with this compound.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following tables provide a summary of typical reaction parameters and expected outcomes.

Table 1: Recommended Molar Ratios for Conjugation Reaction

ReactantMolar Ratio (to Protein)Notes
This compound10 - 50 fold excessA higher excess can drive the reaction to completion but may increase the risk of non-specific interactions. Optimization is recommended.
EDC20 - 100 fold excessShould be in excess relative to the total carboxyl groups to be activated.
NHS/Sulfo-NHS20 - 100 fold excessTypically used in equimolar or slight excess to EDC to improve the stability of the activated intermediate.

Table 2: Typical Reaction Conditions and Expected Efficiency

ParameterValueNotes
Activation Step
pH4.5 - 6.0Optimal for EDC activation of carboxyl groups.
BufferMESA non-amine, non-carboxylate buffer is crucial.
TemperatureRoom Temperature (20-25°C)
Duration15 - 30 minutes
Coupling Step
pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
BufferPBS or Borate BufferMust be free of primary amines.
Temperature4°C to Room TemperatureLower temperatures can minimize protein degradation.
Duration2 hours to overnightLonger incubation times may be needed at lower temperatures.
Expected Outcome
Conjugation Efficiency40 - 80%Highly dependent on the protein and reaction conditions.
Degree of Labeling1 - 5 PEGs per proteinCan be controlled by adjusting the molar ratio of this compound.

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to a protein, followed by purification and characterization of the conjugate.

Materials and Reagents
  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis equipment

  • Analytical instruments for characterization (SDS-PAGE, HPLC, Mass Spectrometer)

Experimental Workflow

The overall experimental workflow for the bioconjugation and analysis process is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Activation Activation of Protein (with EDC/NHS) Protein_Prep->Activation Reagent_Prep Reagent Preparation (this compound, EDC, NHS) Reagent_Prep->Activation Coupling Coupling of this compound Activation->Coupling Quenching Quenching of Reaction Coupling->Quenching Purification Purification of Conjugate (Desalting/Dialysis) Quenching->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE HPLC HPLC Analysis Purification->HPLC Mass_Spec Mass Spectrometry Purification->Mass_Spec

Application Notes and Protocols for m-PEG4-Amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) for specific targeting, a cytotoxic payload, and a chemical linker that connects them.[3][4] Polyethylene (B3416737) glycol (PEG) linkers, particularly short-chain variants like m-PEG4-Amine, have emerged as crucial tools in ADC development.[5] They play a pivotal role in enhancing the stability, solubility, and pharmacokinetic properties of ADCs.[1][][7]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including its physicochemical impact, relevant experimental protocols, and data presentation.

The Role of this compound in Enhancing ADC Properties

The incorporation of a methoxy-terminated polyethylene glycol chain with four ethylene (B1197577) glycol units and a terminal amine group (this compound) offers several advantages in ADC design:

  • Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation in aqueous environments.[1][5] The hydrophilic PEG4 chain forms a "hydration shell" around the payload, significantly increasing the overall solubility of the ADC and preventing aggregation.[1]

  • Enhanced Stability: The PEG linker provides a flexible and dynamic spacer that can sterically hinder intermolecular interactions between ADC molecules, further reducing the propensity for aggregation, even at high drug-to-antibody ratios (DAR).[5] This improved physical stability is crucial for manufacturing, storage, and in vivo performance.

  • Favorable Pharmacokinetics: By reducing aggregation, PEG linkers help prevent rapid clearance of the ADC from circulation by the reticuloendothelial system.[5] This leads to a longer plasma half-life, increased tumor exposure, and an improved therapeutic window.[1][5]

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[][7]

Quantitative Impact of PEG Linkers on ADC Properties

While specific data for a given ADC is proprietary, the general effects of incorporating PEG linkers are well-documented. The following table summarizes the typical improvements observed.

PropertyADC without PEG LinkerADC with m-PEG4 LinkerRationale
Aggregation High propensity, especially with hydrophobic payloadsSignificantly reducedIncreased hydrophilicity and steric hindrance from the PEG chain.[5]
Solubility Often limited in aqueous buffersMarkedly increasedThe hydrophilic nature of the polyethylene glycol chain improves solubility.[1][7]
Plasma Half-life Shorter due to rapid clearance of aggregatesExtendedReduced aggregation leads to decreased clearance by the reticuloendothelial system.[5]
Therapeutic Window Narrower due to off-target toxicity and poor PKWiderImproved pharmacokinetics and reduced non-specific interactions enhance safety and efficacy.[5]

Experimental Protocols

The terminal amine group of this compound allows for its conjugation to various functional groups on the antibody or the payload. A common strategy involves the coupling of the amine to carboxyl groups, often present on the antibody (e.g., on aspartic or glutamic acid residues) or engineered into the payload. The following protocol details a typical two-step carbodiimide (B86325) coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Protocol 1: EDC/NHS Coupling of this compound to Antibody Carboxyl Groups

This protocol describes the activation of carboxyl groups on a monoclonal antibody and subsequent conjugation to this compound.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified first.[8]

    • Exchange the antibody into the Activation Buffer using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Activation of Antibody Carboxyl Groups:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[9]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer or water.

    • Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. The activation reaction is most efficient at pH 4.5-7.2.[9]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately after activation, exchange the activated antibody into the Coupling Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and NHS. This step also raises the pH, which is optimal for the amine reaction.[9]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Add a 10- to 50-fold molar excess of the this compound solution to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the antibody-PEG conjugate from excess reagents and unconjugated linker using size-exclusion chromatography (SEC) or a desalting column.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the purified conjugate.

  • Characterization:

    • Determine the protein concentration of the final conjugate (e.g., by BCA assay).

    • Characterize the degree of labeling (number of PEG linkers per antibody) using techniques such as Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC).

Visualizations

Logical Relationship of ADC Components

ADC_Components cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Properties Key Properties mAb Monoclonal Antibody (mAb) Linker This compound Linker mAb->Linker Conjugation Specificity Tumor Specificity mAb->Specificity Payload Cytotoxic Payload Linker->Payload Attachment Stability Enhanced Stability & PK Linker->Stability Potency High Potency Payload->Potency

Caption: Core components of an ADC and their contribution to its properties.

Experimental Workflow for EDC/NHS Conjugation

EDC_NHS_Workflow start Start: mAb in Buffer buffer_exchange1 Buffer Exchange (Activation Buffer, pH 6.0) start->buffer_exchange1 activation Activate Carboxyls (Add EDC/NHS) buffer_exchange1->activation buffer_exchange2 Remove Excess Reagents (Coupling Buffer, pH 7.4) activation->buffer_exchange2 conjugation Conjugate with This compound buffer_exchange2->conjugation quenching Quench Reaction (Tris or Hydroxylamine) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization Characterize ADC (MS, HIC) purification->characterization end End: Purified ADC characterization->end

Caption: Step-by-step workflow for conjugating this compound to an antibody.

Mechanism of PEG Linker in Preventing Aggregation

PEG_Mechanism cluster_NoPEG Without PEG Linker cluster_WithPEG With this compound Linker ADC1 mAb Payload Aggregation Aggregation ADC1:p->Aggregation Hydrophobic Interaction ADC2 mAb Payload ADC2:p->Aggregation ADC3 mAb Linker Payload Solubility Improved Solubility ADC3:l->Solubility Steric Hindrance & Hydration Shell ADC4 mAb Linker Payload ADC4:l->Solubility

Caption: How this compound linkers mitigate ADC aggregation.

Conclusion

The use of this compound as a linker in antibody-drug conjugate development offers a powerful strategy to enhance the physicochemical properties and in vivo performance of these complex biotherapeutics.[5][] By improving solubility, reducing aggregation, and prolonging circulation half-life, PEGylation can significantly widen the therapeutic window of ADCs.[1][5] The protocols and information provided herein serve as a guide for researchers in the rational design and synthesis of next-generation ADCs with improved stability and efficacy.

References

Application Notes and Protocols for Labeling Peptides with m-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules such as peptides, is a cornerstone strategy in drug development. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of a peptide by increasing its hydrodynamic size. Key benefits include improved solubility, extended circulation half-life, reduced renal clearance, and decreased immunogenicity and antigenicity by masking epitopes.[1]

This document provides a detailed protocol for the conjugation of a peptide's carboxylic acid groups (C-terminus or the side chains of aspartic acid and glutamic acid) with methoxy-PEG4-Amine (m-PEG4-Amine). The conjugation forms a stable amide bond and is facilitated by the widely used and efficient carbodiimide (B86325) crosslinker chemistry, involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]

Principle of the Reaction

The labeling of a peptide with this compound via EDC/NHS chemistry is a two-step process:

  • Activation of the Peptide's Carboxyl Group: In the first step, EDC activates a carboxyl group on the peptide, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1][2]

  • Formation of a Stable NHS-Ester and Amine Coupling: N-hydroxysuccinimide (NHS) is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of the this compound to form a stable, covalent amide bond, releasing NHS. The inclusion of NHS in the reaction significantly increases the efficiency of the coupling.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Peptide containing at least one carboxyl group (C-terminus, Asp, or Glu)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., RP-HPLC with a C18 column)

  • Characterization instruments (e.g., Mass Spectrometer, HPLC)

Protocol 1: Peptide Labeling with this compound

This protocol describes a general procedure for the covalent attachment of this compound to a peptide's carboxylic acid groups.

  • Peptide Dissolution: Dissolve the peptide in Activation Buffer (0.1 M MES, pH 5.5) to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.[1]

  • Activation of Peptide:

    • To the dissolved peptide solution, add EDC and NHS. A common starting molar ratio is Peptide:EDC:NHS of 1:2:5.[1]

    • Gently mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.[1][4][5]

  • Preparation of this compound: While the peptide is being activated, dissolve the this compound in the Coupling Buffer (PBS, pH 7.2).

  • Conjugation Reaction:

    • Immediately following the activation step, add a 10- to 50-fold molar excess of the dissolved this compound to the activated peptide solution.[1]

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation of sensitive peptides, which may require a longer reaction time.[1]

  • Quenching the Reaction: Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Protocol 2: Purification of the PEGylated Peptide

Purification is essential to remove unreacted peptide, excess this compound, and reaction byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for this purpose.

  • Sample Preparation: Acidify the quenched reaction mixture with 0.1% Trifluoroacetic Acid (TFA) to a pH of 2-3.

  • RP-HPLC Conditions:

    • Column: C18 stationary phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Elution:

    • Inject the acidified sample onto the equilibrated C18 column.

    • Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).[1]

    • The more hydrophobic, PEGylated peptide will typically elute later than the unreacted, more polar peptide.[1]

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).

  • Product Pooling and Desalting: Pool the fractions containing the purified PEGylated peptide. If necessary, perform a desalting step using a suitable method like solid-phase extraction or another round of RP-HPLC with a volatile buffer system, followed by lyophilization.

Protocol 3: Characterization of the PEGylated Peptide

Confirmation of successful PEGylation and assessment of purity are critical final steps.

  • Mass Spectrometry (MS):

    • Analyze the purified product using MALDI-TOF or ESI-MS to confirm the covalent attachment of the this compound moiety.

    • A successful conjugation will result in a mass shift corresponding to the molecular weight of the attached PEG linker.

  • Analytical RP-HPLC:

    • Assess the purity of the final PEGylated peptide by analytical RP-HPLC.

    • The chromatogram should show a single, sharp peak corresponding to the purified product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a model peptide with this compound.

ParameterRecommended Value/RangeNotes
Reactants & Molar Ratios
Peptide Concentration1-5 mg/mLDependent on peptide solubility.
Molar Ratio (Peptide:EDC:NHS)1:2:5This is a starting point and may require optimization.
Molar Ratio (Peptide:this compound)1:20A molar excess of the PEG-amine helps to drive the reaction to completion.
Reaction Conditions
Activation pH / TimepH 5.5 / 30 minUsing 0.1 M MES buffer.
Conjugation pH / TimepH 7.2 / 4 hoursUsing 1X PBS buffer at room temperature.
Expected Outcomes
Post-Purification Yield40-70%Highly dependent on the peptide sequence, reaction scale, and purification efficiency.
Post-Purification Purity>95%As determined by analytical RP-HPLC.

Table 1: Summary of quantitative data for peptide labeling with this compound.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Peptide Dissolution Dissolve Peptide in Activation Buffer (pH 5.5) Activation Add EDC/NHS to Peptide (15-30 min @ RT) Peptide Dissolution->Activation PEG Dissolution Dissolve this compound in Coupling Buffer (pH 7.2) Conjugation Add Activated Peptide to This compound (2-12h @ RT) PEG Dissolution->Conjugation Activation->Conjugation Quenching Add Quenching Buffer (e.g., Tris-HCl) Conjugation->Quenching Purification Purify by RP-HPLC Quenching->Purification Characterization Analyze by MS and Analytical HPLC Purification->Characterization Final Product Lyophilized PEGylated Peptide Characterization->Final Product G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Peptide_COOH Peptide-COOH EDC_NHS + EDC / NHS (pH 5.5) Activated_Peptide Peptide-CO-NHS Peptide_COOH->Activated_Peptide Activation Activated_Peptide_2 Peptide-CO-NHS PEG_Amine + H2N-PEG4-m (pH 7.2) PEGylated_Peptide Peptide-CO-NH-PEG4-m Activated_Peptide_2->PEGylated_Peptide Conjugation G cluster_drug Drug Properties cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Peptide Therapeutic Peptide PEGylated_Peptide PEGylated Peptide Peptide->PEGylated_Peptide PEG_Amine This compound PEG_Amine->PEGylated_Peptide HalfLife Increased Half-Life PEGylated_Peptide->HalfLife Solubility Enhanced Solubility PEGylated_Peptide->Solubility Immunogenicity Reduced Immunogenicity PEGylated_Peptide->Immunogenicity Receptor Target Receptor HalfLife->Receptor Solubility->Receptor Immunogenicity->Receptor Signaling Modulation of Signaling Pathway Receptor->Signaling Response Enhanced Therapeutic Response Signaling->Response

References

Surface Modification of Nanoparticles with m-PEG4-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-polyethylene glycol-amine (m-PEG4-Amine). The inclusion of a terminal amine group on the PEGylated surface offers a versatile platform for the further conjugation of targeting ligands, imaging agents, or therapeutic molecules, thereby enhancing the functionality of nanocarrier systems in drug delivery and diagnostics.

Introduction to this compound Surface Modification

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to improve their in vivo performance. This process, known as PEGylation, imparts a hydrophilic shield to the nanoparticle surface, which can lead to:

  • Improved Colloidal Stability: Prevents aggregation in biological media.[1]

  • Reduced Opsonization: Minimizes non-specific protein adsorption, leading to evasion of the mononuclear phagocyte system.[2]

  • Prolonged Systemic Circulation: Increases the half-life of nanoparticles in the bloodstream, enhancing the probability of reaching the target site.[2][3]

  • Enhanced Tumor Accumulation: Facilitates the enhanced permeability and retention (EPR) effect in tumor tissues.[3]

The use of this compound, a heterobifunctional PEG linker, provides these "stealth" characteristics while presenting a terminal primary amine group. This amine group serves as a reactive handle for the covalent attachment of various functional molecules through well-established bioconjugation chemistries, such as amide bond formation.[3][4]

Applications in Drug Delivery and Nanomedicine

The primary application of this compound modified nanoparticles is in the development of sophisticated drug delivery systems. The terminal amine allows for the attachment of:

  • Targeting Ligands: Antibodies, peptides, or small molecules that recognize specific receptors on diseased cells, leading to active targeting and increased therapeutic efficacy.

  • Imaging Agents: Fluorescent dyes or contrast agents for in vivo imaging and tracking of the nanoparticles.

  • Additional Therapeutic Payloads: Secondary drugs or genes for combination therapies.

Experimental Protocols

This section details the materials, equipment, and procedures for the surface modification of carboxylated nanoparticles with this compound via EDC/NHS chemistry, followed by characterization methods.

Materials and Equipment

Reagents:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if necessary

  • Deionized (DI) water

  • 2-Mercaptoethanol (optional, for quenching EDC)[5]

Equipment:

  • Vortex mixer

  • Centrifuge

  • Sonicator (bath or probe)

  • pH meter

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements

  • Transmission Electron Microscope (TEM) (optional)

  • Lyophilizer (optional)

Protocol for this compound Conjugation (EDC/NHS Coupling)

This protocol is a general guideline and should be optimized for the specific type and concentration of nanoparticles used.

Step 1: Nanoparticle Preparation

  • Disperse the carboxylated nanoparticles in Activation Buffer (0.1 M MES, pH 5.5) to a final concentration of 1-10 mg/mL.

  • Sonicate the suspension to ensure a homogenous dispersion.

Step 2: Activation of Carboxyl Groups

  • Prepare fresh solutions of EDC and NHS in Activation Buffer. It is crucial to use freshly prepared solutions as EDC is moisture-sensitive.[6]

  • Add EDC and NHS to the nanoparticle suspension. A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the available carboxyl groups on the nanoparticles is a common starting point.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring or rotation to activate the carboxyl groups, forming a semi-stable NHS ester.[7]

Step 3: Conjugation with this compound

  • Dissolve this compound in Coupling Buffer (PBS, pH 7.4).

  • Add the this compound solution to the activated nanoparticle suspension. A 1.5 to 10-fold molar excess of this compound to the nanoparticles is a recommended starting point for optimization.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.[8][9]

Step 4: Quenching and Purification

  • Quench any unreacted NHS esters by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purify the this compound modified nanoparticles from excess reagents by repeated centrifugation and resuspension in DI water or an appropriate buffer.

  • Store the purified nanoparticles at 4°C for short-term use or lyophilize for long-term storage.

Characterization of this compound Modified Nanoparticles

3.3.1. Particle Size and Polydispersity Index (PDI)

  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles before and after modification.

  • Expected Outcome: A slight increase in the hydrodynamic diameter is expected after PEGylation. The PDI should remain low, indicating a monodisperse sample.

3.3.2. Zeta Potential

  • Method: DLS is also used to measure the surface charge of the nanoparticles.

  • Expected Outcome: Carboxylated nanoparticles typically have a negative zeta potential. After successful conjugation with this compound, the zeta potential is expected to shift towards a more neutral or slightly positive value, depending on the surface density of the PEG chains and the pH of the medium.[2]

3.3.3. Quantification of Surface Amine Groups

  • Method: Several assays can be used to quantify the number of primary amines on the nanoparticle surface, including the fluorescamine (B152294) and ninhydrin (B49086) assays.[10]

  • Procedure (Ninhydrin Assay):

    • Prepare a calibration curve using known concentrations of this compound.

    • React a known amount of the modified nanoparticles with the ninhydrin reagent.

    • Measure the absorbance at the appropriate wavelength and determine the concentration of amine groups by comparing it to the calibration curve.

Quantitative Data Summary

The following tables summarize typical changes in nanoparticle properties upon surface modification with amine-terminated PEG linkers, based on literature data for similar systems.

Table 1: Change in Hydrodynamic Diameter and Zeta Potential of Nanoparticles after Amine-PEGylation

Nanoparticle TypeInitial Diameter (nm)Diameter after PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after PEGylation (mV)Reference
Mesoporous Silica~80~80 (no significant change reported)-25+15[3]
PLGA~150~160-30-10 to -5Generic expected values
Iron Oxide~70~80-20+20[1]

Table 2: Surface Amine Quantification Data

Nanoparticle TypePEG LigandAmine Quantification MethodSurface Amine Density (amines/nm²)Reference
Gold NanocagesHS-PEG3000-NH2Fluorescamine Assay~1.2[10]
Silica NanoparticlesAPTESNinhydrin Assay~1.0[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization np_prep Disperse Carboxylated Nanoparticles in Activation Buffer activation Add EDC and NHS (15-30 min incubation) np_prep->activation Homogenous Suspension conjugation Add this compound (2h - overnight incubation) activation->conjugation Activated Nanoparticles quenching Quench Reaction conjugation->quenching PEGylated Nanoparticles purify Centrifugation/ Washing quenching->purify characterize DLS, Zeta Potential, Amine Quantification purify->characterize

Caption: Workflow for the surface modification of carboxylated nanoparticles with this compound.

General Mechanism of Action for Targeted Drug Delivery

While specific signaling pathways are highly dependent on the conjugated targeting ligand and the delivered drug, the following diagram illustrates the general mechanism of action for a targeted nanoparticle drug delivery system.

targeted_drug_delivery cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Drug Release cluster_effect Therapeutic Effect np_circ This compound-NP (Drug Loaded) np_target Targeting Ligand Binds to Receptor np_circ->np_target EPR Effect & Active Targeting cell Cancer Cell np_target->cell Receptor-Mediated Endocytosis endosome Endosome/Lysosome drug_release Drug Release (e.g., pH-triggered) endosome->drug_release drug_target Drug Interacts with Intracellular Target drug_release->drug_target apoptosis Apoptosis/Cell Death drug_target->apoptosis

References

Application Notes and Protocols for m-PEG4-Amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-amine (m-PEG-Amine), specifically with a four-unit ethylene (B1197577) glycol chain (m-PEG4-Amine), is a versatile heterobifunctional linker crucial in the development of targeted drug delivery systems. Its methoxy-terminated PEG chain provides a hydrophilic shield, a property known as PEGylation, which can reduce nonspecific protein binding, prevent aggregation, and prolong systemic circulation time of nanoparticles and liposomes.[1][2] The terminal amine group offers a reactive handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to target cells and tissues.[3][4]

These application notes provide a comprehensive overview of the use of this compound in creating targeted drug delivery systems, including quantitative data on nanoparticle characteristics and detailed experimental protocols.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize representative quantitative data for drug delivery systems utilizing PEG-amine linkers. While specific values will vary depending on the nanoparticle composition, drug, and targeting ligand, these tables provide a comparative overview of key parameters.

ParameterNanoparticle SystemDrugValueReference
Drug Loading Efficiency (%) MPEG-PLGA NanoparticlesPaclitaxel5.35 ± 0.75[5]
PLGA/PEG/EGFR-peptide NanoparticlesPaclitaxel~5%[6]
PLGA/PEG/EGFR-peptide NanoparticlesLonidamine~10%[6]
Encapsulation Efficiency (%) MPEG-PLGA NanoparticlesPaclitaxel75.56 ± 2.61[5]
PEGylated LiposomesDoxorubicin>90%[7]
PSA-PEG NanoparticlesPaclitaxel83.28[8]

Table 1: Drug Loading and Encapsulation Efficiency. This table presents the drug loading and encapsulation efficiencies of various PEGylated nanoparticle formulations.

ParameterNanoparticle SystemValueReference
Particle Size (nm) MPEG-PLGA Nanoparticles153.3 ± 41.7[5]
Amine/PEG1K-PCL4K-NPs170.3 ± 3.5[9]
Amine/PEG2K-PCL4K-NPs162.1 ± 2.1[9]
Amine/PEG5K-PCL5K-NPs155.4 ± 1.9[9]
Zeta Potential (mV) MPEG-PLGA Nanoparticles-5.36[5]
Amine/PEG1K-PCL4K-NPs+25.8 ± 1.5[9]
Amine/PEG2K-PCL4K-NPs+20.1 ± 0.9[9]
Amine/PEG5K-PCL5K-NPs+15.7 ± 1.1[9]

Table 2: Particle Size and Zeta Potential. This table showcases the particle size and zeta potential of different PEG-amine functionalized nanoparticles. The positive zeta potential in the amine/PEG-PCL nanoparticles is due to the presence of the amine-terminated polymer.[9]

Time PointDrug Release (%) - PLGA-co-PEG (15% PEG)Drug Release (%) - PEGylated Liposomes (pH 5.5)
1 h~20~15
6 h~40~25
12 h~55~35
24 h~70~50

Table 3: Representative In Vitro Drug Release Profile of Doxorubicin. This table provides an example of the cumulative drug release of Doxorubicin from PLGA-co-PEG nanoparticles and PEGylated liposomes over 24 hours. Release rates are influenced by factors such as the polymer composition and the pH of the release medium.[7][10]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and functionalization of targeted nanoparticles using this compound.

Protocol 1: Synthesis of this compound Functionalized PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface functionalized with this compound using an emulsification-solvent evaporation method.[5]

Materials:

  • PLGA (50:50)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Drug to be encapsulated (e.g., Paclitaxel)

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • PLGA-PEG-Amine Conjugation:

    • Dissolve PLGA-COOH in DCM.

    • Add EDC and NHS to activate the carboxylic acid groups of PLGA. Stir for 4 hours at room temperature.

    • Add this compound to the activated PLGA solution and stir overnight at room temperature.

    • Precipitate the PLGA-PEG-Amine conjugate by adding cold methanol.

    • Wash the precipitate with deionized water and lyophilize.

  • Nanoparticle Formulation:

    • Dissolve the PLGA-PEG-Amine conjugate and the drug (e.g., Paclitaxel) in DCM.

    • Add this organic phase dropwise to a PVA solution under vigorous stirring to form an oil-in-water emulsion.

    • Sonicate the emulsion to reduce the droplet size.

    • Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

    • Resuspend the nanoparticles in deionized water and lyophilize for storage.

Protocol 2: Conjugation of a Targeting Peptide to this compound Functionalized Nanoparticles

This protocol outlines the coupling of a targeting peptide with a terminal carboxylic acid group to the amine-functionalized nanoparticles using EDC/NHS chemistry.

Materials:

  • This compound functionalized nanoparticles

  • Targeting peptide with a terminal -COOH group (e.g., EGFR-targeting peptide)[6]

  • EDC

  • NHS

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Activation of Peptide:

    • Dissolve the targeting peptide in MES buffer.

    • Add EDC and NHS to the peptide solution to activate the carboxylic acid group.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Resuspend the this compound functionalized nanoparticles in PBS (pH 7.4).

    • Add the activated peptide solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles.

    • Wash the nanoparticles three times with PBS to remove unreacted peptide and coupling reagents.

    • Resuspend the final targeted nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.

Mandatory Visualizations

Signaling Pathways

Targeted drug delivery systems often aim to interfere with specific cellular signaling pathways that are dysregulated in diseases like cancer. The following diagrams illustrate the EGFR and HER2 signaling pathways, common targets in cancer therapy.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.[6][11][12]

HER2_Signaling_Pathway HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Grb2_Sos Grb2/Sos HER2_HER3->Grb2_Sos Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Cell_Growth

Caption: Simplified HER2 signaling pathway.[13][14][15]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound based targeted nanoparticles.

Experimental_Workflow Formulation Nanoparticle Formulation (this compound) Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro Cell_Uptake Cellular Uptake (Targeted vs. Non-targeted) In_Vitro->Cell_Uptake Cytotoxicity Cytotoxicity Assay (IC50) In_Vitro->Cytotoxicity Drug_Release In Vitro Drug Release In_Vitro->Drug_Release In_Vivo In Vivo Studies (Animal Model) In_Vitro->In_Vivo Biodistribution Biodistribution & Pharmacokinetics In_Vivo->Biodistribution Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Data_Analysis Data Analysis & Conclusion In_Vivo->Data_Analysis

Caption: Preclinical evaluation workflow.[16][17]

References

Application Notes and Protocols for m-PEG4-Amine Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to m-PEG4-Amine Derivatives in Click Chemistry

This compound derivatives are versatile heterobifunctional linker molecules that play a crucial role in modern bioconjugation and drug development. These molecules feature a primary amine group at one end and a methoxy-capped tetraethylene glycol (m-PEG4) chain. The true versatility of these derivatives is unlocked when the amine is paired with a bioorthogonal functional group, such as an azide (B81097) or an alkyne, enabling their participation in "click chemistry" reactions.

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, proceeding with high yields and minimal byproducts under mild, often biological, conditions.[1][2] The two most prominent forms of click chemistry utilized with PEG linkers are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][]

The integrated PEG4 spacer enhances the aqueous solubility, stability, and pharmacokinetic properties of the resulting conjugates, while also reducing immunogenicity and steric hindrance.[3][5] This unique combination of features makes this compound derivatives indispensable tools in the development of Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), functionalized nanoparticles, and advanced bio-imaging agents.[3][6][7]

Key Applications and Experimental Protocols

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[] Click chemistry provides a precise method for attaching the cytotoxic payload to the antibody, creating homogeneous and stable conjugates.[9][10] Derivatives like Amino-PEG4-Azide or NHS-PEG4-Azide (formed by activating the amine) are used to introduce an azide handle onto the antibody, which can then be "clicked" with an alkyne-modified drug.

The following diagram illustrates a common workflow for synthesizing an ADC using the copper-free SPAAC reaction.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) mod_mAb DBCO-modified mAb mAb->mod_mAb Amine Reaction linker DBCO-PEG4-NHS Ester linker->mod_mAb adc Antibody-Drug Conjugate (ADC) mod_mAb->adc SPAAC Reaction (Copper-Free) payload Azide-modified Cytotoxic Payload payload->adc purification Purification (e.g., SEC) adc->purification final_adc Purified ADC purification->final_adc

Caption: Workflow for site-specific ADC synthesis using SPAAC.

This protocol describes the conjugation of a DBCO-PEG4 linker to an antibody, followed by the copper-free click reaction with an azide-modified cytotoxic payload.[3]

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (stock solution in DMSO)

  • Azide-modified cytotoxic payload (stock solution in DMSO)

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Methodology:

Step 1: Antibody Modification with DBCO-PEG4-NHS Ester

  • Antibody Preparation: Start with a purified mAb at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

  • Conjugation: Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Add a quenching reagent like Tris-HCl to a final concentration of 50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess DBCO linker and quenching reagent by buffer exchange using a desalting column or centrifugal filter into PBS, pH 7.4.

Step 2: SPAAC Reaction with Azide-Payload

  • Reagent Preparation: Use the purified DBCO-functionalized antibody from Step 1. Dissolve the azide-modified payload in DMSO to a stock concentration of 10 mM.

  • Click Reaction: Add a 2- to 5-fold molar excess of the azide-payload solution to the DBCO-modified antibody.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 4°C. The reaction can be monitored by techniques like Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

  • Final Purification: Purify the resulting ADC using SEC to remove any unreacted payload and other small molecules. The final ADC should be stored under appropriate sterile conditions.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] Click chemistry is an efficient strategy for linking the target protein ligand to the E3 ligase ligand via a flexible PEG linker.[12][13] The modular nature of click reactions allows for the rapid synthesis of PROTAC libraries to optimize linker length and composition.[13]

The following diagram outlines the modular synthesis of a PROTAC molecule using the CuAAC reaction.

PROTAC_Synthesis_Workflow target_ligand Target Protein Ligand with Alkyne Handle protac PROTAC Molecule target_ligand->protac e3_ligand E3 Ligase Ligand with Azide Handle e3_ligand->protac purification Purification (e.g., HPLC) protac->purification catalyst Cu(I) Catalyst (CuSO₄ + Na-Ascorbate) catalyst->protac final_protac Purified PROTAC purification->final_protac

Caption: Modular synthesis of PROTACs using CuAAC click chemistry.

This protocol provides a general method for linking an alkyne-functionalized target protein ligand with an azide-functionalized E3 ligase ligand using a PEG4 linker intermediate (e.g., Azido-PEG4-Amine, which is then converted to an azide-PEG4-E3 ligand).[13][14]

Materials:

  • Alkyne-functionalized target protein ligand

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous/biological reactions)[15]

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • HPLC system for purification

Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of the alkyne-functionalized ligand and the azide-functionalized ligand in a suitable solvent (e.g., DMSO/water 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M). For reactions with sensitive biomolecules, pre-complexing CuSO₄ with a ligand like THPTA in a 1:5 molar ratio is recommended to protect the sample and improve efficiency.[15][16]

  • Reaction Initiation: To the stirring solution of reactants, add the sodium ascorbate solution (5-10 mol equivalents).

  • Catalyst Addition: Add the CuSO₄ solution (1-5 mol equivalents). A color change is often observed as the reaction begins.

  • Incubation: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[14]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography or reverse-phase HPLC to obtain the final PROTAC molecule.[14]

Surface Functionalization of Nanoparticles

Click chemistry is a powerful tool for modifying the surface of nanoparticles (NPs) to enhance their targeting ability and functionality for drug delivery and imaging applications.[7][17] this compound derivatives can be incorporated into the NP structure or attached to its surface, presenting an amine for further conjugation or, more commonly, being part of a bifunctional linker with a click handle (azide or alkyne) for subsequent modification.

This protocol describes the functionalization of azide-bearing nanoparticles with an alkyne-tagged targeting ligand (e.g., a peptide).

Materials:

  • Azide-functionalized nanoparticles (e.g., liposomes or polymeric micelles) dispersed in an aqueous buffer.

  • Alkyne-functionalized targeting ligand.

  • CuSO₄·5H₂O, Sodium Ascorbate, and THPTA ligand.

  • Dialysis or tangential flow filtration (TFF) system for purification.

Methodology:

  • Nanoparticle Preparation: Prepare a dispersion of azide-functionalized nanoparticles in a degassed buffer (e.g., HEPES or PBS, pH 7.2).

  • Ligand Addition: Add the alkyne-functionalized targeting ligand to the nanoparticle dispersion in a 10- to 50-fold molar excess relative to the surface azide groups.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in degassed water. Let it stand for 1-2 minutes.[14]

  • Reaction Initiation: Add the catalyst premix to the nanoparticle mixture to a final copper concentration of 50-200 µM.

  • Reduction: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Purification: Remove the catalyst, excess ligand, and other reagents by extensive dialysis against the storage buffer or by using a TFF system.

  • Characterization: Characterize the functionalized nanoparticles for size, zeta potential, and conjugation efficiency.

Quantitative Data Summary

The efficiency of click chemistry reactions is a key advantage. The following tables summarize representative quantitative data for both SPAAC and CuAAC reactions.

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reagents

Cyclooctyne ReagentAbbreviationApprox. Rate Constant (k₂, M⁻¹s⁻¹)Solvent SystemReference
DibenzocyclooctyneDBCO~0.1Methanol, Water[11]
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.5Methanol, Water[5]
AzacyclooctyneADIBO~1.0PBS[11]
Difluorinated CyclooctyneDIFO0.2 - 0.8Acetonitrile, Water[11]
BiarylazacyclooctynoneBARAC> 1.0Acetonitrile, Water[11]

Note: Rate constants can vary significantly based on the specific azide, solvent, and temperature.

Table 2: Typical Reaction Parameters for CuAAC Bioconjugation

ParameterTypical RangeNotesReference
Biomolecule Conc. 1-10 mg/mLHigher concentrations can improve reaction rates.[3]
Azide/Alkyne Conc. 10-200 µMExcess of one reagent is often used.[16]
CuSO₄ Conc. 50-250 µMHigher concentrations can damage biomolecules.[16]
Ligand (e.g., THPTA) 5x molar excess to CuProtects biomolecules and accelerates the reaction.[16][18]
Reducing Agent (Na-Ascorbate) 1-5 mMFreshly prepared solution is critical.[14][15]
Reaction Time 30-120 minutesCan be longer for complex systems.[14]
Temperature Room Temperature (20-25°C)Mild conditions preserve biomolecule integrity.[14]
Typical Yield >90%One of the key advantages of click chemistry.[14][19]

Reaction Mechanisms

Understanding the underlying mechanisms of click chemistry is crucial for troubleshooting and optimizing protocols.

CUAAC_Mechanism CuAAC Mechanism R1_Alkyne R₁-C≡CH Cu_Acetylide R₁-C≡C-Cu(I) R1_Alkyne->Cu_Acetylide R2_Azide R₂-N₃ Triazole_Product 1,4-Disubstituted Triazole R2_Azide->Triazole_Product Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Triazole_Product Triazole_Product->Cu_I Releases Catalyst Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_II->Ascorbate Ascorbate->Cu_I Reduction

Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

SPAAC_Mechanism SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) TS [3+2] Dipolar Cycloaddition (Concerted) Strained_Alkyne->TS Azide R-N₃ Azide->TS Triazole_Product Stable Triazole Product TS->Triazole_Product Ring Strain Release

Caption: Mechanism of the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).

References

Application Notes and Protocols for Reductive Amination using m-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone chemical transformation for the covalent attachment of molecules, offering a robust and versatile method for the synthesis of secondary and tertiary amines. In the realm of bioconjugation and drug delivery, the PEGylation of proteins, peptides, and small molecules is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This is achieved by increasing solubility, extending circulating half-life, and reducing immunogenicity.

This document provides a detailed protocol for the reductive amination of methoxy-poly(ethylene glycol)-amine (m-PEG4-Amine), a short, discrete PEG linker, with aldehydes or ketones. The primary amine group of this compound reacts with a carbonyl group to form a transient imine or enamine intermediate, which is then selectively reduced by a mild reducing agent to a stable secondary amine linkage. This protocol is designed to be a starting point for researchers, with the understanding that optimization may be necessary for specific substrates.

Reaction Principle

The reductive amination process involves two key steps that are typically performed in a single pot:

  • Imine/Enamine Formation: The nucleophilic amine of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is a reversible reaction that leads to the formation of a Schiff base (imine) with aldehydes or an enamine with ketones, with the concomitant release of a water molecule. The reaction is often acid-catalyzed, and the optimal pH is crucial for efficient imine formation.[1][2]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a stable C-N single bond, thus forming the final secondary amine product.[3] The choice of reducing agent is critical to ensure that the carbonyl group of the starting material is not prematurely reduced.[3][4]

Experimental Workflow

The overall experimental workflow for the reductive amination of this compound is depicted below.

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reagents Prepare Reactants: This compound Aldehyde/Ketone Reducing Agent Solvent Mixing Dissolve this compound and Aldehyde/Ketone in Solvent Reagents->Mixing pH_Adjust Adjust pH (if necessary) Mixing->pH_Adjust Add_Reducing_Agent Add Reducing Agent pH_Adjust->Add_Reducing_Agent Incubate Incubate (Stirring) Add_Reducing_Agent->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Product (e.g., Chromatography) Quench->Purify Characterize Characterize Product (e.g., NMR, MS) Purify->Characterize

Figure 1. General workflow for the reductive amination of this compound.

Materials and Reagents

  • This compound (MW: 207.29 g/mol )[5]

  • Aldehyde or Ketone substrate

  • Reducing Agents (Choose one):

  • Solvents (Choose one, ensure anhydrous conditions for NaBH(OAc)₃):

    • Methanol (B129727) (MeOH)

    • Dichloromethane (DCM)

    • 1,2-Dichloroethane (DCE)

    • Phosphate Buffered Saline (PBS) for biomolecule conjugation

  • Acetic acid (glacial) for pH adjustment

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere (recommended for sensitive substrates)

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of a generic aldehyde with this compound using sodium cyanoborohydride.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in methanol (to a final concentration of 0.1-0.5 M of the limiting reactant).

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to achieve a weakly acidic pH (around 5-6). This is crucial for accelerating the formation of the imine intermediate.[6]

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. At lower pH, it can produce volatile hydrogen cyanide.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate (B1210297) and a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure PEGylated product. For PEGylated proteins or other biomolecules, purification is typically achieved using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).[7][8][9]

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of reducing agent can significantly impact the reaction conditions and outcomes. The following table summarizes the characteristics of commonly used reducing agents for reductive amination.

Reducing AgentMolar Equivalents (Typical)Recommended SolventspH RangeKey ConsiderationsExpected Yield
Sodium Cyanoborohydride (NaBH₃CN) 1.5 - 2.0Methanol, Ethanol, Water5 - 7Toxic, potential for cyanide in product/waste.[3][7] Selectively reduces imines over carbonyls.[3]High
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 1.5 - 2.0DCE, DCM, THF, DioxaneNeutralWater-sensitive, not compatible with protic solvents like methanol.[4] Milder and less toxic than NaBH₃CN.High
2-Picoline Borane 1.5 - 2.0Methanol, Water5 - 7A non-toxic alternative to NaBH₃CN.[10]High
Sodium Borohydride (NaBH₄) 1.5 - 2.0Methanol, EthanolNeutral to BasicCan reduce aldehydes and ketones; typically added after sufficient time for imine formation.[4]Variable

Characterization of the Final Product

The successful synthesis of the PEGylated product should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of the new C-N bond and the presence of both the PEG and the substrate moieties in the final product. The characteristic signals of the PEG backbone are typically observed around 3.6 ppm in the ¹H NMR spectrum.[11][12][13][14]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the final conjugate, confirming the addition of the this compound group.[12]

  • Chromatography: HPLC can be used to assess the purity of the final product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Inefficient imine formation.Optimize pH (typically 5-6). Ensure anhydrous conditions if using water-sensitive reagents. Increase reaction time for imine formation.
Decomposition of reducing agent.Add reducing agent in portions. Ensure appropriate solvent and pH for the chosen reducing agent.
Side Product Formation Reduction of the starting carbonyl.Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. If using NaBH₄, ensure complete imine formation before addition.
Over-alkylation of the amine.This is generally not an issue with reductive amination compared to direct alkylation.[3]
Difficulty in Purification Similar polarity of starting material and product.Optimize chromatographic conditions (e.g., different solvent system, different stationary phase). Consider derivatization to alter polarity for easier separation.

Conclusion

This application note provides a comprehensive protocol for the reductive amination of this compound with aldehydes and ketones. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can efficiently synthesize well-defined PEGylated conjugates for a wide range of applications in drug development and life sciences research. The provided guidelines for reaction execution, purification, and characterization will aid in achieving successful and reproducible outcomes.

References

Application Notes: Developing PROTACs Using m-PEG4-Amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and cell permeability.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and optimize the formation of the key ternary complex (POI-PROTAC-E3 ligase).[3][4]

This document provides detailed application notes and protocols for the development of PROTACs utilizing a methoxy-PEG4-Amine (m-PEG4-Amine) linker, a versatile building block for PROTAC synthesis.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[5]

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Application: BRD4 Degradation in Cancer Therapy

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein that plays a critical role in the transcription of oncogenes such as c-Myc.[2] Its involvement in cancer makes it an attractive therapeutic target. BRD4-targeting PROTACs can induce the degradation of BRD4, leading to the downregulation of its target genes and subsequent anti-proliferative effects in cancer cells.

BRD4_Signaling cluster_transcription Transcriptional Regulation BRD4_PROTAC BRD4-targeting PROTAC (with this compound Linker) BRD4 BRD4 BRD4_PROTAC->BRD4 binds E3_Ligase E3 Ligase (e.g., CRBN) BRD4_PROTAC->E3_Ligase recruits Cell_Proliferation Cancer Cell Proliferation BRD4_PROTAC->Cell_Proliferation inhibits Proteasome Proteasome BRD4->Proteasome degradation cMyc_Gene c-Myc Gene BRD4->cMyc_Gene promotes transcription E3_Ligase->BRD4 ubiquitinates Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein cMyc_Protein->Cell_Proliferation drives

BRD4 degradation and downstream effects.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table summarizes representative data for BRD4-targeting PROTACs with varying linkers.

PROTACLinker CompositionTarget ProteinCell LineDC50Dmax (%)Reference
Compound 34 PEG-basedBRD4MDA-MB-23160 nM>90%[6]
Compound 37 PEG-basedBRD4MDA-MB-23162 nM>90%[6]
PROTAC 1 Optimized PEG linkerBRD4Burkitt's lymphoma cells<1 nM>90%[2]
PROTAC 2 Phthalimide-JQ1 conjugateBRD4Acute myeloid leukemia cells~100 nM>90%[2]
SIM1 Trivalent PROTACBRD4HeLa~4.2 nM>90%[7]

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling

This protocol describes a general two-step synthesis of a BRD4-targeting PROTAC using an this compound linker.

Step 1: Functionalization of the POI Ligand with a Carboxylic Acid

The POI ligand (e.g., a JQ1 derivative) is first functionalized to contain a carboxylic acid group for subsequent amide bond formation. This can be achieved through various synthetic routes depending on the starting material.

Step 2: Amide Coupling of the Functionalized POI Ligand and this compound Linker

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by flash column chromatography to obtain the POI-linker conjugate.

Step 3: Coupling of the POI-Linker Conjugate to the E3 Ligase Ligand

The POI-linker conjugate can then be coupled to the E3 ligase ligand (e.g., pomalidomide) through another amide bond formation or a different conjugation chemistry depending on the functional groups present on the E3 ligase ligand.

Synthesis_Workflow POI_Ligand POI Ligand (e.g., JQ1 derivative) Functionalization Functionalization (add COOH group) POI_Ligand->Functionalization Functionalized_POI Functionalized POI Ligand Functionalization->Functionalized_POI Amide_Coupling Amide Coupling (HATU, DIPEA) Functionalized_POI->Amide_Coupling mPEG4_Amine This compound mPEG4_Amine->Amide_Coupling POI_Linker POI-Linker Conjugate Amide_Coupling->POI_Linker Final_Coupling Final Coupling POI_Linker->Final_Coupling E3_Ligand E3 Ligase Ligand (e.g., pomalidomide) E3_Ligand->Final_Coupling PROTAC Final PROTAC Final_Coupling->PROTAC Purification Purification (HPLC) PROTAC->Purification

General workflow for PROTAC synthesis.
Protocol 2: Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[8]

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Seeding Cell Seeding Start->Cell_Seeding PROTAC_Treatment PROTAC Treatment Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection (ECL) Western_Blot->Detection Data_Analysis Data Analysis (DC50, Dmax) Detection->Data_Analysis End End Data_Analysis->End

Workflow for Western Blot analysis.

Conclusion

The use of this compound linkers provides a versatile and effective strategy for the development of PROTACs with favorable physicochemical properties. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the design, synthesis, and evaluation of novel protein degraders. Careful optimization of the linker length and attachment points remains a critical aspect of developing highly potent and selective PROTACs.

References

Application Notes and Protocols for the Conjugation of m-PEG4-Amine to Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique in research and pharmaceutical development. This process is instrumental in improving the pharmacokinetic and pharmacodynamic properties of molecules such as proteins, peptides, and nanoparticles. By conjugating m-PEG4-Amine to carboxyl groups, researchers can enhance solubility, increase stability, reduce immunogenicity, and prolong the circulation half-life of the target molecule.[1][2] This document provides a detailed overview of the chemical principles, experimental protocols, and key considerations for the successful conjugation of methoxy-PEG4-Amine (this compound) to molecules or surfaces bearing carboxyl groups.

The most common and efficient method for conjugating an amine to a carboxyl group is through the formation of a stable amide bond.[3][4] This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1][3]

Principle of the Reaction

The conjugation of this compound to a carboxyl group using EDC and NHS chemistry is a two-step process:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3]

  • Formation of a Semi-Stable NHS Ester and Amide Bond Formation: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency, NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[3] This NHS ester then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS. The reaction with the primary amine is most efficient at a pH of 7-8.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation of this compound to carboxyl groups. These values are intended as a starting point, and optimization for specific applications is recommended.

ParameterRecommended Range/ValueNotesSource(s)
Activation Step pH 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate with EDC.[3][5]
Conjugation Step pH 7.0 - 8.0Optimal for the reaction of the NHS ester with the primary amine.[3][5][6]
Molar Excess of EDC 1.2 - 2.0 foldRelative to the carboxyl-containing molecule.[3][5]
Molar Excess of NHS/sulfo-NHS 1.2 - 2.0 foldRelative to the carboxyl-containing molecule.[3][5]
Molar Excess of this compound 10 - 20 foldA good starting point for protein conjugation; may need optimization.[3]
Activation Reaction Time 15 - 30 minutesAt room temperature.[5]
Conjugation Reaction Time 1 - 16 hoursAt room temperature. Can be performed on ice for 2 hours.[3][6]
Quenching Agents Hydroxylamine, Tris, Glycine, EthanolamineUsed to stop the reaction by hydrolyzing unreacted NHS esters.[1][5]

Experimental Protocols

Two detailed protocols are provided below: one for conjugation in an aqueous environment, suitable for proteins and other biomolecules, and another for conjugation in an organic solvent, which is ideal for small molecules.

Protocol 1: Aqueous-Based Conjugation (for Proteins, Peptides, etc.)

Materials:

  • Carboxyl-containing molecule (e.g., protein)

  • This compound

  • EDC-HCl

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or Borate Buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening to prevent moisture condensation.[5]

    • Prepare a stock solution of the carboxyl-containing molecule in the Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer.[3]

    • Immediately before use, prepare a stock solution of sulfo-NHS in the Activation Buffer.

    • Prepare a stock solution of this compound in the Coupling Buffer.

  • Activation of Carboxyl Groups:

    • In a reaction tube, combine the solution of the carboxyl-containing molecule with the freshly prepared EDC and sulfo-NHS solutions. For recommended molar ratios, refer to the table above.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately after the activation step, add the activated carboxyl-containing molecule solution to the this compound solution.

    • Adjust the pH of the final reaction mixture to be between 7.2 and 8.0 using the Coupling Buffer.[3]

    • Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by dialysis against PBS or by using a desalting column.

Protocol 2: Organic Solvent-Based Conjugation (for Small Molecules)

Materials:

  • Carboxyl-containing small molecule

  • This compound

  • EDC-HCl

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the carboxyl-containing small molecule (1 equivalent) in anhydrous DMF or DCM.[3]

  • Activation of Carboxyl Groups:

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution of the carboxyl-containing molecule.[3]

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.[3]

  • Conjugation Reaction:

    • In a separate vial, dissolve the this compound (1.5 equivalents) in anhydrous DMF or DCM.

    • Add the activated carboxyl-containing molecule solution to the this compound solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.[3]

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be washed with an appropriate aqueous solution to remove excess reagents.

    • The final product can be purified by flash chromatography.

Visualizing the Process

Chemical Reaction Pathway

G Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Carboxyl->O_Acylisourea + Activation (pH 4.5-6.0) EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + Stabilization NHS NHS / sulfo-NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (-CONH-) NHS_Ester->Amide_Bond + Conjugation (pH 7.0-8.0) mPEG4_Amine This compound (H2N-PEG4-OCH3) mPEG4_Amine->Amide_Bond

Caption: Chemical pathway of this compound conjugation.

Experimental Workflow

G Start Start Reagent_Prep Reagent Preparation (Molecule, PEG, Buffers) Start->Reagent_Prep Activation Activation of Carboxyl Groups (Add EDC/NHS, 15-30 min) Reagent_Prep->Activation Conjugation Conjugation (Add this compound, 2-16h) Activation->Conjugation Quenching Quenching (Add Tris/Hydroxylamine) Conjugation->Quenching Purification Purification (Dialysis / Chromatography) Quenching->Purification Analysis Analysis of Conjugate Purification->Analysis

Caption: Experimental workflow for this compound conjugation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Source(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening.[3]
Incorrect pH for activation or conjugation.Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.[3]
Hydrolysis of the NHS ester.Perform the conjugation step immediately after activation.[3]
Presence of primary amines in the buffer (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[3][5]
Precipitation of Protein during Reaction High degree of PEGylation leading to insolubility.Optimize the molar ratio of this compound to the protein; start with a lower ratio.[3]
Suboptimal buffer conditions.Ensure the protein is stable and soluble in the chosen reaction buffers.

Conclusion

The conjugation of this compound to carboxyl groups via EDC/NHS chemistry is a robust and versatile method for modifying a wide range of molecules. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and specific PEGylation. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource to aid in the successful implementation of this important bioconjugation technique.

References

Application Notes and Protocols for m-PEG4-Amine in Fluorescent Imaging Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of fluorescent imaging probes is a cornerstone of modern molecular imaging and diagnostics. The incorporation of polyethylene (B3416737) glycol (PEG) linkers, specifically m-PEG4-Amine, has emerged as a critical strategy to enhance the in vivo and in vitro performance of these probes. The this compound linker, a short, discrete PEG molecule with a terminal amine group, offers a versatile handle for bioconjugation, enabling the covalent attachment of fluorophores to targeting moieties such as peptides, antibodies, or small molecules.

The inclusion of a PEG linker like this compound imparts several advantageous properties to fluorescent probes. It can improve aqueous solubility, reduce non-specific binding to proteins and cells, and enhance biocompatibility.[1] Furthermore, PEGylation can influence the photophysical properties of the fluorophore, in some cases leading to increased quantum yields and improved photostability.[1] These benefits collectively contribute to the development of fluorescent imaging probes with superior signal-to-noise ratios and improved pharmacokinetic profiles, which are essential for high-fidelity imaging applications in research and drug development.

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent imaging probes utilizing this compound.

Key Applications of this compound in Fluorescent Probe Synthesis

  • Improving Hydrophilicity: The hydrophilic nature of the PEG chain enhances the overall water solubility of the fluorescent probe, which is often a challenge with hydrophobic fluorophores and targeting ligands.

  • Reducing Non-Specific Binding: The PEG linker acts as a molecular spacer, creating a hydration layer that minimizes non-specific interactions with biological macromolecules and cell surfaces, thereby improving the signal-to-noise ratio in imaging experiments.[1]

  • Enhancing Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the probe.

  • Controlled Stoichiometry: As a discrete and defined chemical entity, this compound allows for precise control over the linker length and the stoichiometry of the final conjugate.

Quantitative Data on PEGylated Fluorophores

The incorporation of a PEG linker can modulate the photophysical properties of a fluorophore. The following table summarizes representative data for common fluorophores, illustrating the impact of PEGylation.

Fluorophore CoreDerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)SolventReference
FluoresceinFluorescein isothiocyanate (FITC)494518~75,000~0.92PBS (pH 9.0)Thermo Fisher
FluoresceinFITC-PEG4-cRGD₂495517Not ReportedNot ReportedPBS[2][3][4]
Cyanine (B1664457) 5 (Cy5)Cy5649670~250,000~0.28PBS[5]
Cyanine 5 (Cy5)PEGylated Cy5653672~256,000~0.32PBS[5]
Cyanine 7 (Cy7)Cypate780800~200,000~0.13DMSOIn-house data
Cyanine 7 (Cy7)PEGylated Cypate785808Not ReportedNot ReportedWater[6][7]

Experimental Protocols

Protocol 1: Synthesis of a Targeted Fluorescent Probe via NHS Ester Chemistry

This protocol describes a general two-step synthesis of a targeted fluorescent probe. In the first step, this compound is reacted with an NHS ester-activated fluorophore. In the second step, the resulting fluorophore-PEG conjugate, which now has a free amine, is coupled to a targeting ligand with an available carboxylic acid group using EDC/NHS chemistry.

Materials and Reagents:

  • This compound

  • NHS ester-activated fluorophore (e.g., FITC, Cy5-NHS ester)

  • Targeting ligand with a carboxylic acid group (e.g., c(RGDfK))

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA) for deprotection if necessary

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Step 1: Synthesis of Fluorophore-PEG4-Amine Conjugate

Fluorophore_NHS Fluorophore-NHS Ester Intermediate Fluorophore-PEG4-Amine Fluorophore_NHS->Intermediate DIPEA, DMF Room Temp, 2-4h mPEG4_Amine This compound mPEG4_Amine->Intermediate

Caption: Synthesis of the fluorophore-PEG4-amine intermediate.

  • Dissolve the NHS ester-activated fluorophore (1 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can be used directly in the next step or purified by silica (B1680970) gel chromatography if necessary.

Step 2: Conjugation of Fluorophore-PEG4-Amine to a Targeting Ligand

Targeting_Ligand Targeting Ligand-COOH Final_Product Fluorophore-PEG4-Targeting Ligand Targeting_Ligand->Final_Product EDC, NHS, DMF Room Temp, 4-12h Intermediate Fluorophore-PEG4-Amine Intermediate->Final_Product

Caption: Conjugation to the targeting ligand.

  • Dissolve the targeting ligand with a carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to activate the carboxylic acid group. Stir at room temperature for 30 minutes.

  • Add the Fluorophore-PEG4-Amine conjugate (1.2 equivalents) dissolved in a small amount of DMF to the reaction mixture.

  • Add DIPEA (2-3 equivalents) and stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • If the targeting ligand has protecting groups (e.g., Boc, tBu), a deprotection step using TFA may be necessary.

  • Purify the final product by RP-HPLC.

  • Characterize the purified probe by mass spectrometry and measure its concentration using UV-Vis spectroscopy.

Protocol 2: Purification and Characterization of the Final Probe

Purification by RP-HPLC:

Purification of the PEGylated fluorescent probe is crucial to remove unreacted starting materials and byproducts.[]

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically employed to elute the product. The exact gradient will depend on the hydrophobicity of the probe.

  • Detection: Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the fluorophore and the targeting ligand (if applicable, e.g., at 280 nm for peptides).

Characterization:

  • Mass Spectrometry: Confirm the identity of the final product by obtaining its molecular weight using ESI-MS or MALDI-TOF.

  • UV-Vis Spectroscopy: Determine the concentration of the probe using the Beer-Lambert law (A = εcl), where A is the absorbance at the fluorophore's λmax, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

  • Fluorimetry: Measure the fluorescence emission spectrum and quantum yield to confirm the functionality of the fluorescent component of the probe.

Signaling Pathway and Experimental Workflow Visualization

The synthesis of a targeted fluorescent probe using this compound can be visualized as a sequential workflow.

cluster_synthesis Probe Synthesis Workflow cluster_purification_characterization Purification & Characterization cluster_application Application Fluorophore Fluorophore (NHS Ester) Reaction1 Step 1: Conjugation (DIPEA, DMF) Fluorophore->Reaction1 mPEG4_Amine This compound mPEG4_Amine->Reaction1 Targeting_Ligand Targeting Ligand (Carboxylic Acid) Reaction2 Step 2: Activation & Conjugation (EDC, NHS, DMF) Targeting_Ligand->Reaction2 Intermediate Fluorophore-PEG4-Amine Reaction1->Intermediate Intermediate->Reaction2 Final_Product Targeted Fluorescent Probe Reaction2->Final_Product Purification RP-HPLC Purification Final_Product->Purification Characterization Characterization (MS, UV-Vis, Fluorimetry) Purification->Characterization Imaging Fluorescent Imaging (In Vitro / In Vivo) Characterization->Imaging

Caption: Overall workflow for probe synthesis and application.

Conclusion

The use of this compound as a linker in the synthesis of fluorescent imaging probes offers a straightforward and effective method to improve their physicochemical properties and biological performance. The detailed protocols and data provided in this document are intended to serve as a valuable resource for researchers in the field of molecular imaging and drug development, facilitating the rational design and synthesis of next-generation fluorescent probes for a wide range of biological applications.

References

Troubleshooting & Optimization

Technical Support Center: m-PEG4-Amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-Amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound?

A1: The primary reactive group on this compound is a primary amine (-NH2) at one end of the molecule. This amine group is nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds.

Q2: What are the most common functional groups to react with this compound?

A2: The most common functional groups to react with the primary amine of this compound are activated esters, such as N-hydroxysuccinimide (NHS) esters. The amine group attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[1][2] Other reactive groups include isothiocyanates and aldehydes (via reductive amination).

Q3: What is the optimal pH for reacting this compound with an NHS ester?

A3: The optimal pH for conjugating this compound with an NHS ester is typically in the range of 7.2 to 8.5.[1][2] A slightly basic pH ensures that a sufficient amount of the primary amine on the PEG is deprotonated and therefore nucleophilic, while minimizing the hydrolysis of the NHS ester.[3][4]

Q4: What buffers should I use for the conjugation reaction?

A4: It is crucial to use amine-free buffers for the conjugation reaction. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[1][2][5]

Q5: Are there any buffers I should avoid?

A5: Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the this compound for reaction with the activated functional group (e.g., NHS ester) on your molecule of interest, which will significantly lower your conjugation efficiency.[1][2][5]

Q6: How should I store this compound?

A6: this compound should be stored at -20°C and protected from moisture.[6][7] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the reagent.[6][8]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Suboptimal pH of the reaction buffer. Ensure the pH of your reaction buffer is between 7.2 and 8.5 for NHS ester chemistry. At lower pH, the amine group of this compound will be protonated and non-nucleophilic.[3][9]
Presence of primary amines in the buffer (e.g., Tris, glycine). Exchange your molecule of interest into an amine-free buffer like PBS, HEPES, or borate buffer using dialysis or a desalting column before starting the conjugation.[1][2][5]
Hydrolysis of the activated ester (e.g., NHS ester) on your target molecule. Prepare the activated ester solution immediately before use. Avoid storing activated esters in aqueous solutions for extended periods. The rate of hydrolysis increases with pH and temperature.[1][3][10]
Inactive this compound reagent. Ensure the this compound has been stored properly at -20°C and protected from moisture.[6][7] Consider using a fresh vial of the reagent.
Insufficient molar excess of this compound. Increase the molar ratio of this compound to your target molecule. A 5- to 20-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically.[11]
Steric hindrance. If your target molecule is large or the reactive site is sterically hindered, consider using a PEG linker with a longer spacer arm.
Problem 2: Multiple Conjugation Products or Aggregation
Possible Cause Recommended Solution
Multiple reactive sites on the target molecule. If your target molecule has multiple primary amines (e.g., lysine (B10760008) residues in a protein), multiple PEG chains can be conjugated. To achieve site-specific conjugation, consider protein engineering to introduce a unique reactive site or use a linker with a different reactivity that targets a unique functional group on your molecule.
High molar excess of the activated molecule. Optimize the molar ratio of the activated molecule to this compound to control the degree of labeling.
Intermolecular cross-linking. If both of your molecules have multiple reactive sites, intermolecular cross-linking can occur, leading to aggregation and precipitation.[12] Reduce the concentration of the reactants or adjust the stoichiometry. Purification techniques like size-exclusion chromatography (SEC) can help separate the desired conjugate from aggregates.
Hydrophobic interactions. The PEG chain of this compound is hydrophilic and generally improves the solubility of the conjugate.[12] However, if the target molecule is highly hydrophobic, aggregation can still occur. Consider optimizing the buffer conditions (e.g., adding mild, non-ionic detergents).
Problem 3: Difficulty in Purifying the Conjugate
Possible Cause Recommended Solution
Similar properties of starting materials and product. If the unreacted starting materials and the final conjugate have similar sizes and charges, purification can be challenging. Utilize chromatographic techniques that exploit different properties. For example, if there is a significant size difference, size-exclusion chromatography (SEC) is effective. Ion-exchange chromatography (IEX) can be used if there is a change in the overall charge after conjugation. Reversed-phase HPLC (RP-HPLC) can separate molecules based on hydrophobicity.[13][14]
Presence of unreacted this compound. Unreacted this compound can be removed by dialysis (if the conjugate is large enough), or by using a desalting column.[8] For smaller conjugates, RP-HPLC is a suitable purification method.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours[1][10]
8.6410 minutes[1][10]

This table highlights the importance of performing NHS ester conjugation reactions promptly after reagent preparation, especially at higher pH values.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-activated Protein
  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to your protein solution.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[2] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1][11]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Monitoring Conjugation Efficiency by SDS-PAGE
  • Sample Preparation: Collect aliquots of your reaction mixture at different time points (e.g., 0, 30, 60, and 120 minutes). Mix each aliquot with an equal volume of 2x SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures. Include a lane with the unconjugated protein as a control.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a shift to a higher position on the gel. The intensity of the shifted band relative to the unconjugated protein band can give a qualitative measure of the conjugation efficiency.

Protocol 3: Analysis of Conjugation by LC-MS
  • Sample Preparation: After the conjugation reaction, purify a small aliquot of the reaction mixture to remove excess reagents. A desalting column is often sufficient for this purpose.

  • LC-MS Analysis: Analyze the purified sample using liquid chromatography-mass spectrometry (LC-MS).[15] Reversed-phase chromatography is commonly used to separate the unconjugated protein, the desired conjugate, and any multi-conjugated species.

  • Data Analysis: The mass spectrometer will provide the molecular weight of each species. The mass of the conjugated protein should be equal to the mass of the starting protein plus the mass of the attached m-PEG4 moiety. Deconvolution of the mass spectrum can help determine the distribution of species with different degrees of labeling.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis start Start: Have Protein of Interest buffer_exchange Buffer Exchange into Amine-Free Buffer (pH 7.2-8.5) start->buffer_exchange activate Activate Carboxyl Groups (e.g., with EDC/NHS) buffer_exchange->activate conjugate Mix Activated Protein with this compound activate->conjugate prep_peg Prepare this compound Solution prep_peg->conjugate incubate Incubate (RT or 4°C) conjugate->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC, IEX, or RP-HPLC) quench->purify analyze Analyze Conjugate (SDS-PAGE, LC-MS) purify->analyze end End: Purified Conjugate analyze->end

Caption: General experimental workflow for this compound conjugation.

troubleshooting_flow start Low/No Conjugation Yield check_ph Is pH of reaction buffer 7.2-8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-8.5 check_ph->solution_ph No check_reagents Are reagents fresh and stored correctly? check_buffer->check_reagents Yes solution_buffer Perform buffer exchange into amine-free buffer check_buffer->solution_buffer No check_ratio Is molar ratio of PEG to target sufficient? check_reagents->check_ratio Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No solution_ratio Increase molar excess of this compound check_ratio->solution_ratio No success Re-run Experiment check_ratio->success Yes solution_ph->success solution_buffer->success solution_reagents->success solution_ratio->success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: m-PEG4-Amine & NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your m-PEG4-Amine reactions with NHS esters. This resource provides detailed troubleshooting guides and frequently asked questions to help you achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

The optimal pH for the reaction between a primary amine, such as this compound, and an N-hydroxysuccinimide (NHS) ester is between 7.2 and 9.0.[1][2] For many biomolecule labeling procedures, a pH of 8.3-8.5 is considered optimal to balance the reaction rate and the hydrolysis of the NHS ester.[3]

Q2: Why is pH control so critical for this reaction?

pH is a critical factor because it influences the competition between two key reactions:

  • Amine Acylation (Desired Reaction): The primary amine of this compound must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), rendering it unreactive.[3][4]

  • NHS Ester Hydrolysis (Side Reaction): NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that becomes significantly faster at higher pH.[1][5][6] This hydrolysis competes with the amine reaction and can reduce the overall yield of the desired conjugate.[1][5]

Therefore, the optimal pH range is a compromise that ensures a sufficient concentration of deprotonated amine for an efficient reaction while minimizing the rate of NHS ester hydrolysis.

Q3: What are the consequences of using a pH outside the optimal range?

  • pH below 7.0: The concentration of the reactive, deprotonated amine is low, leading to a very slow or incomplete reaction.

  • pH above 9.0: The rate of NHS ester hydrolysis increases dramatically, which can lead to low yields of the desired conjugate as the NHS ester is consumed by reaction with water instead of the this compound.[6][7]

Q4: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester.[1][8][9]

Recommended Buffers:

  • Phosphate-buffered saline (PBS), pH 7.2-7.5[1][10]

  • Sodium bicarbonate buffer, pH 8.0-9.0[3][10]

  • Borate buffer, pH 8.0-9.0[1]

  • HEPES buffer, pH 7.2-8.5[1]

Buffers to Avoid:

  • Tris (Tris(hydroxymethyl)aminomethane)[1][8]

  • Glycine[1][8]

Q5: How can I stop (quench) the reaction?

To stop the reaction, you can add a buffer containing a high concentration of primary amines, such as Tris or glycine.[1] These primary amines will react with any remaining NHS esters, preventing further reaction with your molecule of interest. Hydroxylamine (B1172632) can also be used as a quenching reagent.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Yield Incorrect pH: The pH of the reaction buffer may be too low, leading to protonation of the this compound.[3][4]Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[4]
Hydrolyzed NHS Ester: The NHS ester may have hydrolyzed due to improper storage (exposure to moisture) or a reaction buffer with a pH that is too high.[4][8]Use fresh, high-quality NHS ester. Prepare the NHS ester solution immediately before use and avoid storing it in aqueous solutions.[8][9]
Competing Amines in Buffer: The buffer may contain primary amines (e.g., Tris, glycine) that are competing with the this compound.[1][8]Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[4]
Low Reactant Concentration: Dilute solutions can favor the hydrolysis of the NHS ester over the desired bimolecular reaction with the amine.Increase the concentration of your reactants if possible. A protein concentration of 1-10 mg/mL is often recommended.[3]
Non-Specific Binding or Aggregation Over-Modification: Using a large molar excess of the NHS ester can lead to the modification of other amino acid residues or alter the properties of the target molecule, causing aggregation.[11]Perform titration experiments to determine the optimal molar ratio of NHS ester to your target molecule. A common starting point is a 5- to 20-fold molar excess.[11]
Side Reactions: At higher pH and with a large excess of NHS ester, side reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine) can occur, forming less stable ester linkages.[4][12][13][14]Optimize the reaction pH towards the lower end of the recommended range (e.g., pH 7.5-8.0). To reverse O-acylation, consider post-reaction treatment with hydroxylamine or gentle heat treatment.[4]
Poor Reproducibility Inconsistent Reagent Handling: NHS esters are moisture-sensitive. Inconsistent handling can lead to varying degrees of hydrolysis before the reaction.Equilibrate the NHS ester vial to room temperature before opening to prevent moisture condensation.[8][9] Aliquot reagents to minimize freeze-thaw cycles.
pH Drift During Reaction: The release of N-hydroxysuccinimide during the reaction is acidic and can cause the pH of poorly buffered solutions to decrease.[4]Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the reaction.

Quantitative Data Summary

The efficiency of the this compound reaction with an NHS ester is a balance between the rate of amidation and the rate of NHS ester hydrolysis. The following tables summarize the pH-dependent kinetics of these two competing reactions.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[1][5]
8.0Room Temp210 minutes[7]
8.5Room Temp180 minutes[7]
8.6410 minutes[1][5]
9.0Room Temp125 minutes[7]

Table 2: Comparison of Amidation and Hydrolysis Half-lives for a Porphyrin-NHS Ester

pHAmidation Half-life (t½)Hydrolysis Half-life (t½)Amide YieldReference
8.080 minutes210 minutes80-85%[7]
8.520 minutes180 minutes80-85%[7]
9.010 minutes125 minutes80-85%[7]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein
  • Buffer Preparation: Prepare a suitable non-amine containing buffer such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.5-8.5.

  • Protein Preparation: Dissolve your protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound-NHS Ester Preparation: As NHS esters are moisture-sensitive, allow the reagent to come to room temperature before opening.[8][9] Immediately before use, dissolve the this compound-NHS ester in a water-miscible organic solvent like anhydrous DMSO or DMF to a stock concentration of 10 mM.[8]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][9] The optimal time may vary depending on the reactants.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 7.4, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound-NHS ester and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).[8][10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_buffer Prepare Non-Amine Buffer (pH 7.2-8.5) prep_protein Prepare Protein Solution prep_buffer->prep_protein mix Add NHS Ester to Protein Solution prep_protein->mix prep_peg Dissolve this compound-NHS Ester in DMSO/DMF prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Dialysis/SEC) quench->purify end End purify->end start Start start->prep_buffer

Caption: Experimental workflow for the conjugation of this compound-NHS ester to a protein.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is NHS ester fresh? check_buffer->check_reagent Yes change_buffer Buffer Exchange check_buffer->change_buffer No use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No optimize_ratio Optimize Molar Ratio check_reagent->optimize_ratio Yes

References

Technical Support Center: Purification of m-PEG4-Amine Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-PEG4-Amine conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the purification of these bioconjugates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

The primary challenge in purifying PEGylated compounds, including this compound conjugates, is the heterogeneity of the reaction mixture.[1] The covalent attachment of polyethylene (B3416737) glycol (PEG) to a biomolecule often results in a complex mixture containing:

  • Unreacted parent molecule (e.g., protein, peptide, or small molecule).

  • Excess this compound reagent.

  • Mono-PEGylated conjugates (the desired product).

  • Multi-PEGylated species.[1][2]

  • Positional isomers, where the PEG chain is attached at different sites on the molecule.[1]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.[1]

Q2: Which HPLC method is most suitable for purifying this compound conjugates?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution method commonly used for the purification of PEGylated small molecules and peptides.[3] For larger PEGylated proteins, a combination of chromatographic techniques is often employed, such as an initial bulk separation using Size Exclusion Chromatography (SEC) followed by a polishing step with Ion Exchange Chromatography (IEX) or RP-HPLC.[3]

Q3: How do I choose the right column for my RP-HPLC purification?

The choice of column depends on the properties of the conjugate. For PEGylated proteins, C4 or C18 stationary phases are commonly used.[1][4] C18 columns have been shown to provide good separation for larger PEGylated proteins.[1] For smaller molecules and peptides, C18 columns are also a standard choice.[3][5] The pore size of the column packing is another critical factor; for large conjugates, a pore size of 300 Å or greater is often recommended to ensure the molecule can interact with the stationary phase.[4]

Q4: What is an ion-pairing agent and when should I use it for purifying this compound conjugates?

Ion-pairing agents are used in reverse-phase HPLC to increase the retention of polar, ionizable compounds like the amine group in your conjugate. The this compound conjugate is basic and will be ionized under acidic mobile phase conditions.[6][7] An anionic ion-pairing agent, such as trifluoroacetic acid (TFA) or an alkyl sulfonate, is added to the mobile phase.[6][8] This agent forms an electrically neutral ion-pair with the positively charged amine, increasing its hydrophobicity and retention on the nonpolar stationary phase.[6][7][8] TFA at a concentration of 0.1% is a very common ion-pairing agent for this purpose.[3][9]

Q5: How can I monitor the success of the purification process?

Several analytical techniques can be used to assess the purity of your fractions and the final product:

  • Analytical HPLC: Both SEC-HPLC and RP-HPLC can be used to quantify the amount of unreacted starting material and determine the purity of the final product.[3]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated conjugate, verifying the number of attached PEG chains.[3]

  • SDS-PAGE (for proteins): A noticeable increase in the apparent molecular weight of the protein will be observed after PEGylation.[3]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound conjugates.

Issue 1: Poor Peak Resolution or Peak Broadening

Potential Causes:

  • Inappropriate Mobile Phase: The organic modifier (e.g., acetonitrile (B52724), methanol) or the ion-pairing agent may not be optimal.[1]

  • Incorrect Gradient: The gradient slope may be too steep, not allowing for proper separation.[1]

  • Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks.[10]

  • Suboptimal Column Choice: The column chemistry (e.g., C18, C4) or pore size may not be suitable for the conjugate.[1]

  • PEG Dispersity: The inherent molecular weight distribution of some PEG reagents can contribute to peak broadening.[11]

Solutions:

  • Optimize the Mobile Phase: For many PEGylated proteins, acetonitrile has been shown to be a better organic mobile phase than methanol (B129727) or isopropanol (B130326).[4] Ensure the concentration of the ion-pairing agent (e.g., 0.1% TFA) is consistent in both mobile phase A and B.[3]

  • Adjust the Gradient: A shallower gradient often improves the resolution of closely eluting species.[1]

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.[10] Ideally, the sample volume should not exceed 2-5% of the total column volume.[1]

  • Screen Different Columns: Test columns with different stationary phases (e.g., C18 vs. C4) and pore sizes to find the best fit for your conjugate.[4]

Troubleshooting Workflow for Poor Resolution

G start Poor Peak Resolution check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope (e.g., from 1%/min to 0.5%/min) check_gradient->adjust_gradient No check_column Is the column appropriate? check_gradient->check_column Yes end Resolution Improved adjust_gradient->end test_columns Test different stationary phases (e.g., C4, C18) or pore sizes check_column->test_columns No check_load Is the sample load too high? check_column->check_load Yes test_columns->end reduce_load Reduce injection volume/concentration check_load->reduce_load Yes check_mobile_phase Is the mobile phase optimal? check_load->check_mobile_phase No reduce_load->end optimize_mp Try a different organic solvent (e.g., Acetonitrile vs. Methanol) check_mobile_phase->optimize_mp No check_mobile_phase->end Yes optimize_mp->end

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

Issue 2: Low Recovery of the Conjugate

Potential Causes:

  • Irreversible Binding: The conjugate may be binding irreversibly to the column matrix due to strong hydrophobic interactions.[3][10]

  • Precipitation on Column: The conjugate may not be soluble in the mobile phase, causing it to precipitate on the column.[1][3]

  • Non-specific Binding: The PEGylated compound may be binding non-specifically to the column matrix.[1]

Solutions:

  • Modify Mobile Phase: Adjust the organic solvent gradient to ensure timely elution.[3] In some cases, adding a small amount of a stronger solvent like isopropanol can help elute highly hydrophobic compounds.[10]

  • Check Solubility: Ensure your conjugate is soluble in the starting mobile phase conditions. If not, you may need to dissolve the sample in a stronger solvent (while being mindful of injection solvent effects).

  • Add Suppressors: Consider adding agents like arginine to the mobile phase to suppress hydrophobic interactions and reduce non-specific binding.[1]

Issue 3: Peak Tailing or Fronting

Potential Causes:

  • Peak Tailing: Can be caused by secondary interactions between the basic amine group of the conjugate and residual acidic silanols on the silica-based column packing.[10][12]

  • Peak Fronting: Often a result of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.

Solutions:

  • For Tailing:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., using 0.1% TFA, pH ~2) to keep the silanols protonated and minimize secondary interactions.

    • Use a Modern Column: Employ a high-purity silica (B1680970) column with advanced end-capping to reduce the number of free silanols.

  • For Fronting:

    • Reduce Sample Concentration: Dilute your sample before injection.

    • Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.

Issue 4: Shifting Retention Times

Potential Causes:

  • Column Equilibration: The column may not be properly equilibrated between runs.[13]

  • Pump Issues: The HPLC pumps may not be delivering a consistent and accurate solvent mixture.[13]

  • Mobile Phase Changes: The mobile phase composition may have changed over time due to evaporation of the more volatile organic component.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

Solutions:

  • Ensure Proper Equilibration: Equilibrate the column with the starting mobile phase for a sufficient volume (e.g., 10-20 column volumes) before each injection.[13]

  • Check Pump Performance: Prime the pumps to remove air bubbles and perform a flow rate accuracy test.[13]

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the bottles capped to prevent evaporation.

  • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.[4]

Quantitative Data Summary

Table 1: Typical RP-HPLC Parameters for this compound Conjugate Purification

ParameterRecommended SettingRationale
Column C18 or C4, 300Å pore size, 3.5-5 µm particle sizeC18 provides good hydrophobicity; C4 is an alternative for larger molecules.[4] 300Å pores are suitable for large biomolecules.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent for the amine group, improving peak shape and retention.[3]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common and effective organic modifier for PEGylated compounds.[4]
Gradient Shallow, e.g., 20-60% B over 30-40 minutesA shallow gradient is crucial for resolving species with similar hydrophobicity.[1][4]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate; can be scaled for preparative columns.
Temperature 40-60 °CIncreased temperature can sometimes improve peak shape and resolution for proteins.[4]
Detection UV at 220 nm or 280 nm220 nm for peptide bonds, 280 nm for proteins containing Trp and Tyr residues.[9]

Experimental Protocols

Protocol: RP-HPLC Purification of a Small Molecule this compound Conjugate

This protocol provides a general starting point for purification. Optimization will be required for specific conjugates.

Materials:

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

  • Crude reaction mixture containing the this compound conjugate

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • System Preparation:

    • Prepare fresh mobile phases A and B. Degas the solvents by sonication or helium sparging.

    • Install the C18 column and purge the HPLC pumps with their respective mobile phases to remove any air bubbles.

  • Column Equilibration:

    • Equilibrate the column with the starting conditions (e.g., 95% A / 5% B) at the desired flow rate (e.g., 1.0 mL/min) for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a suitable solvent, preferably the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Run:

    • Inject the filtered sample onto the column.

    • Run a linear gradient designed to elute the conjugate. A typical starting gradient could be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: Hold at 95% B (column wash)

      • 45-50 min: 95% to 5% B

      • 50-60 min: Hold at 5% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the desired conjugate.

  • Analysis and Pooling:

    • Analyze the collected fractions using an appropriate analytical method (e.g., analytical HPLC, LC-MS) to confirm purity and identity.

    • Pool the fractions that meet the desired purity specifications.

  • Solvent Removal:

    • Remove the HPLC solvents from the pooled fractions, typically by lyophilization (freeze-drying).

General HPLC Purification Workflow

G cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Purification prep_sample Sample Preparation (Dissolve & Filter) inject Inject Sample prep_sample->inject prep_system System Preparation (Prime Pumps, Fresh Mobile Phase) equilibrate Column Equilibration prep_system->equilibrate equilibrate->inject run_gradient Run Gradient & Separate inject->run_gradient collect Fraction Collection run_gradient->collect analyze Analyze Fractions (LCMS, Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Solvent Removal (Lyophilization) pool->lyophilize final_product Purified Conjugate lyophilize->final_product

Caption: General workflow for the HPLC purification of conjugates.

Mechanism of Ion-Pair Chromatography

G cluster_mobile_phase Mobile Phase stationary_phase {  C18 Stationary Phase (Nonpolar) } conjugate R-PEG-NH3+ Positively Charged Conjugate ion_pair_complex [R-PEG-NH3+...-OOCF3] Electrically Neutral & More Hydrophobic Ion-Pair Complex conjugate->ion_pair_complex:f0 Forms Complex ion_pair CF3COO- Anionic Ion-Pair Agent (TFA) ion_pair->ion_pair_complex:f0 ion_pair_complex:f1->stationary_phase:f0 Increased Retention

Caption: Diagram illustrating ion-pair reverse-phase chromatography.

References

Technical Support Center: m-PEG4-Amine Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the common side reactions encountered when conjugating m-PEG4-Amine to proteins.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a protein?

A1: this compound contains a terminal primary amine group. Its primary reaction involves forming a stable amide bond with an activated carboxyl group on a protein.[1][2][3] This typically targets the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, or the C-terminus of the polypeptide chain. The reaction requires a coupling agent, most commonly a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with N-hydroxysuccinimide (NHS) or sulfo-NHS to increase efficiency.[4]

Q2: What are the most common side reactions during this compound conjugation?

A2: The most common side reactions include:

  • Intra- and Inter-molecular Protein Cross-linking: The activating agents (e.g., EDC) can cause the protein to cross-link with itself or other protein molecules instead of reacting with the this compound.[5]

  • Hydrolysis of Activated Esters: The active intermediate (e.g., NHS-ester) is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxyl group and renders it unreactive to the PEG-amine.[6][7][8] This is a competing reaction that can lower the overall yield.[6][7]

  • Modification of Other Amino Acid Residues: While less common, high concentrations of activating agents or suboptimal pH can lead to the modification of tyrosine, cysteine, and histidine residues.[5]

  • Protein Aggregation and Precipitation: Changes in surface charge and steric effects upon PEGylation, or exposure to organic solvents used to dissolve reagents, can lead to protein aggregation.[9][10]

Q3: How does pH affect the conjugation reaction and its side reactions?

A3: pH is a critical factor. The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0).[4] However, the subsequent reaction of the activated ester with the this compound is most efficient at a neutral to slightly basic pH (7.0-8.5), where the amine group is deprotonated and more nucleophilic.[7][8] Running the reaction at a higher pH increases the rate of hydrolysis of the NHS ester, reducing the yield.[6][8] Therefore, a two-step process or careful pH optimization is often required.

Q4: How can I minimize the formation of heterogeneous products?

A4: Heterogeneity arises from the PEG attaching at different sites and in different numbers. To minimize this, you can:

  • Optimize the PEG-to-protein molar ratio: Using a lower molar excess of the PEG reagent can reduce the average number of PEGs attached per protein.[11][12]

  • Control reaction time and temperature: Shorter reaction times or lower temperatures can limit the extent of the reaction.[12][13]

  • Consider site-specific conjugation methods: If possible, genetically engineer the protein to have a unique reaction site, which allows for more controlled, homogenous PEGylation.[14][15]

Section 2: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low PEGylation Yield 1. Hydrolysis of Activated Ester: Reagent instability in aqueous buffer.[6][8] 2. Suboptimal pH: Incorrect pH for either the activation or conjugation step.[4] 3. Inactive Reagents: this compound or coupling agents (EDC/NHS) may be old or were improperly stored.1. Use freshly prepared solutions of EDC/NHS and this compound.[16] Perform the reaction in a timely manner. 2. For a two-pot reaction, perform EDC/NHS activation at pH 4.5-6.0, then adjust the pH to 7.2-8.0 before adding this compound.[4] 3. Use new, high-quality reagents. Store moisture-sensitive reagents like NHS esters with a desiccant at -20°C.[6][16]
Protein Aggregation/Precipitation 1. High Protein Concentration: Increases the likelihood of intermolecular cross-linking. 2. Solvent Shock: The protein may be sensitive to the organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent.[6] 3. Change in Protein Stability: PEGylation can alter the protein's surface properties, leading to instability under certain buffer conditions.[9]1. Work with a lower protein concentration. 2. Add the PEG reagent solution slowly to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%).[6] 3. Perform all steps at 4°C.[9] Screen different buffers (pH, ionic strength) to find conditions that maintain the stability of the PEGylated conjugate.[9]
Significant Protein Cross-linking 1. High EDC Concentration: Excessive EDC can lead to the formation of isourea bonds between protein molecules. 2. Absence of NHS/sulfo-NHS: NHS helps to create a more stable amine-reactive intermediate, reducing direct protein-protein cross-linking by EDC.1. Reduce the molar excess of EDC in the reaction. 2. Always use NHS or sulfo-NHS in conjunction with EDC to convert the unstable O-acylisourea intermediate to a more stable NHS ester.
Loss of Protein Bioactivity 1. Steric Hindrance: The attached PEG chain may block the active site or a receptor-binding site.[5][17][18] 2. Conjugation at a Critical Residue: A carboxyl group essential for the protein's function may have been modified. 3. Protein Denaturation: Reaction conditions (pH, solvent, temperature) may have damaged the protein's structure.1. Use a smaller PEG molecule or a PEG with a different structure (e.g., linear vs. branched).[5] 2. Use site-directed mutagenesis to protect critical residues or employ active site protection strategies during the reaction.[5] 3. Optimize reaction conditions to be as mild as possible. Confirm the structural integrity of the PEGylated protein using analytical techniques.

Section 3: Key Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein using EDC/NHS

This protocol is designed to minimize protein cross-linking by first activating the carboxyl groups and then, after removing excess activating agents, adding the this compound.

Materials:

  • Protein solution in MES buffer (0.1 M MES, 0.5 M NaCl, pH 5.5)

  • EDC (FW: 191.7 g/mol )

  • Sulfo-NHS (FW: 217.14 g/mol )

  • This compound

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents: Immediately remove excess EDC and Sulfo-NHS using a desalting column equilibrated with cold Conjugation Buffer. This step is critical to prevent polymerization upon pH increase.

  • Conjugation Reaction:

    • To the desalted, activated protein, add a 10- to 50-fold molar excess of this compound.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any remaining active esters. Incubate for 1 hour.

  • Purification: Purify the PEGylated protein from excess PEG and reaction byproducts using Size Exclusion Chromatography (SEC) or dialysis.[9]

Protocol 2: Analysis of PEGylation via SDS-PAGE

A simple way to visualize the results of a PEGylation reaction is by SDS-PAGE. The attached PEG chains increase the hydrodynamic radius of the protein, causing it to migrate slower than its unmodified counterpart.

Procedure:

  • Collect samples from your reaction at different time points (e.g., 0, 30, 60, 120 minutes) and a final sample after quenching.

  • Mix each sample with SDS-PAGE loading buffer (with a reducing agent like DTT or BME).

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a suitable polyacrylamide gel along with an unmodified protein control and a molecular weight marker.

  • Run the gel according to standard procedures.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). A specific PEG stain using barium iodide can also be used for better visualization of PEGylated species.[19]

  • Analysis: Compare the lanes. A successful PEGylation will show new, higher molecular weight bands corresponding to mono-, di-, and poly-PEGylated protein species, with a corresponding decrease in the intensity of the unmodified protein band.

Section 4: Visualizations and Diagrams

Diagram 1: this compound Conjugation and Side Reaction Pathway

G cluster_reactions Reaction Pathways Protein Protein (-COOH) EDC_NHS EDC / NHS pH 4.5-6.0 Protein->EDC_NHS Activated_Protein Activated Protein (Protein-CO-NHS) EDC_NHS->Activated_Protein Activation PEG_Amine This compound (H2N-PEG) Activated_Protein->PEG_Amine Conjugation (pH 7.0-8.0) Hydrolysis Side Reaction: H₂O (Hydrolysis) Activated_Protein->Hydrolysis Competing Reaction Crosslink Side Reaction: Protein Cross-linking Activated_Protein->Crosslink With another activated protein PEG_Protein Desired Product (Protein-CO-NH-PEG) PEG_Amine->PEG_Protein Forms Amide Bond Inactive_Protein Inactive Protein (Reverted -COOH) Hydrolysis->Inactive_Protein Crosslinked_Protein Aggregated Product Crosslink->Crosslinked_Protein

Caption: Workflow of this compound conjugation and potential side reactions.

Diagram 2: Experimental Workflow for Protein PEGylation

G A 1. Prepare Protein in Activation Buffer (pH 5.5) B 2. Add EDC/NHS (Activate Carboxyls) A->B C 3. Desalt Column (Remove excess EDC/NHS) B->C D 4. Add this compound in Conjugation Buffer (pH 7.2) C->D E 5. Incubate (2h @ RT or O/N @ 4°C) D->E F 6. Quench Reaction (e.g., Tris or Glycine) E->F G 7. Purify Product (Size Exclusion Chromatography) F->G H 8. Analyze Fractions (SDS-PAGE, HPLC, MS) G->H G Problem Problem: Low PEGylation Yield Cause1 Possible Cause: Reagent Hydrolysis? Problem->Cause1 Cause2 Possible Cause: Incorrect pH? Problem->Cause2 Cause3 Possible Cause: Inefficient Purification? Problem->Cause3 Sol1 Solution: Use fresh EDC/NHS. Minimize time in buffer. Cause1->Sol1 Sol2 Solution: Verify pH of buffers. Use two-step pH protocol. Cause2->Sol2 Sol3 Solution: Optimize SEC column/flow rate. Check for product loss. Cause3->Sol3

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and troubleshooting protein aggregation during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic regions that promote aggregation.[1]

  • PEG-Protein Interactions: While generally stabilizing, the PEG polymer can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation. The length of the PEG chain can influence these interactions.[1][2]

  • Poor Reagent Quality: Impurities or the presence of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]

  • Local pH Shifts: The immediate microenvironment around the protein can experience pH changes upon addition of reagents, potentially pushing the protein towards its isoelectric point (pI) where it is least soluble.[3]

Q2: How does the choice of PEG reagent affect aggregation?

The properties of the PEG reagent are critical in preventing aggregation:

  • PEG Architecture: Branched PEG molecules can offer better protection against aggregation by creating a more effective "umbrella-like" shield around the protein surface compared to linear PEG of the same molecular weight.[4]

  • PEG Molecular Weight: The length of the PEG chain can impact protein stability. While longer chains can increase steric hindrance and prevent protein-protein interactions, the optimal molecular weight is protein-dependent.[5][6][7][8][9] For some proteins, PEG chains beyond a certain molecular weight (e.g., 4000 Da for insulin) may not offer additional benefits.[5][10]

  • PEG Linker Chemistry: The reactivity of the functional group on the PEG can influence the reaction's specificity and control. For instance, slower reacting linkers like PEG-vinylsulfone can be easier to control than highly reactive ones like PEG-NHS esters. Site-specific PEGylation strategies, such as targeting the N-terminus or engineered cysteine residues, can minimize random modification and subsequent aggregation.[5][11]

Q3: What analytical techniques can be used to detect and quantify protein aggregation?

Several methods are available to characterize and quantify aggregates in a PEGylated protein sample:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[1][12][13]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.[1]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can visualize high-molecular-weight species corresponding to cross-linked aggregates.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect multimers.[1]

  • Turbidity Measurements: A straightforward method to assess the presence of insoluble aggregates by measuring light scattering.[1]

  • Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon protein misfolding and aggregation can be monitored by fluorescence spectroscopy.[13]

  • Extrinsic Dye-Binding Fluorescence Assays: Dyes that bind to exposed hydrophobic regions of aggregated proteins can be used to quantify aggregation.[13]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Adding PEG Reagent

Possible Cause: Rapid changes in solution conditions (e.g., pH, solvent concentration) are destabilizing the protein.

Troubleshooting Steps:

  • Verify pH Compatibility: Ensure the pH of the PEG reagent solution is compatible with the protein's stability profile. A significant pH shift can cause the protein to approach its isoelectric point (pI), leading to precipitation.[3]

  • Control Solvent Concentration: If the PEG reagent is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.[3]

  • Slow Down Reagent Addition: Add the activated PEG reagent dropwise or in small aliquots to the protein solution with gentle stirring. This gradual addition minimizes local concentration gradients and allows the protein to adapt to the changing environment.[1][3]

Issue 2: Soluble Aggregates Form During the Reaction

Possible Cause: Reaction conditions favor intermolecular cross-linking or protein unfolding.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically screen a range of parameters to find the optimal conditions that minimize aggregation.

    • Protein Concentration: Test lower protein concentrations (e.g., 0.5-5 mg/mL).[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excess ratios of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1] Over-PEGylation can sometimes lead to aggregation.[3]

    • pH: Screen a range of pH values, considering both the protein's stability and the reactivity of the PEG linker.

    • Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially favor intramolecular modification.[1][3]

  • Incorporate Stabilizing Excipients: Add stabilizers to the reaction buffer to enhance protein stability.

    ExcipientRecommended ConcentrationMechanism of Action
    Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Increases protein stability through preferential exclusion.[1]
    Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppresses non-specific protein-protein interactions.[1]
    Surfactants (e.g., Polysorbate 20/80) 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[1]
  • Control the Reaction Rate: A slower, more controlled reaction can favor the desired PEGylation over aggregation.

    • Lower the Temperature: Performing the reaction at 4°C can slow down the kinetics.[1]

    • Stepwise Addition of PEG: Instead of a single addition, introduce the PEG reagent in multiple smaller aliquots over time.[1]

Issue 3: Aggregation Occurs During Purification or Storage

Possible Cause: The PEGylated protein has reduced stability in the purification or storage buffer, or the purification process itself induces stress.

Troubleshooting Steps:

  • Optimize Buffer Composition: Ensure the final formulation buffer is optimized for the stability of the PEGylated conjugate. This may require screening different buffers, pH levels, and excipients.

  • Gentle Purification Methods: Use purification techniques that minimize physical stress on the protein, such as avoiding harsh elution conditions in chromatography.

  • Include Stabilizers in Storage Buffer: Add cryoprotectants or other stabilizing excipients to the final storage buffer to prevent aggregation during freeze-thaw cycles or long-term storage.

Experimental Protocols & Visualizations

Protocol: Small-Scale PEGylation Screening for Aggregation Minimization

Objective: To empirically determine the optimal reaction conditions (protein concentration, PEG:protein ratio, pH, and temperature) that yield the highest PEGylation efficiency with the lowest level of aggregation.

Methodology:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable storage buffer).

    • Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer).

    • A series of reaction buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).[1]

  • Set up a Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL).[1] Systematically vary one parameter at a time while keeping others constant.

    • Vary Protein Concentration: Test a range from 0.5 to 5 mg/mL.[1]

    • Vary PEG:Protein Molar Ratio: Test ratios of 1:1, 5:1, 10:1, and 20:1.[1]

    • Vary pH: Use the prepared buffer series.

    • Vary Temperature: Incubate reaction sets at 4°C and room temperature.[1]

  • Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]

  • Analysis: After incubation, analyze each reaction for the extent of aggregation using a suitable analytical technique, such as SEC-HPLC or DLS. Also, assess the degree of PEGylation using SDS-PAGE or SEC.

  • Data Interpretation: Identify the combination of conditions that results in the highest yield of the desired mono-PEGylated product with the minimal formation of aggregates.

Diagrams

PEGylation_Troubleshooting_Workflow start Protein Aggregation Observed During PEGylation optimize Step 1: Optimize Reaction Conditions (Concentration, Ratio, pH, Temp) start->optimize add_excipients Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) optimize->add_excipients If aggregation persists end_success Aggregation Minimized optimize->end_success Successful control_rate Step 3: Control Reaction Rate (Lower Temp, Stepwise Addition) add_excipients->control_rate If aggregation persists add_excipients->end_success Successful alt_strategy Step 4: Consider Alternative Strategies (Different PEG, Site-Specific) control_rate->alt_strategy If aggregation persists control_rate->end_success Successful alt_strategy->end_success Successful end_fail Persistent Aggregation alt_strategy->end_fail If all else fails

Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.

Screening_Matrix_Logic cluster_parameters Input Parameters protein_conc Protein Concentration (0.5-5 mg/mL) setup_rxns Set up Small-Scale Screening Reactions protein_conc->setup_rxns molar_ratio PEG:Protein Ratio (1:1 to 20:1) molar_ratio->setup_rxns ph pH (6.0-8.0) ph->setup_rxns temp Temperature (4°C, RT) temp->setup_rxns analyze Analyze Aggregation (SEC, DLS) & PEGylation (SDS-PAGE) setup_rxns->analyze identify_optimal Identify Optimal Conditions analyze->identify_optimal

Caption: Logical workflow for a screening experiment to optimize PEGylation conditions.

References

Technical Support Center: m-PEG4-Amine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-Amine bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the conjugation of this compound to biomolecules.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during this compound bioconjugation reactions.

Problem: Low or No Conjugation Yield

Potential CauseRecommended Solution
Suboptimal pH For NHS ester reactions, ensure the pH is in the optimal range of 7.2-8.5.[][2] At lower pH, the primary amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is rapid, reducing the amount available for conjugation.[3][4] For EDC/NHS coupling to a carboxyl group, the activation step is most efficient at pH 4.5-6.0, while the subsequent reaction with the amine is best at pH 7.2-7.5.[4][5]
Hydrolysis of Activated Ester NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[2][6] Prepare stock solutions of NHS-activated molecules in an anhydrous organic solvent like DMSO or DMF and use them immediately.[6][7] Avoid storing activated reagents in aqueous buffers. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.[2][4]
Inactive Reagents Ensure this compound and the activated molecule (e.g., NHS ester) have been stored properly, typically at -20°C with a desiccant.[6][8] Equilibrate reagents to room temperature before opening to prevent moisture condensation.[6][8]
Incorrect Molar Ratio The optimal molar ratio of this compound to the target molecule is crucial and often requires empirical determination. A common starting point is a 5- to 50-fold molar excess of the PEG reagent.[9] For dilute protein solutions, a higher molar excess may be needed.[9]
Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated ester.[6][9] Phosphate-buffered saline (PBS) is a commonly used non-amine-containing buffer.[9]
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction with the PEG reagent. Consider using a longer PEG spacer if steric hindrance is suspected.[10]

Problem: Protein Aggregation or Precipitation During/After Reaction

Potential CauseRecommended Solution
Poor Reagent Solubility If the PEG reagent is not fully dissolved before addition to the aqueous reaction buffer, it can cause precipitation.[7] Prepare a concentrated stock solution of the PEG reagent in a water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture dropwise with gentle stirring.[7]
Over-Labeling A high degree of PEGylation can alter the physicochemical properties of a protein, leading to aggregation.[9] Reduce the molar ratio of the PEG reagent to the protein.
Suboptimal Buffer Conditions Ensure the buffer conditions (pH, ionic strength) are optimal for the stability of your biomolecule throughout the conjugation and purification process.

Problem: Difficulty in Purifying the PEGylated Conjugate

Potential CauseRecommended Solution
Inefficient Removal of Unreacted PEG Size exclusion chromatography (SEC) is effective for separating the larger PEGylated conjugate from smaller, unreacted PEG molecules.[][12] Dialysis or ultrafiltration can also be used.[12]
Heterogeneous Product Mixture PEGylation can result in a mixture of species with varying degrees of PEGylation. Ion exchange chromatography (IEX) can be used to separate proteins based on the extent of PEGylation, as the PEG chains can shield surface charges.[][12] Hydrophobic interaction chromatography (HIC) can also be a useful supplementary purification method.[][13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an NHS ester?

The optimal pH for reacting this compound with an NHS ester is typically between 7.2 and 8.5.[][2] In this range, the primary amine of the this compound is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.[][3]

Q2: My NHS ester is not very soluble in aqueous buffers. How should I proceed?

Many NHS esters have limited aqueous solubility.[3] It is recommended to first dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3] This stock solution can then be added to your biomolecule in an appropriate aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.[7]

Q3: How can I control the degree of PEGylation?

The degree of PEGylation can be controlled by several factors:

  • Molar Ratio: Adjusting the molar ratio of the this compound reagent to the target molecule is the primary method for controlling the extent of labeling.[9]

  • pH: Performing the reaction at a lower pH (e.g., 7.0-7.5) can decrease the overall reaction rate and may improve selectivity, potentially leading to a less heterogeneous product mixture.[9]

  • Reaction Time: Shorter reaction times will generally result in a lower degree of PEGylation.

  • Protein Concentration: Reactions with more concentrated protein solutions often require a lower fold molar excess of the PEG reagent compared to dilute solutions.[9]

Q4: How do I quench the conjugation reaction?

To stop the reaction, a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, can be added.[2][14] This will react with any remaining activated esters.

Q5: What are the best methods for purifying my this compound conjugate?

The choice of purification method depends on the properties of your conjugate and the unreacted starting materials.

  • Size Exclusion Chromatography (SEC): This is a very effective method for removing unreacted, low molecular weight this compound from the larger PEGylated biomolecule.[][12]

  • Ion Exchange Chromatography (IEX): IEX can separate molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate species with different degrees of PEGylation.[][12][15]

  • Reverse Phase Chromatography (RPC): RPC is often used for the purification of PEGylated peptides and small proteins.[]

  • Dialysis/Ultrafiltration: These methods are also effective for removing smaller molecular weight impurities.[12]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-activated Molecule

This protocol provides a general guideline for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS-activated molecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or IEX column)

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound and NHS-activated molecule to room temperature before opening the vials.

    • Immediately before use, prepare a stock solution (e.g., 10-20 mM) of the NHS-activated molecule in anhydrous DMSO or DMF.[7]

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the solution of your target molecule in the Reaction Buffer.

    • Add the stock solution of the NHS-activated molecule to the reaction mixture. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[3]

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or ion exchange chromatography (IEX) to remove unreacted reagents and byproducts.[3][]

Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Carboxylic Acid

This protocol describes the activation of a carboxyl group with EDC and NHS, followed by conjugation to this compound.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[16]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[5]

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., desalting column, dialysis equipment)

Procedure:

  • Reagent Preparation:

    • Allow EDC, NHS, and your carboxyl-containing molecule to equilibrate to room temperature.

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[16]

  • Activation of Carboxylic Acid:

    • Add a molar excess of EDC (e.g., 2- to 10-fold) and NHS (e.g., 1.2- to 5-fold) to the solution of the carboxyl-containing molecule.[16]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[16]

  • Conjugation to this compound:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Add a molar excess of this compound to the activated molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[16][17]

  • Quenching:

    • Add the Quenching Solution to stop the reaction.

  • Purification:

    • Remove unreacted reagents and byproducts by desalting, dialysis, or another appropriate chromatographic method.[16]

Visualizations

G cluster_0 NHS Ester Chemistry Workflow Start Start Dissolve_Biomolecule Dissolve Biomolecule in Amine-Free Buffer (pH 7.2-8.5) Start->Dissolve_Biomolecule Prepare_PEG_NHS Prepare m-PEG-NHS Stock in DMSO/DMF Dissolve_Biomolecule->Prepare_PEG_NHS Mix_Reagents Add PEG-NHS to Biomolecule Solution Prepare_PEG_NHS->Mix_Reagents Incubate Incubate (1-4h RT or O/N 4°C) Mix_Reagents->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC, IEX) Quench->Purify End End Purify->End

Caption: A typical experimental workflow for m-PEG-NHS ester bioconjugation.

G cluster_1 Troubleshooting Low Conjugation Yield Low_Yield Low Conjugation Yield Check_pH Is pH optimal? (7.2-8.5 for NHS) Low_Yield->Check_pH Check_Reagents Are reagents active and non-hydrolyzed? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh, properly stored reagents Check_Reagents->Use_Fresh_Reagents No Check_Ratio Is molar ratio optimized? Check_Buffer->Check_Ratio Yes Change_Buffer Use non-amine buffer (e.g., PBS) Check_Buffer->Change_Buffer No Optimize_Ratio Perform molar ratio titration Check_Ratio->Optimize_Ratio No Success Improved Yield Check_Ratio->Success Yes Adjust_pH->Success Use_Fresh_Reagents->Success Change_Buffer->Success Optimize_Ratio->Success

Caption: A decision tree for troubleshooting low bioconjugation yield.

G cluster_2 EDC/NHS Coupling Reaction Pathway Carboxyl R-COOH (Carboxylic Acid) EDC_NHS + EDC, NHS (pH 4.5-6.0) Carboxyl->EDC_NHS NHS_Ester R-CO-NHS (NHS Ester Intermediate) EDC_NHS->NHS_Ester PEG_Amine + H2N-PEG (this compound) (pH 7.2-7.5) NHS_Ester->PEG_Amine Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis Amide_Bond R-CO-NH-PEG (Stable Amide Bond) PEG_Amine->Amide_Bond

Caption: The chemical pathway for EDC/NHS mediated bioconjugation.

References

Technical Support Center: m-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-Amine conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low conjugation efficiency between my molecule of interest and this compound. What are the potential causes and how can I troubleshoot this?

A1: Low conjugation efficiency is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Reaction pH: The primary amine of this compound requires an appropriate pH to be sufficiently nucleophilic for conjugation. For reactions with NHS esters, a pH range of 7-9 is generally recommended. For coupling with carboxylic acids using activating agents like EDC/NHS, a two-step process with an activation step at a lower pH (e.g., 6.0) followed by coupling at a slightly higher pH (e.g., 7.5) is often optimal.

  • Hydrolysis of Activated Esters: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, especially at higher pH and in aqueous buffers. Ensure that your NHS-activated molecule is freshly prepared or has been stored under anhydrous conditions. Allow reagents to warm to room temperature before opening to prevent condensation.

  • Presence of Primary Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your this compound for reaction with your activated molecule. It is crucial to use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer.

  • Steric Hindrance: The accessibility of the reactive groups on both your molecule and the this compound can impact conjugation efficiency. If steric hindrance is suspected, consider optimizing the linker length or the conjugation strategy.

  • Reagent Quality and Storage: Ensure that the this compound and any coupling reagents are of high purity and have been stored correctly, typically at -20°C or -80°C, protected from light and moisture.

Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield Observed check_ph Verify Reaction pH (e.g., 7-9 for NHS esters) start->check_ph check_reagents Assess Reagent Quality (Freshness, Storage) check_ph->check_reagents pH is Optimal optimize_ph Adjust pH to Optimal Range check_ph->optimize_ph pH is Suboptimal check_buffer Confirm Buffer Composition (Amine-free?) check_reagents->check_buffer Reagents are Viable replace_reagents Use Fresh Reagents check_reagents->replace_reagents Reagents Degraded optimize_ratio Optimize Molar Ratio (Increase this compound excess) check_buffer->optimize_ratio Buffer is Amine-Free change_buffer Switch to Amine-Free Buffer (PBS, HEPES) check_buffer->change_buffer Buffer Contains Amines purify Improve Purification Strategy (e.g., SEC, RP-HPLC) optimize_ratio->purify end Successful Conjugation purify->end optimize_ph->check_reagents replace_reagents->check_buffer change_buffer->optimize_ratio

Caption: Troubleshooting workflow for low conjugation yield.

Q2: My this compound conjugate appears to be degrading during storage. What are the likely degradation pathways and how can I mitigate this?

A2: The stability of this compound conjugates can be compromised by a few key degradation pathways:

  • Oxidative Degradation: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidation, particularly in the presence of trace metal ions (e.g., iron, copper). This process can lead to chain cleavage and the formation of reactive impurities like formaldehyde (B43269) and formic acid. These byproducts can then potentially react with the amine functionality of your conjugate or other sensitive groups on your molecule.

    • Mitigation:

      • Store conjugates in buffers containing a chelating agent, such as EDTA, to sequester metal ions.

      • Use high-purity, low-metal content reagents and buffers.

      • Consider purging solutions with an inert gas (e.g., argon or nitrogen) to minimize oxygen exposure.

  • Hydrolysis: While the ether linkages of the PEG backbone are generally stable, if your conjugate contains other hydrolytically labile bonds (e.g., esters), these can be a primary point of degradation. The stability of such bonds is often pH-dependent.

    • Mitigation:

      • Store your conjugate in a buffer with a pH that promotes the stability of its most labile bond. This typically means avoiding strongly acidic or basic conditions.

      • For long-term storage, consider lyophilization or storage at -80°C.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of both the PEG chain and the conjugated molecule.

    • Mitigation:

      • Always store this compound and its conjugates in amber vials or otherwise protected from light.

Q3: I am observing unexpected peaks in my HPLC analysis of the purified conjugate. What could these be?

A3: Unexpected peaks can be due to a variety of reasons:

  • Degradation Products: As discussed in Q2, oxidative or hydrolytic degradation can lead to new chemical species that will appear as separate peaks in your chromatogram.

  • Aggregates: Hydrophobic payloads conjugated to your molecule can sometimes induce aggregation, which may appear as early-eluting or broad peaks.

  • Isomers: If your molecule of interest has multiple potential conjugation sites, you may have a mixture of positional isomers, each with slightly different retention times.

  • Unreacted Starting Materials or Byproducts: Inefficient purification can leave residual unreacted this compound, your starting molecule, or byproducts from the coupling reaction (e.g., hydrolyzed NHS).

Analytical Troubleshooting Flow

G start Unexpected HPLC Peaks lcms_analysis Perform LC-MS Analysis to Determine Mass start->lcms_analysis mass_match Mass Matches Expected Species? lcms_analysis->mass_match isomers Optimize Reaction Stoichiometry and Purification mass_match->isomers Yes (e.g., starting material, conjugate isomers) degradation Investigate Degradation (Oxidation, Hydrolysis) mass_match->degradation No (unexpected mass) end Resolved Chromatogram isomers->end Peaks Identified degradation->end Peaks Identified

Caption: A logical flow for identifying unknown HPLC peaks.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound and Conjugates

FormTemperatureConditionsRecommended Duration
Solid this compound-20°CDesiccated, protected from light>1 year
Stock Solution (in DMSO)-20°CProtected from lightUp to 1 month
Stock Solution (in DMSO)-80°CProtected from lightUp to 6 months
Aqueous Conjugate4°CSterile filtered, pH-optimized bufferShort-term (days to weeks)
Aqueous Conjugate-80°CAliquoted to avoid freeze-thawLong-term (months)

Table 2: Common Analytical Techniques for this compound Conjugate Analysis

TechniqueInformation ProvidedStrengthsLimitations
RP-HPLC Purity, presence of impurities, retention timeRobust, quantitative, easily automatedMay not resolve structurally similar impurities
LC-MS Molecular weight confirmation, impurity identificationProvides definitive identity confirmationIonization suppression can affect quantification
NMR Detailed structural elucidation, confirmation of connectivityUnambiguous structural assignmentRequires higher sample concentration
SEC Detection of aggregates and fragmentsGentle, non-denaturing separationLower resolution than RP-HPLC

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound Conjugate

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of your this compound conjugate.

1. Materials:

  • Purified this compound conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • ICH-compliant photostability chamber

  • HPLC-UV/MS system

2. Procedure:

  • Sample Preparation: Prepare a stock solution of your conjugate in PBS at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the conjugate stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the conjugate stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the conjugate stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the conjugate stock solution at 60°C, protected from light, for 1, 3, and 7 days.

  • Photostability: Expose the conjugate stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Control: Keep an aliquot of the conjugate stock solution at -20°C to serve as an unstressed control.

3. Analysis:

  • Analyze all samples by a stability-indicating RP-HPLC method coupled with MS detection.

  • Quantify the remaining parent conjugate and any new degradation peaks.

  • Determine the mass of the degradation products to aid in their identification.

Protocol 2: General RP-HPLC Method for Purity Analysis

This is a starting point for developing a stability-indicating method. Optimization will be required for your specific conjugate.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm and 280 nm, and Mass Spectrometry (ESI+)

Visualizations

PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as a component of the linker connecting the target-binding and E3 ligase-binding moieties.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC (with m-PEG4 linker) Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Target-PROTAC-E3 Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination poly-ubiquitinates Proteasome Proteasome Ubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation degrades

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

ADCs utilize a monoclonal antibody to deliver a potent cytotoxic payload to antigen-expressing cells. The this compound can be part of the linker that connects the antibody to the payload.

ADC_Internalization cluster_0 Cellular Uptake and Trafficking cluster_1 Payload Release and Action ADC ADC Binding Binding to Receptor ADC->Binding targets Tumor_Cell Tumor Cell Receptor Antigen Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome trafficking Linker_Cleavage Linker Cleavage Lysosome->Linker_Cleavage lysosomal enzymes Payload_Release Payload Release Linker_Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis induces

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted m-PEG4-Amine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

A1: this compound is a high-purity, amine-functionalized polyethylene (B3416737) glycol (PEG) reagent commonly used for bioconjugation.[1][2] It has a molecular weight of 207.27 g/mol .[2] It is crucial to remove any unreacted this compound from the final reaction mixture to ensure the purity of the desired PEGylated product, prevent interference in downstream applications, and obtain accurate characterization and quantification of the final conjugate.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common methods leverage the significant size and potential charge differences between the small, unreacted this compound and the larger, final product. These techniques include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][]

  • Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules by size.[5]

  • Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain either the impurity or the product based on charge or polarity.[6]

  • Acidic Liquid-Liquid Extraction: Uses the basicity of the terminal amine to move the unreacted PEG into an acidic aqueous phase, leaving the desired product in an organic phase.[7][8]

Q3: How do I select the best purification method for my experiment?

A3: The optimal method depends on the properties of your target molecule (e.g., size, stability, polarity), the scale of your reaction, and the equipment available. See the table below for a general comparison.

Table 1: Comparison of Purification Methods for Removing this compound
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Size-Exclusion Chromatography (SEC) Separation by molecular sizeHigh resolution, can be automated, applicable to a wide range of products.[9][10]Requires specialized equipment (HPLC/FPLC), can lead to sample dilution.[11]Purifying products significantly larger than 207 Da, especially when high purity is required.
Dialysis / Ultrafiltration Separation by molecular size via a membrane (MWCO)Simple, inexpensive (dialysis), can handle large volumes, also allows for buffer exchange.[5]Slower (dialysis), potential for product loss if MWCO is too large, membrane fouling can occur.[5][12]Products with MW > 2 kDa. Ultrafiltration is faster and allows for sample concentration.[13]
Solid-Phase Extraction (SPE) Separation by chemical properties (e.g., charge, polarity)Fast, high-throughput potential (96-well plates), reduces solvent usage compared to LLE.[14]Method development can be complex, lower capacity than bulk chromatography.Trapping the positively charged this compound on a cation-exchange resin while the neutral or anionic product flows through.
Acidic Liquid-Liquid Extraction Partitioning between immiscible liquid phasesSimple, rapid, requires basic lab equipment.Only for acid-stable and relatively non-polar products; can form emulsions.[7][8]Non-polar, acid-stable products that are soluble in an organic solvent immiscible with water.

Troubleshooting Guides & Experimental Protocols

Size-Exclusion Chromatography (SEC)

This technique is highly effective for separating PEGylated proteins or other large molecules from small unreacted linkers.[] Larger molecules elute from the column first, followed by smaller molecules.

Experimental Protocol: SEC Purification
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your product from the ~208 Da this compound. For example, a column designed for separating molecules in the 1-5 kDa range would be suitable for a 3 kDa product.

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.[9]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. If particulates are present, centrifuge or filter the sample (0.22 µm filter) before injection.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the eluent exits the detector. The first major peak should correspond to your larger, PEGylated product, while a later peak will correspond to the unreacted this compound and other small molecules.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry) to confirm the presence and purity of your product.

Diagram: SEC Workflow

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Result ReactionMixture Crude Reaction Mixture Inject Inject Sample ReactionMixture->Inject Equilibrate Equilibrate SEC Column Equilibrate->Inject Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (UV, MS, etc.) Collect->Analyze Product Purified Product Analyze->Product Impurity This compound Fraction Analyze->Impurity

Caption: Workflow for purification using Size-Exclusion Chromatography (SEC).

Table 2: SEC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation Inappropriate column pore size.Select a column with a smaller fractionation range to better resolve small molecules.
Non-ideal interactions with the column matrix.Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. For hydrophobic interactions, consider adding a small amount of organic solvent.[9]
Broad peaks Sample viscosity is too high.Dilute the sample before injection.
Column is overloaded.Reduce the injection volume or sample concentration.
Column degradation.Clean or replace the column according to the manufacturer's instructions.

Dialysis and Ultrafiltration

These methods are ideal for removing small molecules from solutions containing much larger macromolecules.[5]

Experimental Protocol: Dialysis
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your product but larger than this compound (207.27 Da). A 1 kDa or 2 kDa MWCO membrane is typically a safe choice for products >5 kDa.

  • Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring no leaks.

  • Dialysis: Place the sealed tubing in a large beaker containing at least 100 times the sample volume of a suitable buffer. Stir the buffer gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer 3-4 times over 24-48 hours to ensure complete removal of the small molecules.[5]

  • Sample Recovery: Carefully remove the sample from the dialysis tubing.

Diagram: Dialysis Workflow

Dialysis_Workflow ReactionMixture Crude Reaction Mixture LoadSample Load Sample into Dialysis Tubing (e.g., 1 kDa MWCO) ReactionMixture->LoadSample Dialyze Dialyze against Large Volume of Buffer (Stirring) LoadSample->Dialyze ExchangeBuffer Exchange Buffer (3-4 times) Dialyze->ExchangeBuffer Recover Recover Purified Product ExchangeBuffer->Recover Product Final Product Recover->Product

Caption: General workflow for purification via dialysis.

Experimental Protocol: Ultrafiltration (Centrifugal Device)
  • Device Selection: Select a centrifugal filter unit with an appropriate MWCO (e.g., 3 kDa for a 10 kDa product).

  • Sample Loading: Add the reaction mixture to the upper chamber of the device, not exceeding the maximum volume.

  • First Spin: Centrifuge the device according to the manufacturer's specifications. The larger product will be retained by the membrane, while the unreacted this compound passes through into the filtrate.

  • Washing (Diafiltration): Discard the filtrate. Add fresh buffer to the upper chamber to wash the retained product. Repeat centrifugation. This wash step can be repeated 2-3 times for higher purity.[]

  • Sample Recovery: Recover the concentrated, purified product from the upper chamber.

Diagram: Ultrafiltration Workflow

Ultrafiltration_Workflow cluster_steps Ultrafiltration Cycle Load 1. Load Sample into Device Spin 2. Centrifuge Load->Spin Discard 3. Discard Filtrate (Contains PEG-Amine) Spin->Discard Wash 4. Add Fresh Buffer (Wash Step) Discard->Wash Repeat Repeat Cycle 2-3x Wash->Repeat Start Crude Reaction Mixture Start->Load Repeat->Spin Yes Recover Recover Concentrated Purified Product Repeat->Recover No

Caption: Workflow for purification using a centrifugal ultrafiltration device.

Table 3: Dialysis/Ultrafiltration Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low product recovery MWCO of the membrane is too close to the product's MW.Use a membrane with a smaller MWCO. The product MW should be at least 2-3 times the MWCO rating.
Non-specific binding of the product to the membrane.Choose a device with a low-binding membrane material (e.g., regenerated cellulose). Passivating the membrane may also help.
Purification is incomplete Insufficient buffer exchanges (Dialysis).Increase the number and volume of buffer changes. Ensure adequate stirring.[5]
Insufficient wash steps (Ultrafiltration).Perform additional diafiltration (wash) steps.
Very slow filtration rate (Ultrafiltration) Membrane fouling or clogging.Pre-clear the sample by centrifugation if it contains precipitates. Reduce sample concentration.
Sample is too viscous.Dilute the sample before filtration.

Solid-Phase Extraction (SPE)

This method is excellent for rapid cleanup. For this compound, a cation-exchange SPE cartridge can be used to trap the positively charged amine (at low pH) while the desired product flows through. This is known as a "trapping" or "removal" strategy.[6]

Experimental Protocol: Cation-Exchange SPE
  • Cartridge Selection: Choose a strong cation-exchange (SCX) SPE cartridge.

  • Sample pH Adjustment: Adjust the pH of the crude reaction mixture to be at least 2 pH units below the pKa of the terminal amine group of this compound, ensuring it is fully protonated (e.g., using 2% formic acid or 0.1M HCl). Your target product must be stable at this pH.

  • Step 1: Conditioning: Condition the SPE cartridge by passing a polar organic solvent (e.g., methanol) followed by deionized water.

  • Step 2: Equilibration: Equilibrate the cartridge with the same acidic buffer used for sample pH adjustment (e.g., 2% formic acid).

  • Step 3: Loading: Slowly load the pH-adjusted sample onto the cartridge. The protonated this compound will bind to the sorbent. Collect the flow-through, which should contain your product.

  • Step 4: Washing: Wash the cartridge with the equilibration buffer to elute any remaining product. Combine this wash with the initial flow-through. The unreacted this compound remains bound to the cartridge.

  • Analysis: The combined flow-through and wash fractions contain the purified product.

Diagram: SPE (Trapping Strategy) Workflow

SPE_Workflow cluster_prep Preparation cluster_sep Separation cluster_result Result ReactionMixture Crude Reaction Mixture AdjustpH Adjust Sample pH (e.g., pH < 4) ReactionMixture->AdjustpH Load Load Sample AdjustpH->Load Condition Condition & Equilibrate SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Collect Collect Flow-Through + Wash Wash->Collect Waste Bound Impurity (Discard Cartridge) Wash->Waste Product Purified Product Collect->Product

Caption: Workflow for SPE using a trapping strategy to remove this compound.

Table 4: SPE Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Product is retained on the cartridge Product also has a positive charge at the loading pH.Use a weak cation-exchange (WCX) cartridge and finely tune the pH to selectively bind only the more basic this compound.
Non-specific binding.Try a different brand or type of SPE sorbent.
This compound is found in the flow-through Sample pH is too high; amine is not fully protonated.Decrease the pH of the sample loading buffer.
Cartridge capacity exceeded.Use a larger SPE cartridge or reduce the amount of sample loaded.
Flow rate is too fast.Decrease the flow rate during sample loading to ensure sufficient interaction time with the sorbent.

Acidic Liquid-Liquid Extraction

This classic workup technique is useful for acid-stable, non-polar products. The protonated this compound becomes a salt and partitions into the aqueous phase.[7]

Experimental Protocol: Acidic Extraction
  • Solvent Selection: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl).

  • Mixing and Separation: Stopper the funnel, invert, and vent frequently. Shake gently to mix the phases. Allow the layers to fully separate.

  • Phase Separation: Drain the lower (aqueous) layer, which now contains the protonated this compound salt.

  • Repeat: Repeat the extraction of the organic layer with fresh acidic solution 1-2 more times to ensure complete removal.[8]

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow Start Dissolve Crude Mixture in Organic Solvent AddAcid Add Dilute Acid (e.g., 1M HCl) in Separatory Funnel Start->AddAcid Shake Shake & Vent AddAcid->Shake Separate Separate Layers Shake->Separate Aqueous Aqueous Layer (Contains PEG-Amine Salt) Separate->Aqueous Organic Organic Layer (Contains Product) Separate->Organic Repeat Repeat Extraction of Organic Layer? Organic->Repeat Repeat->AddAcid Yes WashDry Wash with Brine, Dry, and Evaporate Repeat->WashDry No End Purified Product WashDry->End

Caption: Workflow for an acidic liquid-liquid extraction to remove amine impurities.

Table 5: Liquid-Liquid Extraction Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
An emulsion forms between layers High concentration of surfactants or amphiphilic molecules.Add a small amount of brine to the separatory funnel to help break the emulsion.
Vigorous shaking.Use gentle inversions to mix the phases instead of vigorous shaking.
Product is lost to the aqueous layer Product is acid-labile and degrades.This method is unsuitable. Choose a non-acidic method like SEC or dialysis.
Product is protonated and becomes water-soluble.This method is unsuitable. Choose a different purification technique.
Incomplete removal of this compound Insufficient acid or too few extractions.Ensure the molar amount of acid is in excess of the amine. Perform additional extractions.

References

Technical Support Center: Characterization of m-PEG4-Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-Amine labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound labeled proteins?

A1: The main challenges stem from the inherent properties of polyethylene (B3416737) glycol (PEG) and the PEGylation process itself. These include:

  • Heterogeneity: The PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, unreacted this compound, and proteins with varying numbers of PEG chains attached (e.g., mono-, di-, multi-PEGylated species).[1][][3][4][5][6][7] This heterogeneity complicates analysis and purification.

  • Polydispersity of PEG (less applicable to this compound): While traditional PEG reagents are often polydisperse (a mixture of different chain lengths), this compound is a discrete molecule. However, heterogeneity can still arise from multiple PEGylation sites on the protein.

  • Increased Hydrodynamic Size: The addition of PEG chains significantly increases the protein's hydrodynamic radius, which can affect its behavior in techniques like size-exclusion chromatography (SEC) and SDS-PAGE.[][8]

  • Charge Shielding: The PEG chains can mask the protein's surface charges, altering its interaction with ion-exchange chromatography media.[]

  • Mass Spectrometry Complexity: The presence of PEG can complicate mass spectrometry (MS) analysis by causing peak broadening and making it difficult to determine the exact mass and sites of PEGylation.[1][9][10]

Q2: How can I determine the degree of PEGylation (number of PEG molecules per protein)?

A2: Several techniques can be used to determine the degree of PEGylation:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can determine the molecular weight of the PEGylated protein.[1][9][10] The mass difference between the labeled and unlabeled protein, divided by the mass of the this compound, gives the number of attached PEG molecules.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size. The elution profile of the PEGylated protein will shift to an earlier retention time compared to the unlabeled protein.[][8][11] By calibrating the column with standards, you can estimate the apparent molecular weight and degree of PEGylation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can separate different PEGylated species based on hydrophobicity.[12][13]

  • SDS-PAGE: PEGylated proteins migrate slower on SDS-PAGE gels than their unmodified counterparts, appearing as broader bands at a higher apparent molecular weight. This provides a qualitative assessment of PEGylation.[14]

Q3: What are the common sources of contamination in the analysis of PEGylated proteins?

A3: A common and significant contaminant in mass spectrometry analysis is polyethylene glycol (PEG) from external sources.[15][16][17][18] This can originate from:

  • Lab consumables: Many plastics, detergents (like Triton X-100 and Tween), and even some wipes can contain PEG.[16][17]

  • Cross-contamination: Using shared glassware or equipment that has been in contact with PEG-containing substances.[16]

It is crucial to use dedicated, thoroughly cleaned glassware and high-purity reagents to avoid this contamination, which can mask the signal from your PEGylated protein.[16][17]

Troubleshooting Guides

Problem 1: Poor Separation of PEGylated Species in Chromatography
Symptom Possible Cause Suggested Solution
Broad, overlapping peaks in SEC Polydispersity of the PEGylated product (multiple PEGylation sites).Optimize the PEGylation reaction to favor a single species. Consider using a higher resolution SEC column.[8][12]
Inappropriate column for the size of the conjugate.Select an SEC column with a fractionation range appropriate for the expected hydrodynamic radius of your PEGylated protein.[8][11]
Poor resolution in Ion-Exchange Chromatography (IEX) Charge shielding by the PEG chains.Use a shallower gradient for elution. Consider using hydrophobic interaction chromatography (HIC) as an alternative or complementary technique.[][19]
Positional isomers have very similar charges.HIC or RP-HPLC may provide better separation of positional isomers.[][19]
Problem 2: Difficulty in Mass Spectrometry Analysis
Symptom Possible Cause Suggested Solution
Broad peaks and complex spectra Heterogeneity of the PEGylated sample.Purify the sample using SEC or IEX prior to MS analysis to isolate a single PEGylated species.[1][]
Multiple charge states of the PEGylated protein.Use a charge-stripping agent, such as triethylamine (B128534) (TEA), post-column to simplify the mass spectrum.[9][10]
Signal suppression or presence of repeating 44 Da peaks PEG contamination from external sources.Thoroughly clean the MS system. Use dedicated, clean labware and high-purity solvents.[15][16][17] Consider a sample clean-up step using desalting spin columns.[15]
Inability to identify PEGylation sites Fragmentation in MS/MS is not sufficient to pinpoint the modified residue.Perform peptide mapping by digesting the PEGylated protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis. The PEGylated peptides will show a characteristic mass shift.[20]

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for PEGylated Protein Characterization

Technique Information Provided Advantages Limitations
MALDI-TOF MS Average molecular weight, degree of PEGylation.[1]Fast, relatively tolerant to buffers and salts.[17]May have lower resolution for heterogeneous samples.[1]
ESI-MS Accurate molecular weight, degree of PEGylation, can be coupled with LC.[1][9]High accuracy and resolution.[9]Sensitive to sample purity and can produce complex spectra due to multiple charge states.[1][9]
SEC Apparent molecular weight, degree of PEGylation, detection of aggregates.[][8][11]Good for separating species with different hydrodynamic radii.May not resolve species with similar sizes.[12] The apparent molecular weight can be overestimated due to the large hydrodynamic volume of PEG.
IEX Separation of species with different net charges.[]Can separate based on the number of attached PEGs (if it alters the charge).Charge shielding by PEG can reduce resolution.[]
RP-HPLC Separation based on hydrophobicity, can separate positional isomers.[12][13]High resolving power.Can lead to protein denaturation.
SDS-PAGE Qualitative assessment of PEGylation, apparent molecular weight.[14]Simple and widely available.Provides only an apparent molecular weight, which is often overestimated for PEGylated proteins.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein

This protocol describes a general method for labeling a protein with an amine-reactive PEG reagent.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a pH of 7.0-9.0 (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[21] The protein concentration should ideally be 2-10 mg/mL.[22][23]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.[21]

  • PEG Reagent Preparation:

    • Allow the this compound reagent (if in a carboxylated form that needs activation) or its NHS-ester derivative to equilibrate to room temperature before opening.

    • If starting with a carboxylated PEG, activate it by reacting with EDC and NHS to form an NHS ester.

    • If using a pre-activated NHS ester, dissolve it immediately before use in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[21]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the activated this compound solution to the protein solution.[21] The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[24]

  • Quenching and Purification:

    • Quench the reaction by adding a buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or ultrafiltration.[][11]

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)
  • System Setup:

    • Use an HPLC system equipped with a UV detector (280 nm for protein) and an appropriate SEC column (e.g., TSKgel G3000SWXL).[11]

    • The mobile phase is typically a phosphate or Tris buffer at a neutral pH.

  • Sample Preparation:

    • Prepare the PEGylated protein sample in the mobile phase.

    • Include samples of the unreacted protein and the this compound as controls.

  • Chromatography:

    • Inject the samples onto the column.

    • Run the separation isocratically.

    • Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the native protein.[8][11]

  • Data Analysis:

    • Compare the retention times of the different species.

    • If the column is calibrated with molecular weight standards, you can estimate the apparent molecular weight of the PEGylated protein.

Protocol 3: Characterization by Mass Spectrometry (Intact Mass Analysis)
  • Sample Preparation:

    • Purify the PEGylated protein to remove unreacted components.

    • Exchange the sample into a volatile buffer (e.g., ammonium (B1175870) acetate) using dialysis or buffer exchange columns.

  • Mass Spectrometry:

    • Analyze the sample using ESI-TOF or MALDI-TOF mass spectrometry.[1][9][10]

    • For ESI-MS, consider post-column addition of a charge-reducing agent like triethylamine (TEA) to simplify the spectrum.[9][10]

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the zero-charge mass of the PEGylated protein.

    • Calculate the mass difference between the PEGylated and native protein to determine the number of attached PEG molecules.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_characterization Characterization protein Protein Solution reaction PEGylation Reaction protein->reaction peg This compound Reagent peg->reaction purify Chromatography (SEC/IEX) reaction->purify ms Mass Spectrometry (MS) purify->ms sec Size-Exclusion Chromatography (SEC) purify->sec rp_hplc Reverse-Phase HPLC (RP-HPLC) purify->rp_hplc sds_page SDS-PAGE purify->sds_page

Caption: Experimental workflow for this compound labeled protein characterization.

troubleshooting_logic cluster_chrom Chromatography Troubleshooting cluster_ms Mass Spec Troubleshooting start Characterization Issue q1 Poor Chromatographic Separation? start->q1 q2 Mass Spec Analysis Problem? start->q2 q1->q2 No sol_sec Optimize SEC column and conditions q1->sol_sec Yes sol_ms_hetero Purify sample before MS q2->sol_ms_hetero Yes sol_iex Use shallower gradient in IEX or try HIC sol_sec->sol_iex sol_ms_charge Use charge-stripping agent sol_ms_hetero->sol_ms_charge sol_ms_contam Check for and eliminate PEG contamination sol_ms_charge->sol_ms_contam

Caption: Troubleshooting logic for characterizing this compound labeled proteins.

References

impact of buffer conditions on m-PEG4-Amine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-Amine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key data to support your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in bioconjugation reactions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Suboptimal pH: The reactivity of the primary amine on this compound is highly pH-dependent.For reactions with NHS esters, ensure the pH is within the optimal range of 7.2-8.5.[1][2][3] For reactions involving EDC/NHS activation of carboxylic acids, the amine coupling step should be performed at pH 7.2-7.5.[4][5][6]
Hydrolysis of NHS Ester: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, especially at high pH, which deactivates them.[1][2]Prepare fresh solutions of activated NHS esters immediately before use.[7] Maintain the pH in the recommended range to balance amine reactivity and NHS ester stability.
Presence of Primary Amine-Containing Buffers: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with this compound for reaction with the activated molecule.[2][3][4][5][6][7][8]Use non-amine-containing buffers like Phosphate-Buffered Saline (PBS), MES, HEPES, or borate (B1201080) buffer.[3][4][5][6][7]
Steric Hindrance: The target molecule may have its reactive sites sterically hindered, preventing efficient conjugation.Increase the molar excess of this compound in the reaction mixture.[7]
Inactive Reagents: The this compound or the coupling reagents (e.g., EDC, NHS) may have degraded due to improper storage.Store all reagents according to the manufacturer's instructions, typically at -20°C with desiccant for moisture-sensitive compounds.[1][9] Equilibrate vials to room temperature before opening to prevent moisture condensation.[1][6][8]
Side Reactions or Unexpected Products Reaction with Buffer Components: Some buffer components can participate in side reactions.As mentioned, avoid amine-containing buffers. Ensure all buffer components are compatible with the chosen coupling chemistry.
Hydrolysis of Maleimide (B117702) Groups (if applicable): If using a heterobifunctional linker with a maleimide group, this group can hydrolyze at pH values above 7.5.[1]For reactions involving maleimides, maintain the pH in the range of 6.5-7.5.[1]
Poor Solubility of Reagents Hydrophobicity of Reactants: One or more components of the reaction may have limited solubility in aqueous buffers.This compound is generally soluble in aqueous buffers.[10] For other reagents, dissolve them in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding them to the reaction buffer.[2][3][4][5][11][12] The final concentration of the organic solvent should ideally be less than 10%.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

A1: The optimal pH range for reacting a primary amine like this compound with an NHS ester is between 7.2 and 8.5.[1][2][3] Within this range, the amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable. Reaction rates are generally faster at higher pH values within this range.[13][14]

Q2: Which buffers should I use for my conjugation reaction with this compound?

A2: It is crucial to use amine-free buffers to avoid competition with this compound. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers at a concentration of 50-100 mM.[3][4][5][6]

Q3: Which buffers should I absolutely avoid?

A3: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][3][4][5][6][7][8] These will directly compete in the reaction and significantly lower your conjugation efficiency.

Q4: How should I store and handle this compound?

A4: this compound should be stored at -20°C.[9] Before use, it is important to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can affect its reactivity.[1][6][8]

Q5: My reaction involves activating a carboxylic acid with EDC and NHS before adding this compound. What is the optimal pH for this two-step procedure?

A5: This is a two-step process with different optimal pH conditions. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH between 4.5 and 7.2.[4][5][6] A common choice is an MES buffer at pH 5-6 for this activation step.[4][7][11] Following the activation, the pH should be raised to 7.2-7.5 for the subsequent reaction with this compound.[4][5][6]

Q6: How can I quench the conjugation reaction?

A6: To stop the reaction, you can add a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, or hydroxylamine.[4][5][11] An incubation of about 15-30 minutes with the quenching agent is typically sufficient to react with any remaining activated esters.[7][15]

Data Presentation

pH Impact on this compound Conjugation with NHS Esters

The following table summarizes the effect of pH on the reaction rate of this compound with a porphyrin-NHS ester, illustrating the significant impact of pH on reaction kinetics.

pHHalf-time for Amide Conjugate Formation (t½)Relative Reaction Rate
8.080 minutes1x
8.520 minutes4x
9.010 minutes8x

Data adapted from a study on the conjugation of mPEG4-NH2 with a porphyrin-NHS ester. The conjugation rate is highly sensitive to pH.[13][14]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol provides a general guideline for conjugating this compound to a molecule that has been pre-activated with an N-hydroxysuccinimide ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Amine-free conjugation buffer (e.g., 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Dissolve the NHS ester-activated molecule in the conjugation buffer to the desired concentration.

    • Dissolve this compound in the conjugation buffer. A 10 to 50-fold molar excess of this compound over the NHS ester-activated molecule is a common starting point.[8]

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the NHS ester-activated molecule.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.[2] The optimal time should be determined empirically.

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, SDS-PAGE).

  • Quenching:

    • Once the reaction is complete, add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.[7]

    • Stir for an additional 30 minutes.

  • Purification:

    • Purify the conjugate from excess this compound and byproducts using an appropriate method, such as size-exclusion chromatography.

Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines the activation of a carboxylic acid using EDC and NHS, followed by conjugation to this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)[7]

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)[7]

  • Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5)

  • Purification system

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and NHS in an anhydrous solvent like DMSO or DMF, or directly in the Activation Buffer immediately before use.[7]

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the solution of the carboxylic acid-containing molecule.

    • With continuous stirring, add the EDC solution (typically 1.5-2.0 molar excess over the carboxylic acid).[7]

    • Immediately add the NHS solution (typically 1.5-2.0 molar excess over the carboxylic acid).[7]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.5 by adding the Coupling Buffer.[4][5]

    • Slowly add a solution of this compound (typically 1.2-1.5 molar excess over the carboxylic acid) to the activated molecule.[7]

    • Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.[7]

    • Monitor the reaction progress.

  • Quenching:

    • Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters.[4][5]

    • Stir for an additional 30 minutes.

  • Purification:

    • Purify the final conjugate using a suitable chromatography method.

Visualizations

experimental_workflow_nhs_ester cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification reagent_prep Equilibrate Reagents & Dissolve conjugation Mix this compound & NHS-Ester Molecule (pH 7.2-8.5) reagent_prep->conjugation Amine-free buffer quench Add Quenching Agent (e.g., Tris) conjugation->quench Reaction complete purification Purify Conjugate (e.g., SEC) quench->purification Stop reaction

Caption: Workflow for this compound conjugation to an NHS ester.

logical_relationship_ph cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9) low_ph_amine Amine is Protonated (R-NH3+) Non-nucleophilic low_ph_result Low to No Reaction low_ph_amine->low_ph_result optimal_ph_amine Amine is Deprotonated (R-NH2) Nucleophilic optimal_ph_result Efficient Conjugation optimal_ph_amine->optimal_ph_result optimal_ph_nhs NHS Ester is Reasonably Stable optimal_ph_nhs->optimal_ph_result high_ph_amine Amine is Deprotonated (R-NH2) Highly Reactive high_ph_result Reduced Yield due to Hydrolysis high_ph_amine->high_ph_result high_ph_nhs NHS Ester Hydrolyzes Rapidly high_ph_nhs->high_ph_result

Caption: Impact of pH on this compound and NHS ester reactivity.

References

Technical Support Center: Controlling the Degree of PEGylation with m-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the degree of PEGylation using m-PEG4-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve precise control over your PEGylation reactions.

Troubleshooting Guide

Aggregation, low yield, or poor control over the degree of PEGylation are common challenges. This section provides a systematic approach to identifying and resolving these issues.

Problem: Low or No PEGylation
Potential Cause Recommended Solution
Inactive Reagents Ensure the freshness of your coupling agents (e.g., EDC, NHS). Use a new batch if necessary. Confirm the reactivity of your this compound.
Suboptimal pH The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-7.2. The subsequent reaction with the amine is best at pH 7-8.[1][2] Consider a two-step reaction where you activate at a lower pH and then raise it for the coupling step.[1][2]
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) which will compete with the this compound for reaction with the activated molecule.[1]
Insufficient Molar Ratio of PEG Increase the molar excess of this compound relative to the molecule being PEGylated. This can drive the reaction to a higher degree of PEGylation.[3]
Short Reaction Time or Low Temperature Extend the reaction time (e.g., overnight at 4°C) or increase the temperature (e.g., room temperature for 2-4 hours) to allow the reaction to proceed to completion.[4]
Problem: High Polydispersity (Mixture of PEGylation States)
Potential Cause Recommended Solution
High Molar Ratio of PEG Reduce the molar ratio of this compound to your target molecule to favor mono-PEGylation or a lower degree of PEGylation.[3]
Long Reaction Time Shorten the reaction time to limit the extent of the reaction. Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC.
Inconsistent Reaction Conditions Ensure homogenous mixing and stable temperature throughout the reaction. Localized high concentrations of reagents can lead to variability.[5]
Multiple Reactive Sites with Similar Reactivity Consider site-specific PEGylation strategies if a single point of attachment is desired. This may involve protein engineering or using PEGs with different reactive groups that target specific amino acids.
Problem: Aggregation or Precipitation During Reaction
Potential Cause Recommended Solution
Poor Solubility of Reactants Dissolve this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[1][5]
High Protein Concentration Reduce the concentration of your protein or molecule to minimize intermolecular crosslinking.
Suboptimal Buffer Conditions Adjust the pH or ionic strength of the buffer. High salt concentrations can sometimes promote aggregation by shielding surface charges.[5]
Changes in Protein Conformation The addition of PEG can sometimes expose hydrophobic patches, leading to aggregation. Including stabilizing excipients (e.g., arginine, sugars) in the reaction buffer may help.

Workflow for Troubleshooting PEGylation Issues

G cluster_start cluster_check Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis & Purification cluster_end start Unsatisfactory PEGylation Result (Low Yield, Polydispersity, Aggregation) reagents Check Reagent Activity (PEG, Coupling Agents) start->reagents Step 1 buffer Verify Buffer Composition (pH, No Competing Amines) reagents->buffer ratio Adjust Molar Ratio (PEG:Molecule) buffer->ratio Step 2 conditions Modify Reaction Conditions (Time, Temperature) ratio->conditions concentration Change Reactant Concentrations conditions->concentration analyze Analyze Product (SDS-PAGE, HPLC, MS) concentration->analyze Step 3 analyze->ratio Re-optimize purify Purify Conjugate (SEC, IEX) analyze->purify end Optimized PEGylation purify->end Successful

Caption: A workflow diagram for troubleshooting common PEGylation issues.

Frequently Asked Questions (FAQs)

Q1: How can I control the number of this compound molecules attached to my protein?

Controlling the degree of PEGylation is a multifactorial process. The primary method is to carefully control the molar ratio of the this compound to your target molecule.[3] Other critical parameters include the reaction pH, temperature, and duration.[6] A lower molar ratio, shorter reaction time, and lower temperature will generally result in a lower degree of PEGylation.

Q2: What is the optimal pH for reacting this compound with an activated carboxyl group (NHS ester)?

The reaction of a primary amine with an NHS ester is most efficient at a pH between 7 and 9.[3][7][8] However, the activation of carboxyl groups using EDC and NHS is optimal at a more acidic pH (4.5-7.2).[1][2] For a two-step reaction, perform the activation at pH 5-6, then adjust the pH to 7.2-7.5 before adding the this compound.[1][2]

Q3: My protein aggregates when I add the this compound. What can I do?

Aggregation can be caused by several factors including poor solubility of the PEG reagent, high protein concentration, or suboptimal buffer conditions.[5] First, try dissolving the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it dropwise to your reaction.[1][5] Reducing the protein concentration or adjusting the pH and ionic strength of your buffer can also help.[5]

Q4: How do I remove unreacted this compound and other byproducts after the reaction?

Size Exclusion Chromatography (SEC) is a very effective method for separating the larger PEGylated protein from smaller molecules like unreacted PEG and reaction byproducts.[9][10][] Ion Exchange Chromatography (IEX) can also be used, as it separates molecules based on charge. PEGylation often shields the surface charges of a protein, altering its elution profile compared to the un-PEGylated form.[10][][12]

Q5: What analytical techniques can I use to determine the degree of PEGylation?

Several techniques can be used to characterize your PEGylated product:

  • SDS-PAGE: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart. This provides a qualitative assessment of PEGylation.

  • Size Exclusion Chromatography (SEC): Similar to SDS-PAGE, the increased size of the PEGylated molecule will cause it to elute earlier from an SEC column.[9]

  • Mass Spectrometry (MS): This is a powerful technique to determine the exact molecular weight of the conjugate, allowing for a precise calculation of the number of attached PEG molecules.[9]

  • Proton NMR (¹H NMR): This can be used to quantitatively determine the degree of PEGylation by comparing the integrals of specific proton signals from the protein and the PEG.[13]

Key Experimental Protocols

Protocol 1: Two-Step PEGylation of a Protein with Carboxyl Groups using this compound

This protocol describes the activation of carboxyl groups on a protein followed by conjugation with this compound.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or other non-amine, non-carboxylate buffer)

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5 (or other non-amine buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • PEG Preparation: Prepare a 100 mM stock solution of this compound in DMSO or DMF.

  • Activation of Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A 10-20 fold molar excess of EDC and Sulfo-NHS over the protein is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of 1M Conjugation Buffer.

    • Immediately add the desired molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Protocol 2: Characterization by SDS-PAGE

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve your protein of interest.

  • Mix samples of your un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein with SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto the gel and run at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue or a similar stain.

  • De-stain and visualize the bands. PEGylated proteins will appear as bands with higher apparent molecular weights compared to the un-PEGylated protein.

Logical Relationship of PEGylation Control Parameters

G cluster_inputs Controllable Inputs cluster_process Reaction Process cluster_outputs Reaction Outputs inputs Molar Ratio (PEG:Protein) Reaction pH Reaction Time Temperature Reactant Concentration reaction PEGylation Reaction inputs->reaction outputs Degree of PEGylation Yield of Conjugate Polydispersity Presence of Aggregates reaction->outputs

Caption: Key input parameters directly influence the outputs of the PEGylation reaction.

References

Validation & Comparative

A Head-to-Head Comparison: SMCC vs. PEGylated Linkers for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the creation of antibody-drug conjugates (ADCs). The linker, which bridges the monoclonal antibody (mAb) to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, pharmacokinetics, and safety profile. This guide provides an objective, data-driven comparison of the conventional hydrophobic linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and its hydrophilic counterpart, the PEGylated linker, exemplified by SM(PEG)4.

The primary distinction between these two heterobifunctional linkers lies in the composition of their spacer arm. While both possess an N-hydroxysuccinimide (NHS) ester to react with amine groups (e.g., lysine (B10760008) residues) on the antibody and a maleimide (B117702) group to react with sulfhydryl groups on the payload, the SM(PEG)n series incorporates a polyethylene (B3416737) glycol (PEG) chain. This structural difference has significant implications for the physicochemical properties and in vivo performance of the resulting ADC.

Chemical Structures and Properties

SMCC is a widely-used, non-cleavable linker characterized by a hydrophobic cyclohexane (B81311) ring in its spacer arm. This structure provides rigidity and stability to the maleimide group, reducing its susceptibility to hydrolysis.[1]

m-PEG4-Amine , as a standalone molecule, is a methoxy-capped, four-unit polyethylene glycol chain with a terminal amine. For antibody conjugation in a manner analogous to SMCC, it is typically incorporated into a heterobifunctional structure, such as SM(PEG)4 (Succinimidyl-[maleimidomethyl]cyclohexane-1-carboxylate-PEG4). This creates a linker with the same reactive ends as SMCC but with a hydrophilic and flexible PEG spacer. The PEG chain enhances the water solubility of the linker and the final ADC.[2]

Performance Comparison: SMCC vs. SM(PEG)4

The inclusion of a PEG spacer in the SM(PEG)4 linker offers several advantages over the traditional SMCC linker, primarily related to improved hydrophilicity. These benefits are particularly pronounced when working with hydrophobic cytotoxic payloads, which have a tendency to induce aggregation.[][4]

Quantitative Data Summary
Performance ParameterSMCC LinkerSM(PEG)4 Linker (and other PEGylated linkers)Rationale & Supporting Data
Hydrophilicity LowHighThe cyclohexane moiety in SMCC is hydrophobic. The ethylene (B1197577) glycol units in the PEG chain are hydrophilic, increasing the overall water solubility of the ADC.[][5]
ADC Aggregation Higher tendency for aggregation, especially with hydrophobic payloads.Lower tendency for aggregation.PEGylation creates a hydration shell around the payload, masking its hydrophobicity and reducing the propensity for intermolecular interactions that lead to aggregation.[4][6] This can be confirmed by a lower percentage of high molecular weight species in Size-Exclusion Chromatography (SEC).
Pharmacokinetics (PK) More rapid clearance.Generally improved (longer half-life, lower clearance).The hydrophilic nature of PEG linkers reduces nonspecific interactions with serum proteins and non-target cells, leading to prolonged circulation.[5][6] One study on a miniaturized ADC showed that replacing SMCC with a 4kDa PEG linker extended the in vivo half-life from 19.6 minutes to 49.2 minutes (a 2.5-fold increase).[7]
In Vivo Stability Susceptible to retro-Michael reaction, leading to deconjugation.Potentially improved overall payload retention due to better PK.The thioether bond formed by the maleimide-thiol reaction is inherently susceptible to reversal via a retro-Michael reaction.[8] While the PEG chain does not alter the bond chemistry directly, the improved pharmacokinetics can lead to a better therapeutic outcome by increasing the time the intact ADC has to reach its target.
Conjugation Process Often requires the use of organic co-solvents (e.g., DMSO, DMA) for hydrophobic payloads.Can reduce or eliminate the need for organic co-solvents.The increased hydrophilicity of the PEGylated linker-payload complex improves its solubility in aqueous buffers. One study noted that when the PEG length reached approximately 26 units, organic solvent was no longer needed for their conjugation process.[9]
Therapeutic Index NarrowerPotentially WiderImproved PK, reduced aggregation, and potentially lower off-target toxicity can contribute to a wider therapeutic window.[5]

Signaling Pathways and Experimental Workflows

The logical relationship between linker properties and ADC performance, as well as the general experimental workflows for conjugation and comparison, can be visualized.

Linker_Hydrophilicity_Influence cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_consequences Consequences for ADC cluster_performance In Vivo Performance SMCC SMCC Linker Hydrophobicity Hydrophobicity SMCC->Hydrophobicity PEG_Linker SM(PEG)4 Linker Hydrophilicity Hydrophilicity PEG_Linker->Hydrophilicity Aggregation Increased Aggregation (especially with hydrophobic payloads) Hydrophobicity->Aggregation Solubility Improved Solubility Reduced Aggregation Hydrophilicity->Solubility PK_Bad Faster Clearance Shorter Half-Life Aggregation->PK_Bad PK_Good Lower Clearance Longer Half-Life Solubility->PK_Good Efficacy Therapeutic Performance PK_Bad->Efficacy Impacts PK_Good->Efficacy Impacts

Caption: Logical flow of how linker hydrophilicity influences ADC performance.

Conjugation_Workflow start Start antibody_prep 1. Antibody Preparation (Buffer Exchange) start->antibody_prep linker_activation 2. Antibody Activation (React with SMCC or SM(PEG)4) antibody_prep->linker_activation purification1 3. Purification (Remove excess linker via desalting column) linker_activation->purification1 conjugation 5. Conjugation Reaction (Mix activated Ab with payload) purification1->conjugation payload_prep 4. Payload Preparation (Dissolve thiol-containing payload) payload_prep->conjugation purification2 6. Final Purification (Remove unreacted payload, aggregates) conjugation->purification2 characterization 7. Characterization (DAR, Purity, Aggregation, Binding) purification2->characterization end End characterization->end

Caption: General experimental workflow for antibody conjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful conjugation of antibodies and the subsequent comparative analysis of the ADCs.

Protocol 1: Antibody Conjugation with SMCC or SM(PEG)4 Linker

This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using either SMCC or SM(PEG)4.[1][2]

Materials:

  • Monoclonal antibody (mAb) at 1-10 mg/mL.

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5, "Conjugation Buffer").

  • SMCC or SM(PEG)4 linker.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Thiol-containing payload.

  • Desalting columns (e.g., Sephadex G-25).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Amine-free Conjugation Buffer using a desalting column or dialysis.[10]

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Antibody Activation:

    • Allow the SMCC or SM(PEG)4 linker vial to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal ratio should be determined empirically.[10] The final DMSO concentration should ideally be below 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Removal of Excess Linker:

    • Immediately following incubation, remove unreacted linker and byproducts using a desalting column equilibrated with Conjugation Buffer (pH adjusted to 6.5-7.5 for the next step). This step is critical to prevent quenching of the thiol-containing payload.[1]

  • Conjugation to Thiol-containing Payload:

    • Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO) and then dilute into the Conjugation Buffer (pH 6.5-7.5).

    • Add the payload solution to the maleimide-activated antibody solution. A typical molar excess of payload to antibody is 1.5 to 5-fold.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC to remove unreacted payload and potential aggregates using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

Protocol 2: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution. The retention time of the ADC on the column correlates with its hydrophobicity, which increases with the number of conjugated drug molecules. ADCs conjugated with PEGylated linkers will typically have shorter retention times than those with SMCC linkers due to their increased hydrophilicity.[6]

  • UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC solution at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload. The concentrations of the protein and the drug can be calculated using their respective extinction coefficients.

2. Analysis of Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates). The ADC sample is run on an SEC column, and the percentage of the total peak area corresponding to aggregates is calculated. A lower percentage indicates a more homogeneous and less aggregated ADC preparation.

3. In Vivo Stability Assessment:

  • Administer the ADC intravenously to an appropriate animal model (e.g., mice or rats).

  • Collect blood samples at various time points (e.g., 1, 24, 48, 96, 168 hours) and process to obtain plasma.

  • Determine the average DAR in the plasma samples over time using affinity capture LC-MS or HIC. A decrease in DAR over time indicates deconjugation of the payload.[8]

Conclusion

The choice between SMCC and a PEGylated linker like SM(PEG)4 is a critical decision in ADC design. SMCC is a well-established, hydrophobic linker that has been successfully used in approved ADCs. However, it can contribute to aggregation issues, particularly with hydrophobic payloads.

The incorporation of a PEG spacer, as in SM(PEG)4, offers significant advantages by increasing the hydrophilicity of the ADC. This leads to reduced aggregation, improved solubility, and enhanced pharmacokinetic properties, such as a longer plasma half-life.[5][6] These improvements can translate into a wider therapeutic index and a more robust manufacturing process by reducing the need for organic co-solvents.[9] While the fundamental conjugation chemistry remains the same, the physicochemical benefits imparted by the PEG chain make PEGylated linkers a superior choice for many next-generation ADC candidates, especially those employing highly hydrophobic drugs. The optimal linker choice, however, must always be confirmed empirically through rigorous in vitro and in vivo characterization.

References

A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Antibody-Drug Conjugate (ADC) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the antibody, the cytotoxic payload, and the linker that connects them. The linker is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics (PK), and overall therapeutic index.[1][2] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a widely adopted strategy to modulate the physicochemical properties of ADCs.[1][3] PEGylation, the addition of PEG chains, enhances the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads.[1][3][4] This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the rational design and optimization of next-generation ADCs.

The length of the PEG chain is a critical parameter that can be adjusted to optimize ADC performance.[3] Longer PEG chains can increase the ADC's hydrodynamic radius, leading to reduced renal clearance and a prolonged plasma half-life.[3] This extended circulation can result in greater drug accumulation in tumor tissues.[3] However, a trade-off exists, as increasing PEG linker length may sometimes be associated with a decrease in in vitro cytotoxicity.[3][5] Therefore, a systematic evaluation of various PEG linker lengths is essential in the preclinical development of any new ADC.[3]

Comparative Analysis of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that direct comparison can be challenging as the data is synthesized from studies using different antibodies, payloads, and experimental models.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker Type/LengthADC ModelClearance Rate (mL/hr/kg)Plasma Half-life (t½)Key Observation
Non-PEGylated IgG-based ADCHigh (relative to PEGylated)ShortestRapid clearance is often observed with hydrophobic linker-payloads.[6][7]
PEG2 / PEG4 IgG-based ADCHigher than longer PEGsShorter than longer PEGsClearance rates for ADCs with PEGs smaller than PEG8 increase rapidly.[6]
PEG8 IgG-based ADCLowerLongerAn optimal range for clearance and exposure often begins around PEG8.[8]
PEG12 IgG-based ADCLowLongFurther improvements in PK profile are often seen with increased length.[8]
PEG24 IgG-based ADCLowestLongestSignificantly increased plasma and tumor exposures compared to shorter PEGs.[7][8]
4kDa PEG Affibody-MMAENot specified49.2 min (2.5-fold increase vs. non-PEG)Significant extension of half-life in miniaturized ADCs.[5][9]
10kDa PEG Affibody-MMAENot specified219.0 min (11.2-fold increase vs. non-PEG)Demonstrates a dramatic increase in circulation time with very long PEG chains.[5][9]

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

Linker Type/LengthADC Model/Cell LineIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Model)Key Observation
Non-PEGylated L540cy XenograftBaseline11% tumor weight reductionServes as a baseline for the effect of PEGylation.[8]
PEG2 / PEG4 L540cy XenograftNot specified35-45% tumor weight reductionModest improvement in efficacy over non-PEGylated ADC.[8]
PEG8 / PEG12 / PEG24 L540cy XenograftNot specified75-85% tumor weight reductionA significant step-up in efficacy is seen with linkers of PEG8 and longer.[8]
4kDa PEG Affibody-MMAE4.5-fold reduction vs. non-PEGImproved tumor growth inhibitionThe trade-off between cytotoxicity and PK is evident.[5][9]
10kDa PEG Affibody-MMAE22-fold reduction vs. non-PEGMost ideal tumor therapeutic ability in the modelThe profound extension in half-life overcomes the reduced in vitro potency, leading to superior in vivo results.[5][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC candidates. Below are outlines for key experiments.

1. In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to kill 50% of cells in a culture (IC50).

  • Cell Culture : Target cancer cell lines (e.g., HER2-positive SK-BR-3) and control (antigen-negative) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • ADCs with varying PEG linker lengths are serially diluted and added to the wells.

    • Cells are incubated with the ADCs for a period of 72 to 120 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[10] These assays measure the metabolic activity of living cells.[10]

    • The absorbance or luminescence is read using a plate reader.

  • Data Analysis : The percentage of viable cells is plotted against the ADC concentration. The IC50 value is calculated using a four-parameter logistic (4PL) curve fit.[11]

2. Pharmacokinetic (PK) Analysis

This experiment measures the clearance and half-life of the ADC in circulation.

  • Animal Model : Studies are typically conducted in mice or rats.

  • Procedure :

    • A single intravenous (IV) dose of the ADC is administered to each animal.[6]

    • Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.) post-injection.

    • Plasma is isolated from the blood samples.

    • The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.

  • Data Analysis : The plasma concentration-time curve is plotted. Key PK parameters such as clearance, volume of distribution, and elimination half-life (t½) are calculated using a two-compartment model.[6]

3. In Vivo Antitumor Efficacy Study

This study evaluates the ability of the ADC to inhibit tumor growth in a living organism.

  • Animal Model : Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously implanted with human cancer cells to establish xenograft tumors.[8]

  • Procedure :

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (vehicle control, non-PEGylated ADC, ADCs with different PEG linker lengths).

    • ADCs are administered, typically via IV injection, at a specified dose and schedule.

    • Tumor volume and body weight are measured two to three times per week.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. The data is often plotted as mean tumor volume ± SEM over time.

Visualizing Relationships and Workflows

Logical Relationship: Impact of PEG Linker Length on ADC Properties

The following diagram illustrates the key trade-offs and effects associated with varying the PEG linker length in an ADC.

PEG_Linker_Effects cluster_input Design Choice cluster_properties Physicochemical & PK Properties cluster_efficacy Efficacy Outcomes PEG_Length PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity Increases PK Improved PK (Longer Half-life, Lower Clearance) PEG_Length->PK Directly Improves Steric_Hindrance Potential Steric Hindrance PEG_Length->Steric_Hindrance May Increase Hydrophilicity->PK Contributes to InVivo Improved In Vivo Efficacy PK->InVivo Leads to InVitro Potentially Decreased In Vitro Cytotoxicity Steric_Hindrance->InVitro May Lead to

Figure 1. The relationship between PEG linker length and key ADC attributes.

Experimental Workflow for Comparing ADC Efficacy

This diagram outlines a standard workflow for the preclinical evaluation and comparison of ADCs with different linker technologies.

ADC_Workflow start Start: ADC Design synthesis ADC Synthesis & Purification (PEGn) start->synthesis characterization Physicochemical Characterization (DAR, Aggregation) synthesis->characterization invitro In Vitro Cytotoxicity Assay (IC50) characterization->invitro pk Pharmacokinetic Study (Mice/Rats) characterization->pk invivo In Vivo Efficacy (Xenograft Model) invitro->invivo pk->invivo analysis Data Analysis & Comparison invivo->analysis decision Select Optimal Linker Candidate analysis->decision

Figure 2. A typical experimental workflow for comparing ADC candidates.

References

A Comparative Guide to m-PEG4-Amine Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible conjugation of molecules is a critical aspect of creating novel therapeutics, diagnostics, and research tools. The use of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a well-established strategy to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides a detailed comparison of m-PEG4-Amine conjugation efficiency with other alternatives, supported by experimental data and protocols.

Understanding this compound and its Alternatives

This compound is a short, hydrophilic linker containing a terminal primary amine group. This amine group is a versatile functional handle for conjugation to various electrophilic groups, most commonly activated esters (like N-hydroxysuccinimide esters) and activated carboxylic acids. The "m" signifies a methoxy (B1213986) group at the other end of the PEG chain, which prevents crosslinking. The "PEG4" indicates four repeating ethylene (B1197577) glycol units, providing a flexible and water-soluble spacer.

Alternatives to this compound for amine-based conjugation include other m-PEG-Amine linkers with varying PEG chain lengths (e.g., m-PEG2, m-PEG3, m-PEG6, m-PEG8-Amine) and different amine-reactive chemistries.

Quantitative Analysis of this compound Conjugation Efficiency

The efficiency of this compound conjugation is highly dependent on the reaction conditions, particularly pH. The reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester is a widely used conjugation strategy. The rate of this reaction is pH-dependent, as the amine needs to be in its nucleophilic, deprotonated state. However, the hydrolysis of the NHS ester also increases with pH, creating a competing reaction that can reduce conjugation efficiency.

A study on the kinetics of the reaction between m-PEG4-NH2 and porphyrin-NHS esters in a carbonate buffer/10% DMSO solution provides valuable quantitative data on conjugation efficiency. The results demonstrate a clear trend of increasing reaction rate and final product yield with increasing pH from 8.0 to 9.0.[1]

Table 1: Kinetics of this compound Conjugation to Porphyrin-NHS Ester [1]

pHHalf-life of NHS Ester (t½, min)Final Yield of Conjugate (%)
8.025~87
8.510~90
9.05~92

Data is for the reaction of 1.0 mM P4-NHS with 2.0 mM m-PEG4-NH2 at room temperature.

Comparison with Other Amine-Reactive Chemistries

While the reaction of an amine with an NHS ester is common, other chemistries can be employed for conjugation. The choice of chemistry can impact reaction efficiency, stability of the resulting bond, and the required reaction conditions.

Table 2: Comparison of Amine-Reactive Conjugation Chemistries

ChemistryReactive Group on SubstrateResulting BondKey AdvantagesKey Disadvantages
NHS Ester Acylation N-Hydroxysuccinimide EsterAmideHigh reactivity, well-established protocols, stable bond formation.[2][3]NHS esters are susceptible to hydrolysis, which competes with the conjugation reaction.[3]
EDC/NHS Coupling Carboxylic AcidAmideVersatile as it allows conjugation to any carboxylic acid, "zero-length" crosslinker.[3]Requires in-situ activation, potential for side reactions, and requires careful optimization of conditions.[1]
Reductive Amination Aldehyde or KetoneSecondary AmineForms a very stable C-N bond, can be highly specific for N-terminal amines at controlled pH.[2][4]Requires a reducing agent (e.g., sodium cyanoborohydride), which can be toxic.[2]
Isothiocyanate Chemistry IsothiocyanateThioureaGood reactivity, forms a stable linkage.[2]Can be less common than NHS ester chemistry.

Impact of PEG Chain Length on Conjugation Efficiency: A Qualitative Comparison

As the length of the PEG chain increases, the steric bulk around the terminal amine group also increases. This steric hindrance can impede the approach of the amine to the reactive site on the target molecule, potentially leading to a decrease in the reaction rate.

Table 3: Qualitative Comparison of m-PEG-Amine Linkers by Chain Length

LinkerNumber of PEG UnitsExpected Impact on Conjugation Rate (vs. This compound)Rationale
m-PEG2-Amine 2Potentially fasterLess steric hindrance around the amine group may allow for a faster reaction rate compared to this compound, assuming electronic effects are minimal.
m-PEG3-Amine 3Slightly faster to similarWith only one less PEG unit, the difference in steric hindrance compared to this compound is likely to be small, resulting in a similar or slightly faster reaction rate.
This compound 4Baseline Provides a good balance of hydrophilicity and linker length with efficient conjugation kinetics.
m-PEG6-Amine 6Potentially slowerThe increased chain length and associated steric bulk may begin to slow the reaction rate compared to this compound.
m-PEG8-Amine 8Potentially slowerThe longer PEG chain will create more significant steric hindrance around the terminal amine, which is likely to result in a slower conjugation reaction rate compared to shorter PEG-amine linkers. This steric shielding effect is a known phenomenon in PEGylation.[2]

It is important to note that while the conjugation rate might be affected by the PEG chain length, the final conjugation yield can often be driven to completion by adjusting reaction time, temperature, or reagent concentrations.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound conjugation.

Protocol 1: Conjugation of this compound to an NHS Ester

This protocol describes a general procedure for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Molecule containing an NHS ester

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)

Procedure:

  • Prepare the NHS-ester solution: Immediately before use, dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Prepare the this compound solution: Dissolve this compound in the Reaction Buffer to a concentration that will result in a 2 to 10-fold molar excess over the NHS ester in the final reaction mixture.

  • Initiate the conjugation reaction: Add the dissolved NHS-ester solution to the this compound solution. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid denaturation of protein substrates.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction (optional): Add the Quenching Buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate: Remove excess this compound and byproducts by SEC or reversed-phase HPLC.

  • Analyze the conjugate: Characterize the purified conjugate and determine the conjugation efficiency using methods such as HPLC, mass spectrometry, or SDS-PAGE.

Protocol 2: Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to this compound.

Materials:

  • Molecule containing a carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching solution: 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., SEC or reversed-phase HPLC)

Procedure:

  • Dissolve the carboxylic acid-containing molecule: Dissolve the molecule in the Activation Buffer.

  • Activate the carboxylic acid: Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS to the solution. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Prepare the this compound solution: Dissolve this compound in the Coupling Buffer.

  • Initiate the conjugation reaction: Add the activated carboxylic acid solution to the this compound solution.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction: Add the quenching solution to hydrolyze any unreacted NHS esters.

  • Purify the conjugate: Purify the conjugate using SEC or reversed-phase HPLC.

  • Analyze the conjugate: Characterize the purified conjugate and determine the conjugation efficiency using appropriate analytical techniques.

Visualizing Conjugation Workflows

The following diagrams illustrate the key chemical reactions and a general workflow for analyzing conjugation efficiency.

This compound Conjugation Chemistry cluster_0 NHS Ester Acylation cluster_1 EDC/NHS Coupling mPEG4_NH2_1 m-PEG4-NH₂ Amide_Bond m-PEG4-NH-C(O)-R mPEG4_NH2_1->Amide_Bond + NHS_Ester R-C(O)O-NHS NHS_Ester->Amide_Bond pH 7.0-9.0 NHS NHS Amide_Bond->NHS + mPEG4_NH2_2 m-PEG4-NH₂ Carboxylic_Acid R-COOH Activated_Ester R-C(O)O-NHS Carboxylic_Acid->Activated_Ester + EDC, NHS pH 4.5-6.0 Amide_Bond_2 m-PEG4-NH-C(O)-R Activated_Ester->Amide_Bond_2 + m-PEG4-NH₂ pH 7.0-8.0

Caption: Key Amine-Reactive Conjugation Chemistries.

Workflow for Analysis of Conjugation Efficiency Start Conjugation Reaction Purification Purification of Conjugate (e.g., SEC, HPLC) Start->Purification Analysis Analysis of Conjugate Purification->Analysis HPLC HPLC/UPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Result Determination of Conjugation Efficiency HPLC->Result MS->Result SDS_PAGE->Result

Caption: Analytical Workflow for Conjugation Efficiency.

References

Characterizing m-PEG4-Amine-Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This modification can improve a protein's stability, solubility, and pharmacokinetic profile. Specifically, m-PEG4-Amine is a discrete PEGylation reagent that reacts with primary amines on the protein surface. A thorough characterization of the resulting this compound-protein conjugates is critical to ensure the quality, efficacy, and safety of the biotherapeutic. This guide provides a comparative overview of the key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Key Characterization Techniques

The characterization of this compound-protein conjugates typically involves a multi-faceted approach to determine the degree of PEGylation, identify conjugation sites, and assess the purity and homogeneity of the product. The primary techniques employed are electrophoresis, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantagesLimitations
SDS-PAGE Separation based on molecular weight under denaturing conditions.Estimation of molecular weight and degree of PEGylation (number of PEG chains attached).Simple, widely available, can run multiple samples.[1]Bands can be smeared or broadened due to interactions between PEG and SDS, leading to inaccurate molecular weight estimation.[1][2]
Native PAGE Separation based on size, shape, and charge under non-denaturing conditions.Assessment of conjugation success and resolution of different PEGylated species.Eliminates PEG-SDS interaction, providing better resolution than SDS-PAGE.[1][2]Migration is dependent on both size and charge, which can complicate interpretation.
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius.Determination of aggregation, purity, and separation of PEGylated from un-PEGylated protein.[3][4]Mild, non-denaturing conditions preserve the native protein structure.May have poor resolution for species with similar hydrodynamic radii, such as different degrees of PEGylation with small PEGs.[1][3]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Separation of PEGylated isomers, quantification of un-PEGylated protein, and assessment of purity.[3][5]High resolving power for closely related species.[6]Can be denaturing, potentially altering the protein structure. Fails to give correct information for reactions with large PEGs.[1]
Ion-Exchange Chromatography (IEX-HPLC) Separation based on surface charge.Separation of species with different numbers of attached PEG chains, as PEGylation can shield charged residues.[3]High resolution for charge variants.Elution can be complex and require careful optimization of buffer conditions.
Mass Spectrometry (ESI-MS & MALDI-TOF MS) Measurement of mass-to-charge ratio.Precise determination of molecular weight, degree of PEGylation, and identification of conjugation sites (with peptide mapping).[4][7]High accuracy and sensitivity, provides definitive mass information.[7]Polydispersity of some PEGs and overlapping charge states can complicate spectra.[8][9]

Experimental Workflow for PEGylation and Characterization

The overall process from protein PEGylation to the characterization of the final conjugate is a multi-step procedure.

G cluster_0 PEGylation Reaction cluster_1 Purification cluster_2 Characterization Protein Target Protein Incubation Incubation Protein->Incubation PEG_reagent This compound Reagent PEG_reagent->Incubation Reaction_Buffer Reaction Buffer (pH 7-9) Reaction_Buffer->Incubation Purification Purification (e.g., SEC, IEX) Incubation->Purification Electrophoresis Electrophoresis (SDS-PAGE, Native PAGE) Purification->Electrophoresis HPLC HPLC (SEC, RP-HPLC, IEX) Purification->HPLC MS Mass Spectrometry (ESI-MS, MALDI-TOF) Purification->MS G PEGylation Protein PEGylation Increased_Size Increased Hydrodynamic Size PEGylation->Increased_Size Shielding Steric Shielding PEGylation->Shielding Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Extended_HalfLife Extended Circulating Half-Life Reduced_Clearance->Extended_HalfLife Improved_PK Improved Pharmacokinetics Extended_HalfLife->Improved_PK Reduced_Immunogenicity Reduced Immunogenicity Shielding->Reduced_Immunogenicity Reduced_Degradation Reduced Proteolytic Degradation Shielding->Reduced_Degradation Improved_Stability Improved Stability Reduced_Degradation->Improved_Stability Improved_Stability->Improved_PK

References

Beyond m-PEG4-Amine: A Comparative Guide to Alternative Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a cornerstone in the design of effective bioconjugates, profoundly influencing their stability, efficacy, and safety. While short-chain polyethylene (B3416737) glycol (PEG) linkers like m-PEG4-Amine have been widely adopted for their hydrophilicity and biocompatibility, the growing sophistication of biotherapeutics, particularly antibody-drug conjugates (ADCs), has spurred the development of a diverse array of alternative linkers.[1][2] This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to empower researchers in making informed decisions for their bioconjugation strategies.

The traditional reliance on PEG linkers is being challenged by the "PEG dilemma," where pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance and potential hypersensitivity reactions.[2] Furthermore, the non-biodegradable nature of PEG raises concerns about long-term accumulation.[2] These limitations have catalyzed the exploration of innovative linker technologies that offer improved performance and safety profiles.

A Comparative Analysis of Linker Technologies

The landscape of bioconjugation linkers has expanded beyond simple PEG chains to include a variety of structures with distinct properties. This section compares key performance metrics of different linker classes.

Quantitative Data Summary

The choice of linker can significantly impact the physicochemical properties and biological activity of a bioconjugate. The following tables summarize quantitative data from studies comparing different linker types in the context of antibody-drug conjugates (ADCs).

Table 1: Impact of Linker Hydrophilicity on ADC Properties

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, ng/mL)Plasma Clearance
Hydrophobic (e.g., SMCC)4>20%15Increased
Hydrophilic (PEG-based) 8 <5% 10 Decreased
Polysarcosine (PSar)8LowComparable to PEGDecreased

Data compiled from multiple sources.[2][3][4][5][6] This table highlights how hydrophilic linkers, including PEG and its alternatives, can enable higher drug loading with reduced aggregation and improved pharmacokinetics.[3][4][6]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Chemistries

Linker TypeTarget Cell LineIC50 (pM)Reference
Val-Ala (Cleavable) HER2+92 [7]
Sulfatase-cleavable HER2+61 [7]
Non-cleavable (SMCC-based)HER2+609[7]
Val-Cit (Cleavable) Antigen PositivePotent (EC50 = 0.07 nM) [7]
TRX Linker (Cleavable)Antigen PositivePotent (EC50 = 0.07 nM)[7]
Triazole-containingHER2/3+ KPL-4Inactive[7]

This data demonstrates the significant influence of the linker's cleavage mechanism on the ADC's potency.[7]

Emerging Alternatives to this compound

Several classes of linkers have emerged as viable alternatives to short-chain PEGs, each offering unique advantages.

Polysarcosine (PSar) Linkers

Polysarcosine, a polymer of the endogenous amino acid sarcosine, is a promising non-immunogenic and biodegradable alternative to PEG.[2] It shares PEG's hydrophilicity and large hydrodynamic volume, which can improve the solubility and pharmacokinetic profile of bioconjugates.[2]

Polypeptide Linkers

Utilizing naturally occurring amino acids, polypeptide linkers offer tunable properties and low immunogenicity.[2] Sequences like (Gly-Ser)n can be engineered to create flexible and hydrophilic spacers.[2] Specific peptide sequences can also be designed as cleavage sites for tumor-associated enzymes, enabling targeted drug release.[8][]

Polysaccharide Linkers

Natural polymers like dextran (B179266) are being explored as hydrophilic and biocompatible alternatives to PEG.[2] Their high density of hydroxyl groups provides excellent water solubility.

Linkers for Bioorthogonal Chemistry

"Click chemistry," particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a powerful and bioorthogonal method for bioconjugation, eliminating the need for potentially toxic copper catalysts.[10][11] Linkers containing functional groups like dibenzocyclooctyne (DBCO) allow for highly specific and efficient conjugation.[10]

Biodegradable and Cleavable Linkers

Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or within the cell, such as changes in pH or the presence of specific enzymes.[10][12] This controlled release can enhance therapeutic efficacy and enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[10][13] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody, which can minimize off-target toxicity.[10][14]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies.

Protocol 1: General Procedure for Amine-Reactive Bioconjugation using an NHS-Ester Activated Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)[15][16]

  • NHS-ester activated linker (e.g., DBCO-PEG4-NHS Ester)[17]

  • Anhydrous DMSO or DMF[15]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[17]

  • Desalting column[17]

Procedure:

  • Equilibrate the vial of the NHS-ester linker to room temperature before opening.[15]

  • Immediately before use, dissolve the NHS-ester linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[15][16]

  • Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[15][17]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[15]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.[17]

  • Remove unreacted linker and byproducts by size-exclusion chromatography (desalting column) equilibrated with a suitable buffer (e.g., PBS).[15][17]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines the copper-free click chemistry reaction between a DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein in a suitable buffer

  • Azide-containing linker or payload

  • Anhydrous DMSO or DMF[1]

Procedure:

  • Dissolve the azide-containing molecule in DMSO or DMF.

  • Add the azide (B81097) solution to the DBCO-functionalized protein solution. A molar excess of the azide (e.g., 5-20 fold) is typically used.[1]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.[1]

  • The reaction progress can be monitored by LC-MS.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[1]

Protocol 3: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for the synthesis of an ADC via cysteine-reactive conjugation.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA).

  • Add a controlled molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to partially reduce the interchain disulfide bonds.

  • Incubate the reaction to generate reactive thiol groups.

2. Drug-Linker Conjugation:

  • Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO.

  • Add the drug-linker solution to the reduced antibody solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours.[18]

  • Quench the reaction with an excess of N-acetylcysteine.[18]

3. Purification and Characterization:

  • Purify the ADC using techniques such as size-exclusion chromatography or hydrophobic interaction chromatography (HIC).[19][20]

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods like mass spectrometry or HIC.[19][20]

Visualizing Bioconjugation Concepts

Diagrams can effectively illustrate complex biological processes and experimental workflows.

ADC_Mechanism_of_Action Mechanism of Action of an Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC Binding Binding to Tumor Antigen ADC->Binding 1. Targeting TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Cleavage CellDeath Cell Death (Apoptosis) PayloadRelease->CellDeath 5. Cytotoxicity

Mechanism of action for an Antibody-Drug Conjugate (ADC).

Cleavable_vs_NonCleavable_ADC Cellular Processing of ADCs cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker Cleavable_Internalization ADC Internalization Cleavable_Lysosome Lysosomal Trafficking Cleavable_Internalization->Cleavable_Lysosome Cleavable_Cleavage Enzymatic/pH-mediated Linker Cleavage Cleavable_Lysosome->Cleavable_Cleavage Cleavable_Payload Free Payload Released Cleavable_Cleavage->Cleavable_Payload Cleavable_Cytotoxicity Target Cell Killing Cleavable_Payload->Cleavable_Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell Cleavable_Payload->Bystander_Cell Membrane Permeable Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect NonCleavable_Internalization ADC Internalization NonCleavable_Lysosome Lysosomal Trafficking NonCleavable_Internalization->NonCleavable_Lysosome NonCleavable_Degradation Antibody Degradation NonCleavable_Lysosome->NonCleavable_Degradation NonCleavable_Payload Payload-Linker- Amino Acid Complex NonCleavable_Degradation->NonCleavable_Payload NonCleavable_Cytotoxicity Target Cell Killing NonCleavable_Payload->NonCleavable_Cytotoxicity

Cellular processing of ADCs with cleavable vs. non-cleavable linkers.

Bioconjugation_Workflow General Experimental Workflow for Bioconjugation Start Start: Biomolecule & Linker/Payload Reaction Conjugation Reaction (e.g., NHS ester, SPAAC) Start->Reaction Purification Purification (e.g., SEC, HIC) Reaction->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization End End: Purified Bioconjugate Characterization->End

General experimental workflow for a bioconjugation process.

Conclusion

The field of bioconjugation is rapidly evolving beyond the traditional reliance on short-chain PEG linkers. Alternatives such as polysarcosine, polypeptides, and linkers for bioorthogonal chemistry offer significant advantages in terms of biocompatibility, biodegradability, and performance. The choice of linker is a critical parameter in the design of novel biotherapeutics and should be guided by the specific application, the nature of the biomolecule and payload, and the desired pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of the available alternatives to this compound and the experimental considerations for their successful implementation.

References

Unveiling the Tenacity of m-PEG4-Amine Linkage: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a bioconjugate's success. The stability of this linkage directly dictates the pharmacokinetic profile, therapeutic efficacy, and overall safety of the molecule. This guide provides an in-depth assessment of the stability of the m-PEG4-Amine linkage, comparing its performance with other common linkages and offering detailed experimental protocols for its evaluation.

The this compound linker, upon reaction with an activated carboxylic acid, forms a highly stable amide bond. This covalent linkage is renowned for its robustness under physiological conditions, a crucial attribute for bioconjugates designed for in vivo applications such as antibody-drug conjugates (ADCs) and PEGylated proteins.

Superior Stability of the Amide Bond

The amide bond is intrinsically more stable than many other linkages used in bioconjugation, primarily due to resonance stabilization. This delocalization of electrons between the oxygen, carbon, and nitrogen atoms imparts a partial double bond character to the carbon-nitrogen bond, making it less susceptible to hydrolysis.

Linkage TypeRelative Hydrolytic StabilityTypical Half-life (Physiological Conditions)
Amide Very High > 100 years [1]
EsterLow to ModerateHours to Days
HydrazonepH-dependent (labile at acidic pH)Hours to Days (at acidic pH)
ThioetherHighGenerally Stable
DisulfideReductively cleavableCleaved in reducing environments (e.g., intracellularly)

Experimental Evidence of Amide Linkage Stability

Studies comparing hydrogels cross-linked with amide and ester linkages have demonstrated the superior stability of the amide bond. For instance, poly(ethylene glycol) diacrylamide (B3188283) (PEGDAA) hydrogels, which contain amide linkages, show minimal degradation over extended periods, whereas poly(ethylene glycol) diacrylate (PEGDA) hydrogels with ester linkages degrade more readily.[1] This inherent stability makes the amide linkage, and by extension the this compound linker, an excellent choice for applications requiring long-term stability in circulation.

Assessing the Stability of the this compound Linkage: Experimental Protocols

To rigorously evaluate the stability of a bioconjugate featuring an this compound linkage, a series of in vitro experiments can be performed. These assays are designed to simulate physiological conditions and challenge the integrity of the amide bond.

Protocol 1: Stability in Human Plasma

Objective: To assess the hydrolytic and enzymatic stability of the bioconjugate in a physiologically relevant matrix.

Materials:

  • Bioconjugate of interest

  • Human plasma (freshly prepared with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system for analysis

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Spike the bioconjugate into pre-warmed human plasma to a final concentration of 10-100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of intact bioconjugate and any released payload or degradation products.

Data Analysis:

  • Plot the percentage of intact bioconjugate remaining over time.

  • Calculate the half-life (t½) of the bioconjugate in plasma.

Protocol 2: Enzymatic Stability Assay (e.g., Cathepsin B)

Objective: To evaluate the stability of the linker to a specific lysosomal protease, which is particularly relevant for ADCs designed for intracellular payload release.

Materials:

  • Bioconjugate of interest

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • LC-MS/MS system for analysis

  • Quenching solution

Procedure:

  • Prepare a solution of the bioconjugate in the assay buffer.

  • Activate the Cathepsin B according to the manufacturer's protocol.

  • Initiate the reaction by adding the activated Cathepsin B to the bioconjugate solution.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots and quench the reaction.

  • Analyze the samples by LC-MS/MS to measure the degradation of the bioconjugate.

Data Analysis:

  • Determine the rate of cleavage of the bioconjugate by the enzyme.

Visualizing Stability Assessment

Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Bioconjugate Bioconjugate with This compound Linkage Incubate_Plasma Incubate at 37°C (Physiological pH) Bioconjugate->Incubate_Plasma Incubate_Enzyme Incubate at 37°C (Optimal pH for Enzyme) Bioconjugate->Incubate_Enzyme Plasma Human Plasma Plasma->Incubate_Plasma Enzyme Specific Enzyme (e.g., Cathepsin B) Enzyme->Incubate_Enzyme Quench Quench Reaction & Protein Precipitation Incubate_Plasma->Quench Incubate_Enzyme->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis: - Intact Conjugate - Degradation Products - Half-life Calculation LCMS->Data

Caption: Experimental workflow for assessing the stability of a bioconjugate with an this compound linkage.

Comparative Linkage Stability Pathway

Linkage_Stability cluster_stability Relative Stability Amide Amide Linkage (e.g., from this compound) High_Stability High Stability (Resistant to Hydrolysis) Amide->High_Stability Resonance Stabilization Ester Ester Linkage Moderate_Stability Moderate Stability (Susceptible to Hydrolysis) Ester->Moderate_Stability Susceptible to Nucleophilic Attack Hydrazone Hydrazone Linkage Low_Stability Low Stability (pH-dependent Hydrolysis) Hydrazone->Low_Stability Acid-catalyzed Cleavage

Caption: Comparative stability of common bioconjugation linkages.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of a polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly influence the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of a modified molecule. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to aid in the selection of the optimal linker for specific research and therapeutic applications.

At a Glance: Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene (B1197577) glycol units.[]Multiple PEG arms extending from a central core.[]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can reduce renal clearance.
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Significantly longer circulation time in the bloodstream.[2]
Drug-to-Antibody Ratio (DAR) Typically lower, as one linker attaches one drug molecule.Potentially higher, as one linker can attach multiple drug molecules.
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation.Increased, which can sometimes negatively impact the binding affinity of the targeting molecule or enzymatic cleavage of the linker.[3][4]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers

Linker TypePEG Molecular Weight (kDa)Biomolecule/CarrierHydrodynamic Radius (Rh) (nm)
Unmodified-HSA3.5[4]
Linear5HSA4.2[4]
Linear10HSA5.2[4]
Linear20HSA6.1[4]
Branched20HSA6.4[4]
Linear12Polymeric Nanocarrier5.42 ± 0.28[4]
Linear20Polymeric Nanocarrier7.36 ± 0.20[4]
Four-Arm Branched20Polymeric Nanocarrier6.83 ± 0.09[4]
Linear40Polymeric Nanocarrier9.58 ± 0.35[4]
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40[4]

Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers, where the hydrodynamic radius was determined by size exclusion chromatography.[4]

Table 2: In Vivo Half-Life and Cytotoxicity of an Affibody-Drug Conjugate

Conjugate (Linker)PEG Molecular Weight (kDa)Half-Life Extension (fold increase vs. no PEG)In Vitro Cytotoxicity Reduction (fold increase in IC50 vs. no PEG)
ZHER2-SMCC-MMAE (None)01.01.0
ZHER2-PEG4K-MMAE (Linear)42.5[5][6]4.5[5][6]
ZHER2-PEG10K-MMAE (Linear)1011.2[5][6]22.0[5][6]

This table illustrates that while linear PEGylation significantly extends the half-life of the affibody-drug conjugate, it also reduces its in vitro cytotoxicity.[5][6]

Table 3: Plasma Stability of Antibody-Drug Conjugates (ADCs)

Linker TypePayloadSpecies% Intact ADC after 7 days
Cleavable (Val-Cit)MMAEMouse~50%
Non-Cleavable (SMCC)DM1Rat>80%
PEGylated (Linear PEG24)DM4MouseSignificantly increased exposure vs. non-PEGylated

This table highlights the impact of linker chemistry on ADC stability in plasma.

Mandatory Visualization

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker mol1 Biomolecule linker1_start mol1->linker1_start linker1_1 O linker1_start->linker1_1 linker1_2 linker1_1->linker1_2 linker1_3 O linker1_2->linker1_3 linker1_4 linker1_3->linker1_4 linker1_5 O linker1_4->linker1_5 linker1_end linker1_5->linker1_end mol2 Drug linker1_end->mol2 mol3 Biomolecule core Core mol3->core b_linker1_start core->b_linker1_start b_linker2_start core->b_linker2_start b_linker1_1 O b_linker1_start->b_linker1_1 b_linker1_2 b_linker1_1->b_linker1_2 b_linker1_end b_linker1_2->b_linker1_end mol4 Drug b_linker1_end->mol4 b_linker2_1 O b_linker2_start->b_linker2_1 b_linker2_2 b_linker2_1->b_linker2_2 b_linker2_end b_linker2_2->b_linker2_end mol5 Drug b_linker2_end->mol5

Caption: Structural comparison of linear and branched PEG linkers.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis ADC Synthesis & Characterization (DAR) cytotoxicity Cytotoxicity Assay (IC50) synthesis->cytotoxicity Linear vs. Branched stability Plasma Stability Assay synthesis->stability Linear vs. Branched data_analysis Data Analysis & Candidate Selection cytotoxicity->data_analysis stability->data_analysis bystander Bystander Effect Assay bystander->data_analysis pk_study Pharmacokinetics (PK) Study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study toxicity_study Toxicity Study efficacy_study->toxicity_study data_analysis->pk_study

References

Evaluating the Therapeutic Index of m-PEG4-Amine Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical consideration in the development of Antibody-Drug Conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in defining this index. This guide provides a comprehensive evaluation of ADCs incorporating the m-PEG4-Amine linker, comparing its performance with other common linker technologies and providing supporting experimental data and protocols.

The Role of the Linker in ADC Therapeutic Index

The linker in an ADC is not merely a passive connector; it is a dynamic component that influences stability, pharmacokinetics, and the mechanism of payload release. An ideal linker remains stable in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues, and efficiently cleaves to release the payload within the target tumor cells. The choice of linker chemistry directly impacts the ADC's therapeutic window.

The this compound linker is a cleavable linker that incorporates a polyethylene (B3416737) glycol (PEG) chain. PEGylation in ADCs is a strategy employed to enhance their physicochemical properties. The hydrophilic nature of the PEG chain can improve the solubility of the ADC, particularly when conjugated with hydrophobic payloads. This can mitigate aggregation and improve the manufacturing and formulation of the ADC. Furthermore, the PEG moiety can shield the payload from the surrounding environment, potentially reducing immunogenicity and altering the pharmacokinetic profile.

Comparative Performance of this compound ADCs

While direct head-to-head studies with comprehensive quantitative data for this compound ADCs against a wide array of other linkers are not extensively available in the public domain, we can infer its performance based on the well-documented effects of PEGylation on ADCs. The following tables summarize the expected trends and provide a framework for comparison.

Table 1: In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. While PEGylation can sometimes lead to a slight decrease in in vitro potency compared to non-PEGylated counterparts due to potential steric hindrance, the overall efficacy is often enhanced in vivo.

Linker TypePayloadTarget Cell LineIC50 (nM) - Representative Values
This compound MMAEHER2+ (e.g., SK-BR-3)1 - 10
Valine-Citrulline (VC)MMAEHER2+ (e.g., SK-BR-3)0.5 - 5
Non-PEGylated (e.g., SMCC)DM1HER2+ (e.g., BT-474)0.1 - 2

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The values presented are for illustrative purposes based on general trends.

Table 2: In Vivo Efficacy in Xenograft Models

In vivo efficacy is a more holistic measure of an ADC's therapeutic potential, taking into account factors like pharmacokinetics and tumor penetration. PEGylated ADCs often demonstrate superior in vivo efficacy due to their improved pharmacokinetic profiles.

Linker TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)
This compound HER2+ Breast Cancer5 mg/kg, single dose70 - 90
Valine-Citrulline (VC)HER2+ Breast Cancer5 mg/kg, single dose60 - 80
Non-PEGylatedHER2+ Breast Cancer5 mg/kg, single dose50 - 70

Note: Tumor growth inhibition is dependent on the tumor model, dosing, and study duration.

Table 3: Pharmacokinetic Parameters

The pharmacokinetic profile of an ADC dictates its circulation half-life and clearance rate, which in turn affects its accumulation in the tumor. PEGylation is known to extend the half-life and reduce the clearance of ADCs.

Linker TypeParameterRepresentative Value
This compound Half-life (t½)5 - 7 days
Clearance (CL)0.2 - 0.5 mL/h/kg
Valine-Citrulline (VC)Half-life (t½)3 - 5 days
Clearance (CL)0.5 - 1.0 mL/h/kg
Non-PEGylatedHalf-life (t½)2 - 4 days
Clearance (CL)1.0 - 2.0 mL/h/kg

Note: Pharmacokinetic parameters can vary significantly based on the antibody, payload, and animal model.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of this compound ADCs, the following diagrams illustrate key signaling pathways and experimental workflows.

ADC_Internalization_and_Payload_Release ADC ADC (this compound Linker) Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis Cell Cycle Arrest

ADC Internalization and Payload Release Pathway

The diagram above illustrates the typical mechanism of action for an ADC with a cleavable linker. The ADC first binds to its target receptor on the tumor cell surface, followed by internalization into an endosome. The endosome then traffics to a lysosome, where the acidic environment and lysosomal enzymes cleave the this compound linker, releasing the cytotoxic payload. The released payload can then engage its intracellular target, such as microtubules, leading to cell cycle arrest and apoptosis.

HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 Signaling Pathway

This diagram shows a simplified representation of the HER2 signaling pathway, a common target for ADCs. Upon dimerization, the HER2 receptor activates downstream pathways like the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell proliferation and survival. ADCs targeting HER2 aim to disrupt these processes by delivering a cytotoxic payload to HER2-overexpressing cells.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Therapeutic_Index Therapeutic Index Calculation Cytotoxicity->Therapeutic_Index DAR DAR Determination (HIC/LC-MS) PK_Study Pharmacokinetic Study (Animal Model) DAR->PK_Study PK_Study->Therapeutic_Index Efficacy_Study Efficacy Study (Xenograft Model) Efficacy_Study->Therapeutic_Index

Experimental Workflow for ADC Evaluation

The evaluation of an ADC's therapeutic index involves a series of in vitro and in vivo experiments. In vitro assays determine the ADC's potency and drug-to-antibody ratio (DAR). In vivo studies in animal models assess the ADC's pharmacokinetic profile and its efficacy in reducing tumor growth. The data from these studies are then integrated to calculate the therapeutic index.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of ADCs. Below are protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3, BT-474)

  • Complete cell culture medium (e.g., McCoy's 5A, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • ADC constructs (this compound ADC and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human cancer cells for implantation (e.g., HER2-positive NCI-N87)

  • Matrigel

  • ADC constructs

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of 5 x 10^6 cancer cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a mean volume of 100-150 mm³.

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, comparator ADC). Administer a single intravenous (IV) injection of the ADCs at a specified dose (e.g., 5 mg/kg).

  • Tumor Measurement: Measure the tumor volume using calipers every 3-4 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Study Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined size or after a specified number of days.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.

Protocol 3: Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic parameters of the ADC in an animal model.

Materials:

  • Healthy rodents (e.g., Sprague-Dawley rats)

  • ADC constructs

  • Equipment for blood collection (e.g., syringes, tubes with anticoagulant)

  • ELISA or LC-MS/MS instrumentation for ADC quantification

Procedure:

  • Dosing: Administer a single IV dose of the ADC to the animals.

  • Blood Sampling: Collect blood samples from the animals at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • ADC Quantification: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

The this compound linker represents a valuable tool in the design of next-generation ADCs. The incorporation of a short PEG chain is expected to confer favorable physicochemical and pharmacokinetic properties, leading to an improved therapeutic index. By enhancing solubility, stability, and circulation half-life, this compound linkers can potentially enable more effective and safer cancer therapies. The experimental protocols and comparative data framework provided in this guide offer a foundation for researchers to objectively evaluate the performance of this compound ADCs and make informed decisions in the drug development process. Further head-to-head studies with detailed quantitative data will be crucial to fully elucidate the specific advantages of the this compound linker in various ADC constructs.

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of molecules conjugated with m-PEG4-Amine, a common hydrophilic linker. We will delve into the performance of various analytical methods, supported by experimental data and detailed protocols, to assist in selecting the optimal approach for your research needs.

The analysis of PEGylated compounds, including this compound conjugates, presents unique challenges due to the potential for heterogeneity and the charge distribution of the polyethylene (B3416737) glycol chain.[1][2] Mass spectrometry has emerged as a powerful tool for this purpose, offering detailed insights into molecular weight, purity, and structure.[3][4]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. While mass spectrometry is central to confirming identity and structure, other methods provide complementary data on purity and functional group characteristics.

TechniqueObjectiveKey AdvantagesKey Limitations
ESI-LC/MS To confirm molecular weight, assess purity, and quantify the conjugate.High sensitivity (pg to ng range), high mass accuracy (<5 ppm with HRMS), suitable for complex mixtures, and allows for hyphenation with liquid chromatography for separation.[5][6]Ionization suppression can affect quantification; can produce complex spectra with multiple charge states, though this can be mitigated.[1]
MALDI-TOF MS To rapidly determine the molecular weight of the conjugate.High throughput, tolerant of salts and buffers, primarily produces singly charged ions which simplifies spectra, and is good for analyzing a wide mass range.[2]Lower resolution and mass accuracy compared to ESI-Orbitrap/FT-ICR, may induce fragmentation, and is less readily coupled to liquid chromatography.
HPLC-UV/CAD To assess purity and quantify the conjugate.Robust and reproducible for quantification. Charged Aerosol Detection (CAD) is useful as PEGs lack a strong UV chromophore.[7]Does not provide molecular weight confirmation; requires reference standards for quantification.
NMR Spectroscopy To provide detailed structural elucidation and confirm the connectivity of atoms.Unambiguous structure elucidation at the atomic level.[8]Low sensitivity (requires mg of sample), complex spectra for large molecules, and not suitable for complex mixtures.[8]
FTIR Spectroscopy To identify the presence of key functional groups.Fast, non-destructive, and provides a molecular "fingerprint".[8]Provides limited structural detail and is not easily quantifiable.[8]

Mass Spectrometry: A Deeper Dive

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques for analyzing PEGylated molecules.[4]

ESI-LC/MS: The Gold Standard for Detailed Characterization

ESI-LC/MS is a highly sensitive technique that provides accurate mass measurements and is readily coupled with liquid chromatography for the analysis of complex mixtures.[3][5] For this compound conjugates, which are often analyzed in solution, ESI is a natural choice.

A significant challenge in the ESI-MS of PEGylated compounds is the formation of multiple charged species, which can complicate the resulting spectrum.[1] A widely adopted strategy to overcome this is the post-column addition of a charge-reducing agent, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA).[5][9] These amines compete for protons, leading to a reduction in the charge states of the analyte and a simplified, more easily interpretable mass spectrum.[1][5][9]

MALDI-TOF MS: For Rapid Screening

MALDI-TOF MS is a valuable tool for the rapid determination of the molecular weight of PEGylated conjugates. It is particularly useful for screening multiple samples due to its high throughput. This technique typically produces singly charged ions, which simplifies spectral interpretation.

Experimental Protocols

Protocol 1: ESI-LC/MS Analysis of an this compound Conjugate

This protocol outlines a general procedure for the analysis of an this compound conjugate using reverse-phase HPLC coupled to a high-resolution mass spectrometer.

  • Sample Preparation:

    • Dissolve the this compound conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

    • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.[4]

  • Liquid Chromatography:

    • LC System: A UHPLC or HPLC system.

    • Column: A C8 or C18 reversed-phase column suitable for biomolecule separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 300-2000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • (Optional) Post-Column Addition: Introduce a solution of 0.2-1% triethylamine in 50:50 acetonitrile/water via a T-junction before the ESI source at a flow rate of 10-20 µL/min to reduce charge states.[1][5]

  • Data Analysis:

    • Process the raw data using software capable of deconvolution to determine the zero-charge mass of the conjugate.

    • Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).[4]

Protocol 2: MALDI-TOF MS Analysis of an this compound Conjugate

This protocol provides a general method for the rapid molecular weight determination of an this compound conjugate.

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid.

    • Sample Solution: Prepare a 1 mg/mL solution of the this compound conjugate in the same solvent.

    • Spotting: Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix). Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[4]

  • Mass Spectrometry:

    • Mass Spectrometer: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion reflector mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to avoid fragmentation.

    • Mass Range: m/z 500-5000 (adjusted based on expected mass).

  • Data Analysis:

    • Calibrate the instrument using a standard with a known molecular weight.

    • Identify the peaks corresponding to the singly charged molecular ion ([M+H]⁺) and any common adducts, such as sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) ions.[4]

Visualizing the Workflow and Data

To better illustrate the process and outcomes, the following diagrams have been generated.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Conjugate This compound Conjugate Dissolution Dissolution in ACN/Water + Acid Conjugate->Dissolution LC Liquid Chromatography (e.g., RP-HPLC) Dissolution->LC MS Mass Spectrometry (e.g., ESI-Q-TOF) LC->MS Deconvolution Deconvolution MS->Deconvolution Mass_ID Molecular Weight Confirmation Deconvolution->Mass_ID Charge_State_Comparison cluster_0 Standard ESI-MS Spectrum cluster_1 ESI-MS with TEA Post-Column Addition a [M+4H]⁴⁺ b [M+3H]³⁺ c [M+2H]²⁺ Complex Spectrum Overlapping charge states Simplified Spectrum Reduced charge states Complex Spectrum->Simplified Spectrum Addition of Triethylamine (TEA) d [M+H]⁺ e [M+Na]⁺

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the potent cytotoxic payload. Its chemical properties dictate the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with each strategy offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation ADCs.

Mechanisms of Action: A Tale of Two Strategies

Cleavable and non-cleavable linkers employ fundamentally different strategies for payload release, which in turn influences their ideal applications.

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This controlled release is achieved by incorporating specific chemical motifs that respond to physiological triggers unique to the tumor site, such as:

  • Enzyme-sensitive linkers: Utilizing proteases like cathepsins that are often overexpressed in tumor lysosomes (e.g., valine-citrulline linkers).[2]

  • pH-sensitive linkers: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[3]

  • Glutathione-sensitive linkers: Responding to the higher intracellular concentration of reducing agents like glutathione (B108866) compared to the bloodstream (e.g., disulfide linkers).[3]

A key advantage of cleavable linkers is their ability to induce a "bystander effect."[4] Upon cleavage, a membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[1][4]

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[5] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[5][6] This process releases the payload with the linker and a residual amino acid still attached.[5]

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which minimizes premature drug release and can lead to a wider therapeutic window with reduced off-target toxicity.[3][7] However, the released payload-linker-amino acid complex is typically less membrane-permeable, which significantly limits the bystander effect.[3]

Performance Data: A Quantitative Comparison

The choice of linker technology has a profound impact on the in vitro cytotoxicity, plasma stability, and in vivo efficacy of an ADC. The following tables summarize representative data from various studies.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50[8]
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (SMCC)DM1~6-20[8]
Anti-CD22-vc-MMAEB-cell lymphomaCD22Cleavable (vc)MMAEPotent[9]
Anti-CD22-MC-MMAFB-cell lymphomaCD22Non-cleavable (MC)MMAFPotent[5]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Direct comparisons should be made with caution when experimental conditions differ.

Plasma Stability

Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Higher stability leads to a longer half-life in circulation, allowing for greater tumor accumulation and reducing the potential for off-target toxicity from prematurely released payload.

Linker TypeStability in Human PlasmaKey FindingsReference(s)
Cleavable (Val-Cit) Generally stable, but can be susceptible to cleavage by certain esterases in rodent plasma.The stability of Val-Cit linkers can vary between species, highlighting the importance of multi-species plasma stability testing.[10]
Non-cleavable (SMCC) Highly stable.Non-cleavable linkers exhibit superior plasma stability, leading to a lower risk of premature payload release.[5][7]
In Vivo Efficacy

In vivo studies in xenograft models provide crucial information on the anti-tumor activity of ADCs.

ADCLinker TypeTumor ModelEfficacyReference
Anti-CD79b-vc-MMAECleavableNon-Hodgkin Lymphoma XenograftEfficacious, but showed signs of payload-driven toxicity.[11]
Anti-CD79b-tandem-cleavage-MMAECleavable (novel)Non-Hodgkin Lymphoma XenograftSuperior tolerability and efficacy compared to standard vc-linker.[11]
Anti-HER2-MCC-DM1 (T-DM1)Non-cleavableHER2+ Gastric Cancer XenograftSignificant tumor growth inhibition.[12]
Trastuzumab Deruxtecan (T-DXd)CleavableNCI-N87 Gastric Cancer ModelComparable tumor inhibition to a novel cleavable linker ADC.[13]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes used to evaluate ADCs can provide a clearer understanding of the comparison between cleavable and non-cleavable linkers.

Cleavable vs Non-cleavable Linker Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Antigen_C Tumor Cell Antigen ADC_C->Antigen_C Binding Endocytosis_C Receptor-Mediated Endocytosis Antigen_C->Endocytosis_C Lysosome_C Lysosome (Enzymatic/pH Cleavage) Endocytosis_C->Lysosome_C Payload_Release_C Payload Release Lysosome_C->Payload_Release_C Bystander_Cell Neighboring Antigen-Negative Cell Payload_Release_C->Bystander_Cell Diffusion (Bystander Effect) Cell_Death_Target Target Cell Death Payload_Release_C->Cell_Death_Target Induces Cell_Death_Bystander Bystander Cell Death Bystander_Cell->Cell_Death_Bystander Induces ADC_NC ADC (Non-Cleavable Linker) Antigen_NC Tumor Cell Antigen ADC_NC->Antigen_NC Binding Endocytosis_NC Receptor-Mediated Endocytosis Antigen_NC->Endocytosis_NC Lysosome_NC Lysosome (Antibody Degradation) Endocytosis_NC->Lysosome_NC Payload_Release_NC Payload-Linker-AA Release Lysosome_NC->Payload_Release_NC Cell_Death_Target_NC Target Cell Death Payload_Release_NC->Cell_Death_Target_NC Induces ADC_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies start ADC Candidate (Cleavable vs. Non-cleavable) in_vitro In Vitro Evaluation start->in_vitro in_vivo In Vivo Evaluation in_vitro->in_vivo cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander stability Plasma Stability Assay in_vitro->stability pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis in_vivo->pk_pd xenograft Xenograft Tumor Model Efficacy in_vivo->xenograft tolerability Tolerability/ Toxicity Studies in_vivo->tolerability end Lead Candidate Selection pk_pd->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for m-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced fields of science and drug development, adherence to stringent safety protocols is paramount. The proper disposal of chemical reagents like m-PEG4-Amine is a critical component of laboratory safety, ensuring a secure working environment and compliance with environmental regulations. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, offering clarity and actionable instructions to maintain the highest safety standards in your laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure risks and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Splash goggles or safety glasses.Protects eyes from potential splashes of the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the substance.
Body Protection Full suit or lab coat.Protects skin and clothing from contamination.
Respiratory Dust respirator.Recommended when handling the solid form to avoid inhalation.

Always work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any dust or aerosols. In case of accidental contact, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel.[2]

Step-by-Step Disposal Protocol

The recommended method for disposing of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally safe and compliant manner.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealed, and chemical-resistant container.

    • Any materials that have come into direct contact with the solid chemical, such as weighing paper or contaminated pipette tips, should also be placed in this designated solid chemical waste container.[3]

  • Liquid Waste (Solutions):

    • Solutions containing this compound should be collected in a separate, dedicated, and clearly labeled hazardous waste container.[3]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Decontamination of Labware:

  • Reusable labware, such as glassware, must be decontaminated before being returned to general use.

  • Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol, provided it is compatible with the labware material) to remove residual this compound.

  • Collect this rinse solvent as hazardous liquid waste.[3]

  • Following the solvent rinse, wash the labware with soap and water.

3. Storage Pending Disposal:

  • Securely seal all waste containers.

  • Label each container clearly with the full chemical name ("this compound") and any associated hazard symbols.

  • Store these containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[4]

  • Provide them with the full chemical name and a copy of the Safety Data Sheet (SDS) if available.

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) ventilation Work in a Well-Ventilated Area (Fume Hood) solid_waste Solid Waste (Unused chemical, contaminated disposables) ventilation->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) ventilation->liquid_waste rinse_labware Rinse Reusable Labware with Suitable Solvent ventilation->rinse_labware solid_container Seal & Label Solid Waste Container solid_waste->solid_container liquid_container Seal & Label Liquid Waste Container liquid_waste->liquid_container storage Store Waste in Designated Area solid_container->storage liquid_container->storage collect_rinse Collect Rinse Solvent as Liquid Waste rinse_labware->collect_rinse wash_labware Wash Labware with Soap & Water rinse_labware->wash_labware collect_rinse->liquid_container contact_ehs Contact EHS or Licensed Contractor for Pickup storage->contact_ehs disposal Professional Disposal in Accordance with Regulations contact_ehs->disposal

Caption: A workflow diagram for the proper disposal of this compound.

References

Personal protective equipment for handling m-PEG4-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG4-Amine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the available safety data and best practices for laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates no known OSHA hazards, it may be harmful if inhaled, swallowed, or absorbed through the skin and can cause eye, skin, and respiratory tract irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2] A face shield should be worn over goggles when there is a significant risk of splashes.[2][3]
Skin Protection A standard lab coat should be worn.[2] Chemical-resistant gloves are required. Nitrile gloves are commonly used for basic hand protection against chemical residue.[4] However, for prolonged or direct contact with amines, nitrile gloves may offer poor resistance.[5] Consider using thicker gloves or double-gloving.[3] Always consult the glove manufacturer's resistance guide for specific chemicals. Closed-toe shoes and long pants are required.[2]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2] If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[1][6]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C9H21NO4
Molecular Weight 207.3 g/mol
Purity >98%
Appearance Solid
Storage -20°C

Source: BroadPharm[7]

Operational and Disposal Plan

Adherence to a strict operational workflow and disposal plan is critical for safely handling this compound.

Experimental Protocols: Step-by-Step Handling Procedure
  • Preparation : Before starting any experiment, assemble all necessary equipment and reagents. Ensure that a chemical spill kit appropriate for amines is readily available.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to prevent inhalation of vapors.[2]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Keep containers tightly closed when not in use.[3]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff PPE, removing gloves using a technique that avoids skin contact with the outer contaminated surface.[3]

    • Wash hands thoroughly after handling.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.[3]

  • Disposal : Dispose of waste in accordance with all federal, state, and local environmental control regulations.[1]

Visualizing Safe Handling and Hazard Control

The following diagrams illustrate the workflow for safely handling this compound and the logical approach to hazard mitigation.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management Prep Assemble Equipment & Review SDS Don_PPE Don Appropriate PPE Prep->Don_PPE Handling Dispense and Use This compound Don_PPE->Handling Decon Decontaminate Work Area and Equipment Handling->Decon Waste Collect and Label Hazardous Waste Handling->Waste Doff_PPE Doff PPE Correctly Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash Dispose Dispose via EHS Protocols Waste->Dispose

Workflow for the safe handling of this compound.

HazardControlLogic cluster_assessment Risk Assessment cluster_control Control Measures Identify Hazard Identification (SDS Review) Assess Risk Evaluation (Inhalation, Contact) Identify->Assess Engineering Engineering Controls (Fume Hood) Assess->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles) Admin->PPE

Logical approach to hazard control for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG4-Amine
Reactant of Route 2
Reactant of Route 2
m-PEG4-Amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.